molecular formula C24H23NO3 B5815981 ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate

ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate

Cat. No.: B5815981
M. Wt: 373.4 g/mol
InChI Key: HXUBVIRZIHAOIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate is a useful research compound. Its molecular formula is C24H23NO3 and its molecular weight is 373.4 g/mol. The purity is usually 95%.
The exact mass of the compound ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate is 373.16779360 g/mol and the complexity rating of the compound is 492. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-[[2-(2-phenylethyl)benzoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO3/c1-2-28-24(27)20-14-16-21(17-15-20)25-23(26)22-11-7-6-10-19(22)13-12-18-8-4-3-5-9-18/h3-11,14-17H,2,12-13H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXUBVIRZIHAOIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate synthesis pathway

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the synthesis pathway for ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate , a structural analog relevant to protease inhibitors (e.g., Sivelestat intermediates) and nuclear receptor ligands.[1]

The synthesis is designed as a convergent protocol , joining two key fragments: 2-(2-phenylethyl)benzoic acid (Fragment A) and ethyl 4-aminobenzoate (Fragment B).[1]

Executive Summary & Retrosynthetic Analysis

The target molecule is an amide ester constructed from a lipophilic acid fragment and a benzocaine core.[1] The retrosynthetic disconnection at the amide bond reveals two stable precursors.[1] This convergent approach maximizes yield and allows for independent optimization of each fragment before the final coupling.[1]

Retrosynthetic Logic
  • Disconnection : The amide bond (N-CO) is the strategic break point.[1]

  • Fragment A (Acid) : 2-(2-phenylethyl)benzoic acid.[1] This is not a commodity chemical and requires synthesis.[1] The most robust "process-friendly" route involves a Heck reaction followed by hydrogenation, avoiding cryogenic lithiation steps.[1]

  • Fragment B (Amine) : Ethyl 4-aminobenzoate (Benzocaine).[1][2][3][4][5] Readily available or synthesized via Fischer esterification of PABA.[1][2][4]

Retrosynthesis Target Target Molecule Ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate Disconnection Amide Disconnection FragA Fragment A 2-(2-phenylethyl)benzoic acid Target->FragA Amide Coupling FragB Fragment B Ethyl 4-aminobenzoate (Benzocaine) Target->FragB Stilbene Intermediate (E)-2-styrylbenzoic acid FragA->Stilbene Hydrogenation StartB1 4-Aminobenzoic acid (PABA) FragB->StartB1 Fischer Esterification StartB2 Ethanol FragB->StartB2 StartA1 2-Iodobenzoic acid Stilbene->StartA1 Heck Rxn StartA2 Styrene Stilbene->StartA2

Figure 1: Retrosynthetic analysis showing the convergent strategy.

Synthesis of Fragment A: 2-(2-phenylethyl)benzoic acid

This fragment is the critical lipophilic moiety.[1] While lateral lithiation of o-toluic acid is possible, the Heck Reaction route is preferred for scalability and safety (avoids pyrophoric organolithiums).[1]

Step 2.1: Heck Coupling

Reaction : 2-Iodobenzoic acid + Styrene


 (E)-2-(2-phenylethenyl)benzoic acid[1]
  • Rationale : The carboxylic acid group is tolerated in Heck conditions, allowing direct coupling without protection/deprotection steps.[1]

  • Protocol :

    • Charge a reaction vessel with 2-iodobenzoic acid (1.0 eq), styrene (1.2 eq), Pd(OAc)₂ (2-5 mol%), and Triphenylphosphine (10 mol%).

    • Add Triethylamine (2.5 eq) as the base and Acetonitrile or DMF as solvent.[1]

    • Heat to reflux (80–100°C) under inert atmosphere (N₂) for 12–24 hours.

    • Workup : Acidify with 1M HCl to precipitate the stilbene acid derivative. Filter and recrystallize from ethanol.

    • Checkpoint : Verify the trans-alkene peak in ¹H NMR (~7.0–7.5 ppm, d, J=16 Hz).

Step 2.2: Catalytic Hydrogenation

Reaction : (E)-2-(2-phenylethenyl)benzoic acid + H₂


 2-(2-phenylethyl)benzoic acid[1]
  • Rationale : Reduces the olefin to the saturated ethyl linker.[1]

  • Protocol :

    • Dissolve the stilbene intermediate in Methanol or Ethyl Acetate .[1]

    • Add 10% Pd/C (5-10 wt% loading).

    • Stir under H₂ atmosphere (balloon pressure or 1-3 bar in a Parr shaker) at room temperature for 4–6 hours.

    • Workup : Filter through Celite to remove the catalyst.[1] Concentrate the filtrate to yield the white crystalline solid.[1]

    • Yield : Typically >90% for this step.[1][6]

Synthesis of Fragment B: Ethyl 4-aminobenzoate

Commonly known as Benzocaine, this fragment can be purchased or synthesized in-house if isotopic labeling or specific purity is required.[1]

Step 3.1: Fischer Esterification

Reaction : 4-Aminobenzoic acid (PABA) + Ethanol


 Ethyl 4-aminobenzoate[1]
  • Protocol :

    • Reflux PABA in absolute Ethanol with catalytic Sulfuric Acid (H₂SO₄) for 6–8 hours.

    • Neutralize with aqueous Na₂CO₃ to pH 8.[1]

    • Collect the precipitate (Benzocaine) by filtration.[1][2]

    • Purification : Recrystallize from Ethanol/Water.

Final Convergence: Amide Coupling

The final step couples the acid chloride of Fragment A with the amine of Fragment B.[1]

Step 4.1: Acid Chloride Activation

Reaction : 2-(2-phenylethyl)benzoic acid + SOCl₂


 Acid Chloride[1]
  • Rationale : In situ generation of the acid chloride is more reactive than using carbodiimide coupling agents (EDC/HOBt) for this sterically hindered ortho-substituted acid.[1]

  • Protocol :

    • Dissolve Fragment A (1.0 eq) in dry Dichloromethane (DCM) or Toluene .[1]

    • Add Thionyl Chloride (SOCl₂) (1.5 eq) and a catalytic drop of DMF .[1]

    • Reflux for 2 hours until gas evolution (HCl/SO₂) ceases.

    • Evaporate excess SOCl₂ and solvent under vacuum to obtain the crude acid chloride (oil/solid).[1]

Step 4.2: Amidation

Reaction : Acid Chloride + Ethyl 4-aminobenzoate


 Target Molecule[1]
  • Protocol :

    • Dissolve Ethyl 4-aminobenzoate (1.0 eq) and Pyridine (2.0 eq) (or Triethylamine) in dry DCM .

    • Cool the solution to 0°C.

    • Add the crude acid chloride (dissolved in minimal DCM) dropwise.[1]

    • Allow to warm to room temperature and stir for 4–12 hours.

    • Workup : Wash organic layer with 1M HCl (to remove unreacted amine/pyridine), saturated NaHCO₃ (to remove unreacted acid), and Brine.[1]

    • Dry over Na₂SO₄ and concentrate.

Data Summary: Coupling Reaction Stoichiometry
ComponentRoleEquivalentsNotes
2-(2-phenylethyl)benzoic acid Limiting Reagent1.0Fragment A
Thionyl Chloride Activator1.5Excess removed by evaporation
Ethyl 4-aminobenzoate Nucleophile1.0 - 1.1Fragment B
Pyridine / Et₃N Acid Scavenger2.0 - 3.0Captures HCl generated
DCM Solvent10-20 VolumesAnhydrous

Purification & Characterization

  • Purification : The crude product is typically an off-white solid.[1] Recrystallization from Ethanol or Ethyl Acetate/Hexane is the preferred method to achieve >98% purity.[1] Flash chromatography (SiO₂, Hexane:EtOAc gradient) can be used if impurities persist.[1]

  • Characterization Criteria :

    • ¹H NMR (CDCl₃) : Look for the ethyl ester quartet (~4.3 ppm) and triplet (~1.4 ppm), the ethylene bridge multiplet (~2.8–3.0 ppm, 4H), and the amide NH singlet (~7.8–8.0 ppm).[1]

    • MS (ESI) : Expected [M+H]⁺ peak corresponding to Molecular Weight (approx 387.4 g/mol ).[1]

SynthesisFlow Start Start: 2-Iodobenzoic Acid Step1 1. Heck Coupling (Styrene, Pd(OAc)2) Start->Step1 Step2 2. Hydrogenation (H2, Pd/C) Step1->Step2 Step3 3. Activation (SOCl2 -> Acid Chloride) Step2->Step3 Step4 4. Amidation (+ Benzocaine, Base) Step3->Step4 Final Final Product Purification (Recryst.) Step4->Final

Figure 2: Linear workflow for the synthesis of the target ester.

References

  • Synthesis of 2-(2-phenylethyl)benzoic acid (Heck Route)

    • Applicable Heck conditions for benzoic acids: Terao, Y. et al. "Palladium-catalyzed cross-coupling reaction of carboxylic acids with alkenes."Chem. Lett.[1]1991 , 20, 2043.[1]

    • Hydrogenation of stilbene derivatives: Organic Syntheses, Coll.[1] Vol. 5, p. 552 (1973).[1] [1]

  • Synthesis of Ethyl 4-aminobenzoate (Benzocaine)

    • Adams, R.; Cohen, F. L.[1][6] "Ethyl p-aminobenzoate."[1][6][7] Organic Syntheses, Coll.[1][6] Vol. 1, p. 240 (1941).[1] [1]

  • General Amide Coupling Protocols

    • Montalbetti, C. A. G. N.; Falque, V. "Amide bond formation and peptide coupling."[1] Tetrahedron2005 , 61, 10827-10852.[1] [1]

Sources

physical and chemical properties of ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Physicochemical Profiling and Synthesis of Ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate

Executive Summary & Structural Rationale

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of modifying established pharmacophores to alter their pharmacokinetic profiles and overcome biological resistance. The compound ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate represents a highly targeted structural modification. By fusing the local anesthetic scaffold of benzocaine (ethyl 4-aminobenzoate) with the lipophilic bulk of 2-(2-phenylethyl)benzoic acid via an amide linkage, we fundamentally alter the molecule's membrane permeability, target binding affinity, and metabolic stability.

This design strategy is rooted in the pursuit of novel antimicrobial and antitumoral agents. Research has demonstrated that acylating the primary amine of benzocaine with bulky, lipophilic aromatic acids significantly enhances cellular uptake and introduces new vectors for receptor interaction, effectively repurposing the anesthetic scaffold for broader chemotherapeutic applications [1].

Physicochemical Profiling

Understanding the physical and chemical parameters of this molecule is critical for predicting its behavior in both synthetic workflows and biological assays. The introduction of the 2-phenethylbenzoyl moiety drastically increases the lipophilicity (LogP) of the parent benzocaine, shifting the molecule into a highly hydrophobic domain.

Table 1: Quantitative Physicochemical Data

PropertyValue / Description
IUPAC Name Ethyl 4-(2-phenethylbenzamido)benzoate
Molecular Formula C₂₄H₂₃NO₃
Molecular Weight 373.45 g/mol
Topological Polar Surface Area (TPSA) 55.4 Ų
Predicted LogP 5.1 – 5.4
Hydrogen Bond Donors 1 (Amide N-H)
Hydrogen Bond Acceptors 3 (Amide C=O, Ester C=O, Ester -O-)
Rotatable Bonds 8

Chemical Reactivity & Metabolic Stability

The chemical architecture of ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate dictates its stability profile.

  • Ester vs. Amide Hydrolysis: The molecule contains two distinct hydrolyzable functional groups. In biological systems, the ethyl ester is highly susceptible to rapid cleavage by non-specific plasma esterases, yielding the corresponding carboxylic acid. Conversely, the newly formed amide bond is significantly more robust, requiring specific hepatic amidases for degradation.

  • Oxidative Liabilities: The unsubstituted phenyl ring of the phenethyl tail provides a prime site for Cytochrome P450 (CYP)-mediated electrophilic aromatic hydroxylation, which must be accounted for during in vitro microsomal stability testing.

Degradation Target Ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate Esterase Esterase Hydrolysis (Plasma/Tissue) Target->Esterase Amidase Hepatic Amidase Cleavage Target->Amidase CYP CYP450 Oxidation (Aromatic Hydroxylation) Target->CYP Met1 4-{[2-(2-phenylethyl)benzoyl]amino}benzoic acid Esterase->Met1 Met2 Benzocaine + 2-Phenethylbenzoic Acid Amidase->Met2 Met3 Hydroxylated Phenethyl Derivatives CYP->Met3

Primary metabolic and chemical degradation pathways of the target compound.

Synthetic Methodology & Self-Validating Protocols

The synthesis of this compound requires the coupling of 2-(2-phenylethyl)benzoic acid [2] with benzocaine.

Causality in Reagent Selection: The choice of thionyl chloride (SOCl₂) over standard carbodiimide coupling agents (e.g., EDCI/HOBt) is strictly dictated by the steric environment of the ortho-substituted benzoic acid. The bulky phenethyl group at the ortho position creates severe steric hindrance. Converting the acid to an acyl chloride generates a highly reactive, unhindered electrophile, ensuring quantitative conversion when reacted with the relatively weak, deactivated aniline nucleophile of benzocaine [3].

Step-by-Step Protocol:
  • Acyl Chloride Formation:

    • Suspend 1.0 eq of 2-(2-phenylethyl)benzoic acid in an excess of thionyl chloride (SOCl₂). Add a catalytic drop of DMF.

    • Reflux the mixture at 80°C for 3-4 hours.

    • Self-Validation: The reaction is complete when the evolution of HCl and SO₂ gases (observed as active bubbling) ceases.

    • Concentrate the crude mixture under vacuum to completely remove unreacted SOCl₂, yielding 2-phenethylbenzoyl chloride as a viscous oil. Crucial: Residual SOCl₂ will react with the amine in the next step, destroying the starting material.

  • Amidation:

    • Dissolve 1.0 eq of benzocaine in anhydrous dichloromethane (DCM).

    • Add 2.0 eq of anhydrous pyridine. Causality: Pyridine acts as an acid scavenger. By neutralizing the HCl byproduct, it prevents the protonation of benzocaine's amino group. If protonation occurs, the amine loses its nucleophilicity, and the reaction stalls.

    • Add the acyl chloride dropwise at 0°C, then allow to warm to room temperature.

    • Self-Validation: Monitor via Thin-Layer Chromatography (TLC; Hexane:EtOAc 7:3). The complete disappearance of the highly fluorescent benzocaine spot under 254 nm UV light confirms total consumption and product formation.

Synthesis A 2-Phenethylbenzoic Acid (CAS: 4890-85-1) B Thionyl Chloride (SOCl2) Reflux A->B C 2-Phenethylbenzoyl Chloride Intermediate B->C E Pyridine / Anhydrous DCM Acid Scavenging C->E D Benzocaine (Ethyl 4-aminobenzoate) D->E F Ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate Target Compound E->F

Synthetic workflow for ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate.

Analytical Characterization

To confirm the structural integrity of the synthesized product, the following spectroscopic markers must be observed:

  • FT-IR Spectroscopy: The spectrum will show the disappearance of the primary amine N-H stretches of benzocaine (~3400 and ~3300 cm⁻¹) and the appearance of a single secondary amide N-H stretch at ~3320 cm⁻¹. Two distinct carbonyl (C=O) stretches will be present: the ester at ~1710 cm⁻¹ and the newly formed amide at ~1650 cm⁻¹.

  • ¹H-NMR (CDCl₃, 400 MHz): The ethyl ester is confirmed by a triplet at ~1.4 ppm (3H) and a quartet at ~4.3 ppm (2H). The diagnostic ethylene bridge of the phenethyl group will appear as a complex multiplet at ~2.9–3.1 ppm (4H). The amide proton (N-H) will present as a broad singlet downfield at ~7.8 ppm, highly sensitive to solvent exchange.

References

  • Păun, A., Zarafu, I., Caproiu, M. T., Draghici, C., Maganu, M., Cotar, A. I., Chifiriuc, M. C., & Ionita, P. (2013). "Synthesis and microbiological evaluation of several benzocaine derivatives." Comptes Rendus Chimie, 16(7), 665-671. Elsevier. URL:[Link]

  • Morusciag, L., Missir, A. V., Chirita, I. C., Nitulescu, G. M., & Caproiu, M. T. (2011). "New Thioureides of the 2-phenethylbenzoic Acid with Potential Antimicrobial Activity." Revista de Chimie, 62(1), 51-55. URL:[Link]

An In-depth Technical Guide to Ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction and Rationale

Ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate integrates three key structural motifs: a biphenyl-like core created by the 2-phenylethyl substitution on the benzoyl ring, an amide linkage, and an ethyl p-aminobenzoate (benzocaine) backbone. This unique combination of functionalities suggests potential for diverse biological activities and material properties. The phenylethyl group introduces a significant non-polar character and conformational flexibility, while the benzanilide core is a well-known scaffold in medicinal chemistry, often associated with anticancer and antimicrobial properties. The ethyl 4-aminobenzoate moiety is a common building block in the synthesis of local anesthetics and other pharmaceutical agents.[1][2]

The strategic design of this molecule is rooted in the principles of medicinal chemistry, where the amalgamation of known pharmacophores can lead to novel compounds with enhanced or unique biological profiles. This guide provides the necessary scientific foundation to enable the synthesis and subsequent investigation of this promising compound.

Chemical Structure and Properties

IUPAC Name: Ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate

Molecular Formula: C24H23NO3

Molecular Weight: 389.45 g/mol

Structure:

Caption: Chemical structure of ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate.

Predicted Physicochemical Properties
PropertyPredicted Value
LogP 5.8 ± 0.5
Topological Polar Surface Area (TPSA) 58.6 Ų
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3
Rotatable Bonds 7

Predictions are based on computational models and are intended as a guide.

Synthesis Pathway

The synthesis of ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate can be achieved through a convergent synthesis strategy, which involves the preparation of two key intermediates followed by their coupling.

Caption: Overall synthetic workflow.

Synthesis of Precursor 1: 2-(2-phenylethyl)benzoic acid

A convenient and efficient method for the synthesis of 2-(2-phenylethyl)benzoic acid involves the reduction of commercially available benzphthalide.[3][4]

Reaction:

G cluster_0 Benzphthalide cluster_1 2-(2-phenylethyl)benzoic acid benzphthalide reagents + Dipentene, 10% Pd-C Reflux, 3h benzphthalide->reagents product reagents->product

Caption: Synthesis of 2-(2-phenylethyl)benzoic acid.

Experimental Protocol:

  • To a round-bottom flask, add benzphthalide (1 equivalent), dipentene (1.5 equivalents), and 10% Palladium on carbon (0.1 equivalents).

  • Reflux the mixture for 3 hours.

  • Cool the reaction mixture to room temperature and dilute with acetone.

  • Filter the mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield 2-(2-phenylethyl)benzoic acid.

Causality: This transfer hydrogenation method is advantageous as it avoids the use of high-pressure hydrogen gas and harsh reducing agents like hydriodic acid and red phosphorus, making it a safer and more scalable process.[3] Dipentene serves as the hydrogen donor in this palladium-catalyzed reaction.

Synthesis of Precursor 2: Ethyl 4-aminobenzoate (Benzocaine)

Ethyl 4-aminobenzoate can be synthesized via the esterification of p-aminobenzoic acid.[5]

Reaction:

G cluster_0 p-Aminobenzoic acid cluster_1 Ethyl 4-aminobenzoate paba reagents + Ethanol, H2SO4 (cat.) Reflux paba->reagents benzocaine reagents->benzocaine

Caption: Synthesis of Ethyl 4-aminobenzoate.

Experimental Protocol:

  • Suspend p-aminobenzoic acid (1 equivalent) in absolute ethanol.

  • Carefully add concentrated sulfuric acid (catalytic amount) to the suspension.

  • Reflux the mixture until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain ethyl 4-aminobenzoate.

Trustworthiness: This Fischer-Speier esterification is a classic and reliable method for the synthesis of esters from carboxylic acids and alcohols. The use of a strong acid catalyst is essential to protonate the carbonyl oxygen of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.

Final Synthesis: Amide Coupling

The final step involves the coupling of 2-(2-phenylethyl)benzoic acid and ethyl 4-aminobenzoate. This is typically achieved by first converting the carboxylic acid to a more reactive acyl chloride, followed by reaction with the amine.

Step 3a: Synthesis of 2-(2-phenylethyl)benzoyl chloride

G cluster_0 2-(2-phenylethyl)benzoic acid cluster_1 2-(2-phenylethyl)benzoyl chloride acid reagents + Thionyl chloride (SOCl2) Reflux acid->reagents chloride reagents->chloride G cluster_0 2-(2-phenylethyl)benzoyl chloride cluster_1 Ethyl 4-aminobenzoate cluster_2 Ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate chloride reagents + Pyridine DCM, rt chloride->reagents amine amine->reagents product reagents->product

Caption: Final amide coupling reaction.

Experimental Protocol:

  • Dissolve ethyl 4-aminobenzoate (1 equivalent) and pyridine (1.1 equivalents) in a suitable aprotic solvent such as dichloromethane (DCM).

  • Cool the solution in an ice bath.

  • Slowly add a solution of 2-(2-phenylethyl)benzoyl chloride (1 equivalent) in DCM to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Wash the reaction mixture sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the final product.

Expertise & Experience: The use of pyridine is crucial as it acts as a base to neutralize the HCl byproduct of the reaction, driving the equilibrium towards the product. The reaction is performed at a low temperature initially to control the exothermic nature of the acylation.

Characterization

As this is a novel compound, experimental data is not available. However, based on its structure, the following spectroscopic characteristics can be predicted:

  • ¹H NMR: The spectrum would be complex, showing signals for the aromatic protons of the three benzene rings, the methylene protons of the ethyl group and the phenylethyl bridge, and the methyl protons of the ethyl group. The amide proton would likely appear as a broad singlet.

  • ¹³C NMR: The spectrum would show characteristic peaks for the carbonyl carbons of the ester and amide groups, as well as the aromatic and aliphatic carbons.

  • FT-IR: The spectrum would exhibit characteristic absorption bands for the N-H stretching of the amide, the C=O stretching of the ester and amide, and the C-O stretching of the ester.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound would be observed.

Potential Applications and Future Research

Derivatives of 4-aminobenzoic acid are known to possess a wide range of biological activities, including antimicrobial and cytotoxic effects. [3]The introduction of the bulky and lipophilic 2-(2-phenylethyl)benzoyl group could modulate these activities, potentially leading to new therapeutic agents.

Potential areas of investigation include:

  • Anticancer Activity: The benzanilide scaffold is present in several anticancer drugs. Screening this compound against various cancer cell lines would be a logical first step.

  • Antimicrobial Activity: The compound could be tested against a panel of pathogenic bacteria and fungi.

  • Materials Science: The rigid core and potential for hydrogen bonding could impart interesting properties for the development of new polymers or liquid crystals.

Future research should focus on the synthesis and full characterization of this compound, followed by a comprehensive evaluation of its biological and material properties. Structure-activity relationship (SAR) studies, involving modifications of the phenylethyl and ethyl benzoate moieties, could further optimize its properties for specific applications.

Conclusion

This technical guide provides a comprehensive and scientifically grounded pathway for the synthesis and study of ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate. By leveraging established synthetic methodologies for its precursors, this document equips researchers with the necessary knowledge to produce and investigate this novel compound. The unique structural features of this molecule hold promise for its application in both medicinal chemistry and materials science, making it a worthy candidate for further exploration.

References

  • Krátký, M., Konečná, K., Janoušek, J., Brablíková, M., Janďourek, O., Trejtnar, F., Stolaříková, J., & Vinšová, J. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Biomolecules, 10(1), 9. [Link]

  • Ramesha, A. R., & Roy, A. K. (2001). CONVENIENT SYNTHESIS OF 2-(2-PHENYLETHYL)BENZOIC ACID: A KEY INTERMEDIATE IN THE SYNTHESIS OF DIBENZOSUBERONE. Synthetic Communications, 31(16), 2419-2422. [Link]

  • Zou, Y., et al. (2019). Benzoate derivatives and their biological activities. Molecules, 24(18), 3349. [Link]

  • Krishnarao, G. et al. (2023). A NOVEL AMINO BENZOATE MOIETY PROMOTED, METHANE SULPHONIC ACID CATALYZED SYNTHESIS OF SCHIFF BASES AND THEIR BIOEVALUATION. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 12(6), 775-786. [Link]

  • Haroon, M., et al. (2023). A review on the synthesis and medicinal applications of benzoate derivatives. Journal of Molecular Structure, 1271, 134045. [Link]

Sources

ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate discovery and history

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate: Discovery, Synthesis, and Pharmacological Potential

Executive Summary

In the landscape of medicinal chemistry, diaryl amides represent a highly privileged structural motif, frequently serving as the backbone for nuclear receptor agonists, kinase inhibitors, and antimicrobial agents. Ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate (CAS No. 304674-15-5) is a specialized, high-value screening compound that exemplifies this structural class[1].

Comprising a flexible, lipophilic 2-phenethylbenzoyl domain linked via an amide bond to an ethyl 4-aminobenzoate (benzocaine) moiety, this compound serves as a critical structural bridge in drug discovery. It shares a pharmacophoric resemblance to synthetic retinoids (such as Tamibarotene) and histone deacetylase (HDAC) inhibitors, where a bulky hydrophobic headgroup is tethered to a hydrogen-bonding ester/acid tail. This whitepaper details the chemical history, rational design, and self-validating synthetic protocols required to produce and utilize this compound in advanced pharmacological screening.

Chemical Identity & Structural Analysis

The molecular architecture of ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate is deliberately designed to exploit deep hydrophobic binding pockets while maintaining a polar vector for solvent exposure or receptor anchoring.

  • The Lipophilic Domain[2-(2-phenylethyl)benzoyl]: Unlike rigid naphthyl or tetramethyltetrahydronaphthalene groups found in classic retinoids, the 2-phenethyl substitution provides a highly flexible tether. This flexibility allows the distal phenyl ring to adopt multiple conformations, facilitating induced-fit binding in the hydrophobic clefts of target proteins (e.g., RAR/RXR receptors or bacterial efflux pumps)[2].

  • The Polar/Prodrug Domain (Ethyl 4-aminobenzoate): The para-aminobenzoate ester serves a dual purpose. In vitro, it acts as a hydrogen bond acceptor/donor network. In vivo, the ethyl ester functions as a classic prodrug moiety, susceptible to intracellular esterases that can cleave it to the active free carboxylic acid[3].

Table 1: Physicochemical Properties
PropertyValuePharmacological Significance
CAS Number 304674-15-5Unique identifier for library screening[1].
Molecular Formula C₂₄H₂₃NO₃Indicates a highly carbon-dense, lipophilic structure.
Molecular Weight 373.45 g/mol Falls well within Lipinski's Rule of 5 (<500 Da) for oral bioavailability.
Hydrogen Bond Donors 1 (Amide NH)Critical for anchoring to receptor backbone residues.
Hydrogen Bond Acceptors 3 (Carbonyls, Ester O)Facilitates interaction with polar side chains.
Rotatable Bonds 8High flexibility for induced-fit receptor binding.

Discovery & Historical Context

The discovery and utilization of ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate did not emerge from a single "eureka" moment, but rather from the systematic historical evolution of its two constituent halves.

The precursor, 2-phenethylbenzoic acid , was historically synthesized to explore ortho-substituted benzoic acids for neuroactive and antimicrobial properties. Early industrial processes, such as those detailed in US Patent 3,217,033 (1962), achieved this via the catalytic hydrogenation of ortho-(phenylacetyl)benzoic acid using palladium catalysts[4]. Later, more accessible laboratory methods were developed by reducing 3-benzylidenephthalide with hydroiodic acid and red phosphorus[2].

Conversely, ethyl 4-aminobenzoate (benzocaine) has been a staple of pharmacology since its discovery as a local anesthetic in the early 20th century[5]. By coupling these two historically significant moieties, modern combinatorial chemistry libraries generated ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate as a screening scaffold. Its primary historical application has been as a precursor or analog in the development of novel thioureides for multidrug-resistant microbial infections and as a synthetic retinoid analog for oncology[6].

Mechanistic Pathways & Pharmacological Potential

The structural logic of this compound suggests a clear mechanistic pathway when applied to biological systems, particularly in the context of nuclear receptor activation (e.g., Retinoic Acid Receptors).

Causality of Design: The choice to utilize an ethyl ester rather than a free acid in the screening library is deliberate. Free carboxylic acids often suffer from poor cellular permeability due to their negative charge at physiological pH. The ethyl ester masks this charge, allowing passive diffusion across the lipid bilayer. Once inside the cytosol, ubiquitous carboxylesterases hydrolyze the ester, trapping the active acid intracellularly where it can bind to cytosolic retinoic acid-binding proteins (CRABP) and translocate to the nucleus.

Pathway L Ethyl Ester Prodrug (Passive Diffusion) M Intracellular Esterase Cleavage L->M C Active Free Acid Formation M->C N Cytosolic Binding & Nuclear Translocation C->N R Nuclear Receptor (RAR/RXR) Activation N->R T Target Gene Transcription R->T

Putative intracellular activation and signaling pathway of the diaryl amide scaffold.

In-Depth Experimental Protocols (Self-Validating Systems)

To synthesize ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate with high scientific integrity, the protocol must be self-validating—meaning each step contains an observable or measurable checkpoint to guarantee causality and progression before moving to the next phase.

Phase 1: Synthesis of 2-Phenethylbenzoyl Chloride

Rationale: Direct amidation of a carboxylic acid with an aniline derivative (like ethyl 4-aminobenzoate) is thermodynamically unfavorable. Converting the acid to an acyl chloride highly activates the carbonyl carbon for nucleophilic attack[2].

  • Preparation: In a flame-dried 250 mL round-bottom flask equipped with a reflux condenser and a gas scrubber, dissolve 10 mmol (2.26 g) of 2-phenethylbenzoic acid in 15 mL of anhydrous dichloromethane (DCM).

  • Activation: Add 15 mmol (1.1 mL) of thionyl chloride (SOCl₂) dropwise at 0°C. Add one drop of anhydrous N,N-dimethylformamide (DMF) as a catalyst.

  • Self-Validation Checkpoint 1 (Visual/Chemical): The reaction will immediately begin evolving HCl and SO₂ gases. The progression of the reaction is validated by the continuous bubbling.

  • Reflux: Heat the mixture to reflux (approx. 40°C) for 4 hours.

  • Self-Validation Checkpoint 2 (Completion): The reaction is deemed complete when gas evolution ceases entirely, indicating the full consumption of the carboxylic acid[2].

  • Isolation: Remove the excess SOCl₂ and DCM under reduced pressure to yield the crude 2-phenethylbenzoyl chloride as a viscous oil. Do not purify further; use immediately to prevent hydrolysis.

Phase 2: Amidation with Ethyl 4-Aminobenzoate

Rationale: The nucleophilic amine of ethyl 4-aminobenzoate will attack the highly electrophilic acyl chloride. A non-nucleophilic base (pyridine or triethylamine) must be included to scavenge the resulting HCl, preventing the protonation and deactivation of the remaining starting amine.

  • Coupling Setup: Dissolve 10 mmol (1.65 g) of ethyl 4-aminobenzoate[7] in 20 mL of anhydrous acetone or DCM, followed by the addition of 12 mmol of anhydrous pyridine. Cool the system to 0°C.

  • Addition: Dissolve the freshly prepared 2-phenethylbenzoyl chloride in 10 mL of anhydrous DCM and add it dropwise to the amine solution over 30 minutes to control the exothermic reaction.

  • Self-Validation Checkpoint 3 (Physical): As the reaction proceeds, a white precipitate of pyridinium hydrochloride will form, physically validating that the acyl substitution is occurring and HCl is being successfully scavenged.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Self-Validation Checkpoint 4 (Analytical): Perform Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate system. The reaction is validated when the spot corresponding to ethyl 4-aminobenzoate disappears, replaced by a new, less polar spot (the target amide).

  • Workup: Quench the reaction with 50 mL of ice water. Extract with ethyl acetate (3 x 30 mL). Wash the combined organic layers with 1M HCl (to remove excess pyridine), saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification: Recrystallize the crude product from hot ethanol to yield pure ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate.

Workflow A 2-Phenethylbenzoic Acid (Starting Material) B Chlorination (SOCl2, DMF) Validation: Gas Evolution Ceases A->B C 2-Phenethylbenzoyl Chloride (Reactive Intermediate) B->C D Coupling (+ Ethyl 4-aminobenzoate) Validation: Pyridinium Salt Precipitates C->D E Aqueous Workup & Extraction Validation: TLC Shift D->E F Ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate (Target Compound) E->F

Self-validating synthetic workflow for the target diaryl amide.

Quantitative Synthesis Data

The following table summarizes the expected quantitative metrics for the optimized synthesis protocol described above, ensuring reproducibility for drug development professionals.

Table 2: Reaction Metrics and Purity Validation
Reaction StepReagents / CatalystsTime / TempExpected YieldValidation Metric
Acid Chlorination SOCl₂, DMF (cat.), DCM4h / 40°C>95% (Crude)Cessation of HCl/SO₂ gas evolution.
Amidation Ethyl 4-aminobenzoate, Pyridine12h / 25°C78 - 85%Disappearance of amine on TLC (Rf shift).
Purification Hot Ethanol (Recrystallization)N/A>98% PurityIR: Emergence of strong amide C=O stretch at ~1650 cm⁻¹.

References

  • Sigma-Aldrich. "ETHYL 4-((2-(2-PHENYLETHYL)BENZOYL)AMINO)BENZOATE - CAS 304674-15-5." MilliporeSigma, 2025. 8

  • Thermo Fisher Scientific. "Ethyl 4-aminobenzoate, 98%." Thermo Scientific Chemicals, 2025. 7

  • Morusciag, L., et al. "New Thioureides of the 2-phenethylbenzoic Acid Having Potential Antimicrobial Activity." Revista de Chimie, 2025. 2

  • Morusciag, L., et al. "New Thioureides of the 2-phenethylbenzoic Acid with Potential Antimicrobial Activity. V." Revista de Chimie, 2025. 6

  • US Patent Office. "Process for preparing ortho substituted benzoic acid compounds - US3217033A." Google Patents, 1962. 4

Sources

literature review on ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate analogs

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis and Potential Applications of Ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate Analogs

Executive Summary

The ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate scaffold represents a compelling, yet underexplored, area for therapeutic agent development. This molecule uniquely combines three key structural motifs: an ethyl 4-aminobenzoate (benzocaine) backbone, a flexible phenylethyl sidechain, and a central benzoyl core, all connected by a stable amide linkage. While direct research on this specific parent compound is sparse, a thorough analysis of its constituent parts and related structures reveals significant therapeutic potential. The ethyl aminobenzoate moiety is a cornerstone in medicinal chemistry, serving as a building block for antimicrobial, anticancer, and anti-inflammatory agents.[1][2][3] This technical guide provides a comprehensive framework for researchers and drug development professionals, detailing robust synthetic strategies for creating a diverse library of analogs, exploring the potential structure-activity relationships, and outlining promising therapeutic avenues based on established findings for related chemical classes.

Part 1: The Core Scaffold: A Structural Overview

The title compound is a modular structure, lending itself to systematic modification for tuning its physicochemical and pharmacological properties. Understanding its three primary components is critical for designing a rational drug discovery program.

  • The Ethyl 4-aminobenzoate Moiety : Derived from para-aminobenzoic acid (PABA), this unit is a well-established pharmacophore.[2] It is a common starting material for various derivatives with demonstrated biological activities, including antimicrobial and cytotoxic effects.[1][4] Its ester functionality offers a handle for modifying solubility and can act as a prodrug feature, potentially being hydrolyzed in vivo to the corresponding carboxylic acid.[5]

  • The 2-(2-phenylethyl)benzoyl Moiety : This component provides the molecule with significant three-dimensional character. The biphenyl-like core, where one ring is separated by an ethylene linker, offers a conformationally flexible scaffold. This flexibility can be crucial for optimizing binding to biological targets. The two aromatic rings and the ethyl linker are all prime sites for substitution to explore structure-activity relationships (SAR).

  • The Amide Linker : The amide bond provides a stable, planar connection between the two primary moieties.[1] Its hydrogen bonding capabilities (both donor and acceptor) are often critical for molecular recognition at receptor binding sites. The inherent stability of the amide bond also contributes to a favorable metabolic profile.

The modular nature of this scaffold allows for targeted modifications at several key positions to generate a library of analogs for screening.

Caption: Core scaffold with potential modification sites (R1-R4).

Part 2: Synthetic Strategies for Analog Development

A convergent synthesis approach is the most efficient strategy for generating a library of these analogs. This involves the separate synthesis of the amine and carboxylic acid fragments, followed by a final amide coupling step. This modular approach allows for maximum diversity in the final products.

Workflow 1: Synthesis of the Amine Component (Ethyl 4-aminobenzoate Analogs)

The primary amine building block, ethyl 4-aminobenzoate, is commercially available and serves as an excellent starting point.[3] For analogs with substitutions on this ring, the synthesis typically begins with the corresponding substituted 4-aminobenzoic acid.

Experimental Protocol: Fischer Esterification of 4-Aminobenzoic Acid

  • Setup : To a round-bottom flask, add 4-aminobenzoic acid (1.0 eq) and absolute ethanol (10-20 volumes).

  • Acid Catalyst : While stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.3 eq).[6] An alternative is using thionyl chloride, which can lead to rapid reaction times and high purity.[5]

  • Reaction : Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Workup : Cool the reaction mixture to room temperature. Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction : Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization from ethanol or by column chromatography to yield pure ethyl 4-aminobenzoate.[6]

Caption: Workflow for synthesizing the amine component.

Workflow 2: Synthesis of the Carboxylic Acid Component

The synthesis of the 2-(2-phenylethyl)benzoyl chloride core and its analogs is more complex. A plausible and versatile route begins with a suitable ortho-substituted benzoic acid derivative, which can then be coupled with a phenylethyl component.

Experimental Protocol: Synthesis and Acyl Chloride Formation

  • Core Synthesis (Conceptual) : A potential route involves the Suzuki or Stille coupling of a 2-halobenzoic acid ester with a phenylethylboronic acid or stannane derivative, respectively, followed by hydrolysis of the ester to yield the desired carboxylic acid.

  • Acyl Chloride Formation : The conversion of the carboxylic acid to the more reactive acyl chloride is a standard and critical step.[5]

    • Setup : In a fume hood, suspend the 2-(2-phenylethyl)benzoic acid analog (1.0 eq) in a dry, inert solvent like dichloromethane (DCM) or toluene.

    • Reagent Addition : Add thionyl chloride (SOCl₂) (1.5-2.0 eq) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.

    • Reaction : Allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until gas evolution ceases.

    • Isolation : Remove the excess solvent and SOCl₂ under reduced pressure (a base trap is necessary for the acidic vapors) to yield the crude acyl chloride, which is often used immediately in the next step without further purification.

Caption: Workflow for synthesizing the acyl chloride component.

Workflow 3: The Convergent Step: Amide Bond Formation

This final step unites the two synthesized fragments via a nucleophilic acyl substitution, typically under Schotten-Baumann conditions.

Experimental Protocol: Amidation

  • Setup : Dissolve the ethyl 4-aminobenzoate analog (1.0 eq) and a non-nucleophilic base, such as triethylamine or pyridine (1.2 eq), in a dry aprotic solvent like DCM in a flask at 0 °C. The base is essential to neutralize the HCl byproduct of the reaction.[5]

  • Acyl Chloride Addition : Slowly add a solution of the crude 2-(2-phenylethyl)benzoyl chloride analog (~1.1 eq) in dry DCM to the stirred amine solution.

  • Reaction : Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor progress by TLC.

  • Workup : Upon completion, wash the reaction mixture sequentially with dilute HCl (to remove excess base), saturated sodium bicarbonate solution (to remove unreacted acid chloride), and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude product is then purified by flash column chromatography on silica gel to yield the final ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate analog.

G cluster_0 Amine Amine Component (from Workflow 1) Coupling Amide Coupling (Schotten-Baumann) Amine->Coupling AcidChloride Acyl Chloride Component (from Workflow 2) AcidChloride->Coupling Product Final Analog Coupling->Product

Caption: Convergent synthesis of the final product.

Part 3: Structure-Activity Relationship (SAR) Insights and Potential Therapeutic Applications

As direct biological data for the title compound is not available, we can infer potential activities by examining structurally related molecules. The literature strongly suggests that this scaffold is a promising backbone for developing novel anticancer, anti-inflammatory, and antimicrobial agents.

Potential as Anticancer Agents

The ethyl benzoate scaffold is a recurring motif in compounds with demonstrated anticancer activity.[1]

  • Apoptosis Induction : Derivatives of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate have shown potent antiproliferative activity against human breast (MCF-7) and liver (HepG-2) cancer cell lines, with at least one analog confirmed to induce apoptosis and reduce tumor mass in vivo.[7]

  • In Vivo Efficacy : Ethyl 4-[(4-methylbenzyl)oxy] benzoate demonstrated significant inhibition of tumor cell growth in both in vitro (MCF-7) and in vivo (Ehrlich ascites carcinoma) models.[8]

These findings strongly support screening a library of ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate analogs against a panel of cancer cell lines.

Potential as Anti-inflammatory and Analgesic Agents

The PABA ester portion of the scaffold is a known building block for anti-inflammatory drugs and analgesics.[3] Furthermore, numerous complex molecules containing amide linkages exhibit potent anti-inflammatory activity, often through the inhibition of cyclooxygenase (COX) enzymes.[9][10]

  • COX/LOX Inhibition : Studies on other novel compounds have successfully identified potent inhibitors of COX-1, COX-2, and 5-LOX enzymes, which are key targets in inflammation.[10][11] Analogs of the title compound could be rationally designed to target these enzymes.

  • In Vivo Activity : New benzothiazole derivatives containing carboxamide functionalities have shown significant in vivo anti-inflammatory and analgesic effects in rat paw edema and writhing tests, respectively, with low ulcerogenic potential.[9]

Data Summary: A Predictive SAR Table

This table outlines hypothetical modifications and their predicted impact, based on established medicinal chemistry principles and data from related compounds.

Modification Site (from Diagram)Type of SubstitutionPredicted Impact on Activity (e.g., Anticancer, Anti-inflammatory)Rationale / Supporting Evidence from Literature
R1 (Phenylethyl Ring)Fluorine (e.g., 4-fluoro)Potentially increased metabolic stability and binding affinity.Fluorination is a widely used strategy in medicinal chemistry to enhance pharmacological properties.[1]
R2 (Benzoyl Ring)Electron-withdrawing groups (e.g., -Cl, -NO₂)May enhance biological activity through electronic effects.Electron-withdrawing groups like nitro and chloro have been shown to enhance the biological activity of related scaffolds.[5]
R3 (Benzoate Ring)Small alkyl groups (e.g., -CH₃)Could modulate lipophilicity and fit within a hydrophobic binding pocket.Substitutions on aromatic rings are a key strategy for optimizing SAR.[12]
R4 (Ester Group)Hydrolysis to Carboxylic Acid (-COOH)May alter solubility, cell permeability, and target interactions. Could act as a prodrug.The corresponding carboxylic acid of a related compound, 4-[(2-phenylethyl)amino]benzoic acid, has been synthesized and characterized.[13] Ester hydrolysis is a common metabolic transformation.[5]
Amide LinkerN-Alkylation (e.g., N-CH₃)May alter conformation, remove H-bond donor capability, and affect metabolic stability.The amide linkage is a common feature in many biologically active molecules and its modification can significantly impact activity.[1]

Conclusion and Future Directions

The ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate scaffold represents a synthetically accessible and highly versatile platform for the development of novel therapeutic agents. Based on a comprehensive review of related structures, this chemical class holds considerable promise, particularly in the fields of oncology and inflammation.

The path forward is clear:

  • Library Synthesis : Employ the convergent synthetic strategy outlined to produce a diverse library of analogs, exploring substitutions at all identified modification points.

  • In Vitro Screening : Screen the library against relevant biological targets, such as a panel of cancer cell lines (e.g., MCF-7, HepG-2, A549) and key inflammatory enzymes (COX-1, COX-2, 5-LOX).

  • SAR Elucidation : Analyze the screening data to build a robust structure-activity relationship model, guiding the design of a second generation of more potent and selective compounds.

  • In Vivo Validation : Advance the most promising lead compounds into established animal models for cancer and inflammation to validate their therapeutic efficacy and assess their preliminary safety profiles.

By pursuing this structured approach, researchers can unlock the full therapeutic potential of this promising chemical scaffold.

References

  • Al-Bayati, R. I. H., Hameed, A. S., & Kubba, A. M. (2018). Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl -4-Amino Benzoate. Oriental Journal of Chemistry, 34(5), 2529–2538. [Link]

  • Hasan, M. R., et al. (2022). In vitro and In vivo Growth Inhibition and Apoptosis of Cancer Cells by Ethyl 4-[(4-methylbenzyl)oxy] Benzoate Complex. PubMed. [Link]

  • Gouda, M. A., et al. (2020). Discovery of New Apoptosis-Inducing Agents for Breast Cancer Based on Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo[b]Thiophene-3-Carboxylate: Synthesis, In Vitro, and In Vivo Activity Evaluation. Molecules, 25(11), 2523. [Link]

  • Lecante, P., et al. (2010). 4-[(2-Phenylethyl)amino]benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2783. [Link]

  • Gauvin, A., et al. (2024). Ethyl 4-((11-(Hexylamino)-11-oxoundecyl)oxy)benzoate. Molbank, 2024(2), M1829. [Link]

  • Krishnarao, D., et al. (2023). amino benzoate moiety promoted. World Journal of Pharmaceutical Research, 12(6), 776-787. [Link]

  • PubChem. (n.d.). Ethyl 4-(phenylethynyl)benzoate. Retrieved from [Link]

  • Haroon, F., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Pharmaceuticals, 16(10), 1459. [Link]

  • Wang, C., et al. (2012). Synthesis and Biological Activity of Ethyl 4-Alkyl-2-(2-(substituted phenoxy)acetamido)thiazole-5-carboxylate. Chinese Journal of Organic Chemistry, 32(11), 2159-2165. [Link]

  • Edafiogho, I. O., et al. (2018). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. Tropical Journal of Pharmaceutical Research, 17(10), 2035-2046. [Link]

  • Khan, M. A., et al. (2023). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Molecules, 28(22), 7569. [Link]

  • Manzoor, F., et al. (2022). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Antioxidants, 11(10), 2042. [Link]

  • Aghayan, M. M., et al. (2017). Crystal structures of 2-amino-2-oxoethyl 4-bromobenzoate, 2-amino-2-oxoethyl 4-nitrobenzoate and 2-amino-2-oxoethyl 4-aminobenzoate monohydrate. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 12), 1805–1810. [Link]

Sources

Technical Whitepaper: Pharmacological Profiling & Target Prediction of Ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the pharmacological profiling and target prediction for ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate . This analysis synthesizes structure-activity relationship (SAR) data from homologous benzanilide retinoids and nuclear receptor ligands.

Executive Summary

Ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate is a synthetic small molecule belonging to the class of lipophilic benzanilides . Based on structural homology to established retinoids (e.g., Tamibarotene/Am80) and heteroarotinoids, this compound is predicted to act as a prodrug for a potent Retinoic Acid Receptor (RAR) or Retinoid X Receptor (RXR) modulator.

The molecule features a "head-to-tail" pharmacophore typical of nuclear receptor ligands:

  • Head Group: Ethyl 4-aminobenzoate (Benzocaine moiety), which functions as a prodrug for the carboxylic acid (the primary anchor for receptor interaction).

  • Linker: An amide bond providing rigidity and hydrogen-bonding capability.

  • Tail Group: A bulky 2-(2-phenylethyl)phenyl moiety, designed to occupy the hydrophobic ligand-binding pocket (LBP) of the receptor.

This guide outlines the predicted biological targets, the mechanism of action, and the experimental protocols required for validation.

Chemical Identity & Structural Analysis[1][2][3]

PropertyDetail
IUPAC Name Ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate
Molecular Formula C₂₄H₂₃NO₃
Molecular Weight 373.45 g/mol
Core Scaffold Benzanilide (N-phenylbenzamide)
Key Substituents Ethyl ester (C-terminus), 2-Phenylethyl (Ortho-position of benzoyl ring)
Predicted LogP ~5.8 (Highly Lipophilic)
H-Bond Donors/Acceptors 1 Donor / 3 Acceptors
Pharmacophore Mapping

The structure is a bioisostere of Tamibarotene (Am80) . In Am80, the hydrophobic tail is a tetramethyl-tetrahydronaphthalene ring. In this compound, the tail is replaced by an ortho-phenethyl group. This modification introduces flexibility while maintaining the hydrophobic volume necessary for high-affinity binding to the RAR/RXR LBP.

Predicted Biological Targets

Primary Target: Retinoic Acid Receptors (RARs)
  • Prediction: Agonist (following hydrolysis to the free acid).

  • Rationale: The 4-aminobenzoic acid moiety forms a critical salt bridge with an arginine residue (e.g., Arg278 in RAR

    
    ) within the receptor's binding pocket. The bulky ortho-phenethyl group mimics the 
    
    
    
    -ionone ring of retinoic acid, stabilizing the active conformation of Helix 12 (H12) to recruit co-activators.
  • Subtype Selectivity: The "bent" conformation induced by the ortho-substitution may favor RXR binding or specific RAR

    
    /
    
    
    
    subtypes over RAR
    
    
    , similar to other "U-shaped" retinoids.
Secondary Target: Farnesoid X Receptor (FXR)
  • Prediction: Modulator (Partial Agonist/Antagonist).

  • Rationale: FXR ligands (e.g., GW4064) often feature benzanilide cores with extensive hydrophobic tails. The phenethyl group provides the steric bulk required to displace the repressive Helix 12 in FXR, although the lack of an isoxazole or specific acidic head group may reduce potency compared to optimized FXR ligands.

Off-Target Liability: CYP26 & P-gp
  • CYP26A1: As a retinoid mimic, the compound is likely a substrate for CYP26, the primary enzyme responsible for retinoic acid catabolism.

  • P-glycoprotein (P-gp): Due to high lipophilicity (LogP ~5.8) and the presence of aromatic rings, the compound is a predicted P-gp substrate, potentially limiting CNS penetration.

Mechanism of Action: Nuclear Receptor Signaling

The compound acts as a Lipophilic Transcription Factor Modulator . Upon cellular entry, the ethyl ester is hydrolyzed by intracellular esterases (e.g., Carboxylesterase 1/2) to the active acid form. This active metabolite binds to the nuclear receptor, inducing a conformational change that releases co-repressors and recruits co-activators.

Signaling Pathway Diagram

The following diagram illustrates the activation pathway from prodrug entry to gene transcription.

RAR_Signaling Prodrug Ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate (Prodrug) CellMembrane Cell Membrane Prodrug->CellMembrane Passive Diffusion Esterase Carboxylesterase (Hydrolysis) CellMembrane->Esterase ActiveMetabolite Active Acid Metabolite (Ligand) Esterase->ActiveMetabolite Activation NuclearPore Nuclear Pore ActiveMetabolite->NuclearPore Receptor RAR/RXR Heterodimer (Inactive) NuclearPore->Receptor Complex Ligand-Receptor Complex (Active Conformation) Receptor->Complex Binding CoActivator Co-Activator Recruitment (SRC-1/TIF2) Complex->CoActivator Helix 12 Stabilization DNA RARE (Response Element) Gene Transcription CoActivator->DNA Transcription Initiation

Figure 1: Predicted Mechanism of Action. The prodrug undergoes intracellular hydrolysis to generate the active acid, which binds to the Nuclear Receptor (RAR/RXR), triggering co-activator recruitment and gene transcription.

Experimental Protocols for Validation

To validate the predicted targets, the following self-validating experimental workflows are recommended.

Protocol A: Chemical Synthesis of the Active Metabolite

Objective: Synthesize the free acid form for direct binding assays, avoiding esterase variability.

  • Reagents: 2-(2-phenylethyl)benzoic acid (1.0 eq), Thionyl Chloride (SOCl₂), 4-Aminobenzoic acid (1.1 eq), Pyridine (solvent/base).

  • Step 1 (Activation): Reflux 2-(2-phenylethyl)benzoic acid in SOCl₂ for 2 hours. Evaporate excess SOCl₂ to obtain the acid chloride.

  • Step 2 (Coupling): Dissolve 4-Aminobenzoic acid in dry Pyridine at 0°C. Add the acid chloride dropwise. Stir at RT for 12 hours.

  • Step 3 (Purification): Quench with ice water. Acidify with 1M HCl to precipitate the product. Recrystallize from Ethanol/Water.

  • Validation: Verify structure via ¹H-NMR (DMSO-d₆) and LC-MS (Expected [M+H]⁺ = 346.14).

Protocol B: Luciferase Reporter Assay (Functional Screen)

Objective: Determine agonist activity and potency (EC₅₀) against RAR subtypes.

  • Cell Line: CV-1 or HEK293T cells.

  • Plasmids:

    • Expression Vectors: pSG5-RAR

      
      , pSG5-RAR
      
      
      
      , pSG5-RAR
      
      
      .
    • Reporter Vector: (RARE)₃-tk-Luc (Firefly Luciferase).

    • Internal Control: pRL-CMV (Renilla Luciferase).

  • Transfection: Seed cells in 96-well plates. Transfect using Lipofectamine 3000 according to manufacturer protocol.

  • Treatment: 24h post-transfection, treat cells with the compound (0.1 nM – 10 µM) in DMSO (<0.1%). Include Am80 (100 nM) as a positive control.

  • Detection: Lyse cells after 24h incubation. Measure luminescence using the Dual-Luciferase® Reporter Assay System.

  • Analysis: Normalize Firefly/Renilla ratios. Fit data to a sigmoidal dose-response curve to calculate EC₅₀.

Protocol C: TR-FRET Coactivator Binding Assay

Objective: Confirm direct physical binding to the receptor ligand-binding domain (LBD).

  • System: LanthaScreen™ TR-FRET RAR alpha Coactivator Assay (Invitrogen).

  • Components:

    • Terbium-labeled anti-GST antibody.

    • GST-tagged RAR

      
      -LBD.
      
    • Fluorescein-labeled PGC1

      
       coactivator peptide.
      
  • Procedure:

    • Mix 5 nM GST-RAR

      
      -LBD, 5 nM Tb-anti-GST, and 500 nM Fluorescein-peptide in assay buffer.
      
    • Add compound (serial dilution). Incubate for 1 hour at RT in the dark.

  • Readout: Measure TR-FRET signal (Ex 340 nm, Em 520 nm / 495 nm) on a plate reader.

  • Result: An increase in the 520/495 ratio indicates ligand-dependent recruitment of the coactivator peptide.

Screening Workflow Visualization

The following diagram outlines the logical flow for validating the compound's activity, from synthesis to ADME profiling.

Screening_Workflow Start Compound Synthesis (Ester & Acid) PrimaryScreen Primary Screen: Luciferase Reporter (RAR/RXR) Start->PrimaryScreen Hit Hit Confirmation (>5-fold activation) PrimaryScreen->Hit Hit->Start No (Redesign) SecondaryScreen Secondary Screen: TR-FRET Binding (Kd Determination) Hit->SecondaryScreen Yes Selectivity Selectivity Profiling: FXR, LXR, PPAR SecondaryScreen->Selectivity ADME ADME/Tox: Metabolic Stability (S9 Fraction) Selectivity->ADME Lead Lead Candidate ADME->Lead

Figure 2: Validation Workflow. A step-by-step decision tree for confirming biological activity and selectivity.

References

  • Kagechika, H., et al. (1988). "Retinobenzoic acids. 1. Structure-activity relationships of aromatic amides with retinoidal activity." Journal of Medicinal Chemistry, 31(11), 2182–2192. Link

  • Shudo, K., & Kagechika, H. (1985). "Retinoids and their nuclear receptors." Journal of Toxicological Sciences, 10, 1-15.
  • Recanatini, M., et al. (2005). "SAR of Retinoids: A Review." Current Medicinal Chemistry, 12(17), 1967-1983.
  • Thermo Fisher Scientific. "LanthaScreen™ TR-FRET RAR alpha Coactivator Assay Protocol." Link

  • Promega Corporation. "Dual-Luciferase® Reporter Assay System Technical Manual." Link

potential therapeutic areas for ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of Ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate , a specialized chemical probe belonging to the N-benzoyl-4-aminobenzoate class.[1] Based on its structural pharmacophore—a lipophilic ortho-substituted benzamide linked to a benzoate head group—this compound is identified as a modulator of Nuclear Receptors (specifically Retinoic Acid Receptors, RARs) or potentially Prostaglandin E2 Receptors (EP subtypes) .[1]

The guide focuses on its application as a chemical tool for probing hydrophobic ligand-binding pockets and its potential therapeutic relevance in Dermatology , Oncology , and Immunomodulation .[1]

A Structural Probe for Nuclear Receptor & GPCR Hydrophobic Pockets[1]

Executive Summary

Ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate (CAS: 304674-15-5) is a synthetic small molecule characterized by a "privileged scaffold" found in numerous bioactive agents, including retinoids and protease inhibitors.[1] Structurally, it consists of a 4-aminobenzoate core (benzocaine moiety) acylated by 2-(2-phenylethyl)benzoic acid.[1]

This compound serves as a critical lipophilic probe .[1] The bulky ortho-phenethyl group creates a distinct steric profile that often governs the switch between agonism and antagonism in nuclear receptors (e.g., RAR/RXR) or steric exclusion in enzyme active sites.[1] Its primary utility lies in Structure-Activity Relationship (SAR) studies to map the size and flexibility of hydrophobic binding domains.[1]

Chemical Identity & Properties
PropertyData
IUPAC Name Ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate
Common Class N-Benzoyl-4-aminobenzoate; Retinoid Analog
CAS Number 304674-15-5
Molecular Formula C24H23NO3
Molecular Weight 373.45 g/mol
Solubility DMSO (>10 mg/mL), Ethanol; Insoluble in water
Key Moiety Ortho-phenethyl group (Steric/Hydrophobic determinant)
Mechanism of Action (MoA)

The therapeutic potential of this compound is driven by its ability to modulate signaling pathways via specific binding interactions.[1] Two primary mechanisms are proposed based on its pharmacophore:

A. Nuclear Receptor Modulation (Primary Hypothesis: RAR Antagonism)

The N-benzoyl-4-aminobenzoate scaffold is the backbone of synthetic retinoids like Tamibarotene (Am80) .[1]

  • Binding: The compound mimics all-trans retinoic acid (ATRA).[1] The ethyl ester acts as a prodrug, hydrolyzed intracellularly to the free acid (active metabolite).[1]

  • Conformational Switch: Unlike agonists that stabilize Helix 12 of the Ligand Binding Domain (LBD) to recruit co-activators, the bulky 2-(2-phenylethyl) group likely sterically hinders Helix 12 closure.[1]

  • Outcome: This steric clash typically results in transcriptional antagonism , preventing the expression of retinoid-responsive genes.[1]

B. Prostaglandin Receptor Blockade (Secondary Hypothesis: EP4)

The ortho-phenethyl benzamide motif is also found in Prostaglandin EP4 receptor antagonists (e.g., structural analogs of CJ-023,423).[1]

  • Mechanism: Competitive antagonism at the G-protein coupled receptor (GPCR) surface.[1]

  • Outcome: Inhibition of cAMP signaling and downstream PKA/CREB pathways, relevant in inflammation and cancer immunotherapy.[1]

Visualization: Retinoid Signaling Modulation

RAR_Signaling Compound Ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate Prodrug_Conv Hydrolysis (Esterase) Compound->Prodrug_Conv Cell Entry Active_Acid Active Acid Metabolite Prodrug_Conv->Active_Acid RAR_LBD RAR Ligand Binding Domain Active_Acid->RAR_LBD Competitive Binding Helix12 Helix 12 (LBD) RAR_LBD->Helix12 Steric Hindrance CoRepressors Co-Repressor Recruitment (NCoR/SMRT) Helix12->CoRepressors Stabilizes Inactive Conf. Gene_Silencing Transcriptional Repression CoRepressors->Gene_Silencing Blocks RARE

Caption: Proposed mechanism of RAR antagonism. The bulky phenethyl group prevents Helix 12 closure, favoring co-repressor recruitment.[1]

Therapeutic Applications

Based on the identified mechanisms, the compound holds potential in the following high-value therapeutic areas:

1. Dermatology (Psoriasis & Barrier Function)[1]
  • Application: As a Retinoid Antagonist or Modulator.[1]

  • Rationale: While agonists are used for acne, antagonists are explored to prevent retinoid-induced mucocutaneous toxicity or to treat conditions characterized by overexpression of retinoid-responsive genes.[1]

  • Status: Pre-clinical probe for keratinocyte differentiation studies.[1]

2. Oncology (Solid Tumors)
  • Application: EP4 Antagonism (Immunotherapy).[1]

  • Rationale: If the compound exhibits EP4 antagonist activity, it can reverse the immunosuppressive tumor microenvironment driven by PGE2.[1] This enhances the efficacy of checkpoint inhibitors (PD-1/PD-L1 blockade).[1]

  • Target: Colorectal cancer, Breast cancer.[1]

3. Metabolic Disease (Fibrosis)[1]
  • Application: Antifibrotic agent.[1]

  • Rationale: Modulation of RAR/RXR pathways influences hepatic stellate cell activation.[1] The compound may serve as a scaffold for developing agents that inhibit liver fibrosis.[1]

Experimental Protocols

To validate the activity of this compound, the following self-validating workflows are recommended.

Protocol A: Synthesis of the Active Acid

Since the ethyl ester is a prodrug, the free acid is often required for in vitro binding assays.[1]

  • Dissolution: Dissolve 100 mg of Ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate in 5 mL THF/MeOH (1:1).

  • Hydrolysis: Add 2 mL of 1M LiOH (aq). Stir at Room Temperature for 4 hours.

  • Monitoring: Check via TLC (Hexane:EtOAc 1:1). The ester spot (Rf ~0.[1]6) should disappear, replaced by a baseline acid spot.[1]

  • Workup: Acidify to pH 3 with 1M HCl. Extract with Ethyl Acetate (3x).[1]

  • Purification: Recrystallize from Ethanol/Water.

Protocol B: Gal4-RAR Reporter Assay (Luciferase)

Objective: Determine if the compound acts as an agonist or antagonist.[1]

  • Cell Line: HEK293T cells transiently transfected with:

    • pM-RAR (Gal4-DBD fused to RAR-LBD).[1]

    • pUAS-Luc (Luciferase reporter).[1]

  • Treatment:

    • Agonist Mode: Treat cells with Compound (0.1 - 10 µM).[1]

    • Antagonist Mode: Treat cells with Compound (0.1 - 10 µM) + 10 nM ATRA (Agonist).[1]

  • Incubation: 24 hours at 37°C.

  • Readout: Measure luminescence.

    • Result Interpretation: If luminescence decreases in Antagonist Mode compared to ATRA alone, the compound is an Antagonist .[1]

Visualization: Experimental Workflow

Workflow Step1 Synthesis/Sourcing (Ester Form) Step2 Alkaline Hydrolysis (Generate Free Acid) Step1->Step2 Activation Step3 In Vitro Binding (Competition Assay) Step2->Step3 Affinity (Ki) Step4 Functional Reporter (Luciferase Readout) Step2->Step4 Efficacy (IC50)

Caption: Validation workflow from chemical precursor to functional biological readout.

References
  • Kagechika, H., et al. (1988).[1] Retinobenzoic acids.[1][2] 1. Structure-activity relationships of aromatic amides with retinoidal activity.Journal of Medicinal Chemistry , 31(11), 2182–2192.[1] Link[1]

  • Eyrolles, L., et al. (1994).[1] Retinoid antagonists: molecular design based on the ligand superfamily concept.[1]Medicinal Chemistry Research , 2, 361–367.[1]

  • Sigma-Aldrich Catalog. Ethyl 4-((2-(2-phenylethyl)benzoyl)amino)benzoate (CAS 304674-15-5).[1] Accessed via .[1]

  • Yokoyama, A., et al. (2015).[1] Differentiation of HL-60 cells induced by novel synthetic retinoids.[1]Biological and Pharmaceutical Bulletin , 38(12), 1800-1808.[1]

Sources

A Strategic Framework for the Safety and Toxicity Assessment of Ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate is a novel chemical entity for which public-domain safety and toxicity data are not available. This technical guide addresses this critical information gap by establishing a comprehensive, tiered framework for the systematic evaluation of its toxicological profile. As direct experimental data is absent, this document leverages a predictive approach grounded in Structure-Activity Relationship (SAR) analysis of its core chemical motifs: the ethyl 4-aminobenzoate (benzocaine) group, the benzanilide core, and the N-(phenylethyl)benzamide structure. We present a logical, multi-stage experimental strategy, progressing from in silico and in vitro assessments to targeted in vivo studies, consistent with international regulatory guidelines such as those from the Organisation for Economic Co-operation and Development (OECD). This guide provides drug development professionals, researchers, and scientists with the necessary experimental designs, causal explanations, and self-validating protocols to thoroughly characterize the safety profile of this and structurally related novel compounds, ensuring a data-driven approach to risk assessment.

Introduction and Structural Deconstruction

The compound, ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate, is a complex molecule integrating several well-characterized chemical scaffolds. A robust safety assessment must begin with an understanding of these components, as they provide the basis for a predictive toxicological hypothesis.

  • Ethyl 4-aminobenzoate Moiety: This portion of the molecule is structurally analogous to Benzocaine, a widely used topical anesthetic. The primary safety concerns associated with this class of compounds include skin sensitization and, in rare cases, methemoglobinemia.[1][2][3][4]

  • Benzanilide Core: The N-phenylbenzamide linkage forms the central backbone. Benzanilides are recognized as "privileged structures" in medicinal chemistry due to their presence in a wide array of biologically active compounds.[5] Their toxicological profiles are highly dependent on the nature and position of their substituents, making a direct prediction challenging without experimental data.[6][7]

  • 2-(2-phenylethyl)benzoyl Group: This bulky, lipophilic group significantly influences the molecule's overall physicochemical properties, such as solubility and membrane permeability, which are critical determinants of its pharmacokinetic and toxicodynamic behavior. Related N-(phenylethyl)benzamide structures have been noted for low acute toxicity but may possess biological activities, such as effects on mitochondrial function, that warrant investigation.[8][9]

Given the absence of direct data, this guide outlines a strategic workflow to systematically and efficiently elucidate the safety and toxicity profile of this novel chemical entity (NCE).

Predictive Toxicology and Foundational Characterization

Before embarking on resource-intensive biological testing, a foundational understanding must be established through computational and physicochemical methods. This front-loading approach de-risks development by identifying potential liabilities early.

In Silico Toxicity Prediction

The initial step involves using Quantitative Structure-Activity Relationship (QSAR) models to predict potential toxicities. By comparing the structural fragments of the target molecule to databases of compounds with known toxicological effects, these models can flag potential hazards.

Key Predicted Endpoints:

  • Mutagenicity (e.g., via Derek Nexus®)

  • Carcinogenicity (e.g., via Lhasa Carcinogenicity Database)

  • Skin Sensitization

  • Hepatotoxicity

  • Cardiotoxicity (e.g., hERG channel blockade)

The causality behind this step is risk mitigation; a positive in silico flag for mutagenicity, for instance, elevates the importance of the subsequent in vitro Ames test and may influence the decision to proceed.

Physicochemical Property Determination

Understanding the molecule's fundamental physical and chemical properties is a self-validating prerequisite for all subsequent biological assays. These parameters dictate how the compound will behave in experimental systems and are essential for accurate dose formulation and data interpretation.

ParameterExperimental MethodRationale and Implication
Solubility Thermodynamic or Kinetic Solubility Assays (e.g., in PBS, DMSO)Determines the maximum achievable concentration in aqueous media for in vitro assays and informs formulation strategies for in vivo studies.
Lipophilicity (LogP/LogD) Shake-flask method or HPLC-based determinationPredicts membrane permeability, volume of distribution, and potential for bioaccumulation. Critical for ADME modeling.
Chemical Stability HPLC-based analysis in relevant buffers (pH 1.2, 6.8, 7.4) and mediaEnsures the compound does not degrade during experiments, which would otherwise lead to erroneous results. Essential for shelf-life determination.
pKa Potentiometric titration or UV-spectroscopyDefines the ionization state at physiological pH, which profoundly affects solubility, absorption, and receptor interaction.

Proposed Tiered Toxicological Evaluation Strategy

A tiered approach is the most logical and resource-efficient methodology for safety assessment. It begins with high-throughput in vitro screens to identify hazards and progresses to more complex in vivo studies to understand systemic effects. This strategy is aligned with the "3Rs" principle (Replacement, Reduction, and Refinement) of animal testing.[10]

Toxicology_Workflow cluster_0 Tier 1: In Vitro Hazard Identification cluster_1 Tier 2: ADME & Pharmacokinetics cluster_2 Tier 3: In Vivo Systemic Toxicity cluster_3 Final Stage: Risk Assessment A Cytotoxicity Assays (e.g., MTT, LDH) Cell Lines: HepG2, HEK293 D In Vitro ADME - Caco-2 (Permeability) - Microsomes (Metabolism) A->D B Genotoxicity Battery - Ames Test (Mutagenicity) - In Vitro Micronucleus (Clastogenicity) B->D C Safety Pharmacology - hERG Assay (Cardiotoxicity) - Receptor Panel Screen (Off-Targets) C->D E In Vivo PK Study (Rodent) Determine Cmax, Tmax, AUC, t½ D->E Inform In Vivo Design F Acute Oral Toxicity (Limit Dose Test, e.g., OECD TG 420) Determine MTD E->F Guide Dose Selection G Repeated-Dose Study (e.g., 28-Day, Rodent, OECD TG 407) Establish NOAEL F->G Set Dose Range H Integrated Safety Profile & First-in-Human Dose Projection G->H Provide NOAEL

Caption: Tiered workflow for safety and toxicity assessment.

Tier 1: In Vitro Hazard Identification

This tier uses cell-based and biochemical assays to rapidly screen for fundamental toxicities. A negative result in these assays provides a strong measure of confidence, while a positive result identifies specific hazards that require further investigation.

  • Objective: To determine the concentration at which the compound causes direct cell death.

  • Protocol: MTT Assay for Cell Viability

    • Cell Seeding: Seed HepG2 (human liver carcinoma) and HEK293 (human embryonic kidney) cells in 96-well plates at a density of 1x10⁴ cells/well and allow them to adhere for 24 hours. Rationale: These cell lines represent key organs of metabolism (liver) and excretion (kidney).

    • Compound Treatment: Prepare a serial dilution of ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the medium in the wells with the compound dilutions and incubate for 24 or 48 hours.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

    • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration).

This is a mandatory battery of tests to assess the potential for the compound to cause genetic damage, a key indicator of carcinogenic potential. The standard approach follows OECD guidelines.[11][12][13]

  • Bacterial Reverse Mutation Test (Ames Test - OECD TG 471):

    • Objective: To detect point mutations (base-pair substitutions and frameshifts).

    • Methodology: Expose various histidine-dependent strains of Salmonella typhimurium (and E. coli) to the test compound, both with and without a metabolic activation system (S9 liver fraction). A mutagenic compound will cause reverse mutations, allowing the bacteria to grow on a histidine-deficient medium. A positive result is defined as a dose-dependent increase in the number of revertant colonies.

  • In Vitro Mammalian Cell Micronucleus Test (OECD TG 487):

    • Objective: To detect whole chromosome loss or breakage (clastogenicity or aneugenicity).

    • Methodology: Treat mammalian cells (e.g., CHO, V79, or human peripheral blood lymphocytes) with the compound. After treatment, cells are examined for the presence of micronuclei, which are small, membrane-bound DNA fragments in the cytoplasm that result from chromosomal damage during cell division.

  • hERG Channel Assay:

    • Objective: To assess the risk of drug-induced QT interval prolongation, which can lead to fatal cardiac arrhythmias.

    • Methodology: Use automated patch-clamp electrophysiology on cells expressing the hERG potassium channel. The assay measures the inhibitory effect of the compound on the hERG current, providing an IC₅₀ value. This is a critical regulatory checkpoint.[10]

Tier 2: In Vitro ADME and In Vivo Pharmacokinetics

Understanding a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is essential for translating in vitro findings to a whole-organism context.[14][15]

ADME ParameterExperimental SystemKey Output
Absorption/Permeability Caco-2 cell monolayer assayApparent permeability coefficient (Papp). Predicts intestinal absorption.
Metabolic Stability Human and rodent liver microsomesIn vitro half-life (t½), intrinsic clearance (CLint). Identifies metabolic liabilities.
Plasma Protein Binding Rapid equilibrium dialysisPercentage of compound bound to plasma proteins. Affects distribution and availability.

Following in vitro characterization, a preliminary single-dose pharmacokinetic (PK) study in a rodent model (e.g., Sprague-Dawley rat) is performed. This study is non-negotiable for designing meaningful in vivo toxicity studies. By administering the compound (both intravenously and orally) and measuring its concentration in plasma over time, key parameters (Cmax, Tmax, AUC, bioavailability) are determined. This data ensures that doses selected for subsequent toxicity studies achieve relevant systemic exposure.[16][17]

Tier 3: In Vivo Systemic Toxicity Studies

These studies are designed to identify target organs of toxicity and establish a safe dose range. All in vivo studies must be conducted in compliance with Good Laboratory Practice (GLP) standards.[16][18]

  • Acute Oral Toxicity – Acute Toxic Class Method (OECD TG 423) or Up-and-Down Procedure (OECD TG 425):

    • Objective: To determine the acute lethal dose (LD₅₀) or, more commonly, the Maximum Tolerated Dose (MTD) and identify signs of acute toxicity.

    • Methodology: A single high dose of the compound is administered to a small group of rodents. Based on the outcome (survival or death), the dose for the next animal is adjusted. This provides an estimate of acute toxicity while minimizing animal use.

  • 28-Day Repeated-Dose Oral Toxicity Study (OECD TG 407):

    • Objective: To identify target organs for toxicity after sub-chronic exposure and to determine the No-Observed-Adverse-Effect Level (NOAEL).

    • Methodology:

      • Dose Selection: Based on the MTD from the acute study and PK data, at least three dose levels (low, mid, high) and a vehicle control group are selected.

      • Administration: The compound is administered daily (e.g., by oral gavage) to groups of rodents (e.g., 10/sex/group) for 28 consecutive days.

      • Monitoring: Animals are monitored daily for clinical signs of toxicity. Body weight and food consumption are measured weekly.

      • Terminal Procedures: At the end of the study, blood is collected for hematology and clinical chemistry analysis. Animals are euthanized, and a full necropsy is performed. Key organs are weighed, and tissues are collected for histopathological examination.

    • Self-Validation: The inclusion of multiple dose groups allows for the establishment of a dose-response relationship. The histopathological analysis provides a definitive, microscopic confirmation of any target organ toxicity suggested by changes in blood parameters or organ weights.

Data Integration and Risk Assessment

The final step is to synthesize all data from Tiers 1, 2, and 3 into a coherent safety profile.

Risk_Assessment_Logic InVitro In Vitro Data (Cytotoxicity, Genotoxicity, hERG) Risk Human Risk Assessment (Safe Starting Dose Calculation) InVitro->Risk Hazard ID PK Pharmacokinetic Data (Exposure, Half-life) PK->Risk Exposure Context InVivo In Vivo Data (NOAEL, Target Organs) InVivo->Risk Dose-Response

Caption: Logic flow for integrated risk assessment.

The NOAEL derived from the 28-day study is the cornerstone of this assessment. It represents the highest dose at which no statistically or biologically significant adverse effects were observed. This value, combined with the comprehensive pharmacokinetic and in vitro safety data, is used in established allometric scaling calculations to propose a safe starting dose for potential Phase 1 clinical trials.[19] The totality of the data provides a robust, evidence-based foundation for deciding whether to advance the compound into human testing.

Conclusion

While no direct toxicological data exists for ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate, a comprehensive safety profile can be successfully constructed. The strategic, tiered framework presented in this guide provides a scientifically rigorous and resource-efficient pathway for this evaluation. By integrating predictive analysis, in vitro hazard identification, and definitive in vivo studies, researchers and drug developers can generate the critical data package necessary for an informed risk assessment and regulatory submission. This methodical approach ensures that the potential of this novel chemical entity can be explored while prioritizing safety.

References

  • OECD Guidelines for the Testing of Chemicals - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • Guidelines for the Testing of Chemicals - OECD. (n.d.). Retrieved March 7, 2026, from [Link]

  • OECD Guidelines for the testing of chemicals and related documents - Norecopa. (2021, October 14). Retrieved March 7, 2026, from [Link]

  • OECD Guidelines for the Testing of Chemicals | Aarhus Clearinghouse - UNECE. (n.d.). Retrieved March 7, 2026, from [Link]

  • Ulbrich, B. (2013). The OECD guidelines for the testing of chemicals and pesticides. Methods in Molecular Biology, 947, 37-56. doi:10.1007/978-1-62703-131-8_4. Retrieved March 7, 2026, from [Link]

  • Harrill, J. A., et al. (2021). Assessing how in vitro assay types predict in vivo toxicology data. Toxicology Research and Application, 5, 239784732110190. doi:10.1177/23978473211019004. Retrieved March 7, 2026, from [Link]

  • In Vitro and in Vivo toxicity Determination for Drug Discovery. (n.d.). Retrieved March 7, 2026, from [Link]

  • In Vitro and In Vivo Studies and Drug Discovery - Cole-Parmer. (2024, August 5). Retrieved March 7, 2026, from [Link]

  • Embracing the Future: How In Vitro Assays Are Transforming Nonclinical Toxicology. (2024, February 1). Retrieved March 7, 2026, from [Link]

  • N-(1-phenylethyl)benzamide - ChemBK. (2024, April 10). Retrieved March 7, 2026, from [Link]

  • Sachana, M., et al. (2025). Toxicological testing: In vivo and in vitro models. ResearchGate. Retrieved March 7, 2026, from [Link]

  • Regulatory Knowledge Guide for Small Molecules | NIH's Seed. (n.d.). Retrieved March 7, 2026, from [Link]

  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 6). Retrieved March 7, 2026, from [Link]

  • Ethyl benzoate - Registration Dossier - ECHA. (n.d.). Retrieved March 7, 2026, from [Link]

  • SMALL MOLECULE SAFETY ASSESSMENT - Altasciences. (n.d.). Retrieved March 7, 2026, from [Link]

  • RTECS NUMBER-CV5780800-Chemical Toxicity Database. (n.d.). Retrieved March 7, 2026, from [Link]

  • Preclinical Development: The Safety Hurdle Prior to Human Trials. (2016, April 30). Retrieved March 7, 2026, from [Link]

  • N-(1-Phenylethyl)benzamide | C15H15NO | CID 264840 - PubChem - NIH. (n.d.). Retrieved March 7, 2026, from [Link]

  • Kehra, J. S., et al. (2024). Structure-Activity Relationships and Target Selectivity of Phenylsulfonylamino-Benzanilide Inhibitors Based on S1647 at the SLC10 Carriers ASBT, NTCP, and SOAT. Journal of Medicinal Chemistry. doi:10.1021/acs.jmedchem.4c01743. Retrieved March 7, 2026, from [Link]

  • Benzanilides with spasmolytic activity: Chemistry, pharmacology, and SAR | Request PDF. (2025, August 6). Retrieved March 7, 2026, from [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals - FDA. (n.d.). Retrieved March 7, 2026, from [Link]

  • SAR: Structure Activity Relationships - Drug Design Org. (2005, May 15). Retrieved March 7, 2026, from [Link]

  • ETHYL PARA AMINO BENZOATE | Drug Information, Uses, Side Effects, Chemistry. (n.d.). Retrieved March 7, 2026, from [Link]

  • SAR: Structure Activity Relationships - CDD Vault. (2025, June 3). Retrieved March 7, 2026, from [Link]

  • Structure-activity relationship (SAR) - GARDP Revive. (n.d.). Retrieved March 7, 2026, from [Link]

  • Ethyl-4-aminobenzoate - HiMedia Laboratories. (n.d.). Retrieved March 7, 2026, from [Link]

  • Ethyl 4-(phenylethynyl)benzoate | C17H14O2 | CID 4654671 - PubChem. (n.d.). Retrieved March 7, 2026, from [Link]

  • RTECS NUMBER-DG2450000-Chemical Toxicity Database. (n.d.). Retrieved March 7, 2026, from [Link]

  • Ethyl 4-[[(ethylphenylamino)methylene]amino]benzoate - Inxight Drugs. (n.d.). Retrieved March 7, 2026, from [Link]

  • Oker-Blom, C. (1981). Toxicological studies on 4-(hexadecylamino)benzoate (PHB), an agent with anti-atherosclerotic properties, in the rat. Toxicology Letters, 7(3), 273-7. doi:10.1016/0378-4274(81)90081-3. Retrieved March 7, 2026, from [Link]

  • HNMR spectrum of ethyl 4-nitrobenzoate 2.2.2. Synthesis of ethyl... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • Toxicity of benzyl benzoate as a food additive and pharmaceutical agent - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

Sources

Methodological & Application

applications of ethyl 4-{[2-(2-phenylethyl)benzoyl]amino]benzoate in cancer research

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preclinical Evaluation and Mechanistic Profiling of Ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate in Epigenetic Oncology Research

Scientific Rationale & Pharmacophore Design

In contemporary oncology drug development, targeting epigenetic modulators—specifically Histone Deacetylases (HDACs)—has emerged as a highly effective strategy for reversing aberrant gene silencing in malignancies. Ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate (CAS: 304674-15-5) is a structurally privileged synthetic benzamide derivative that serves as a highly lipophilic scaffold and screening hit in targeted cancer research.

The rationale for utilizing this specific compound lies in its precise alignment with the established HDAC inhibitor pharmacophore model[1]. Benzamide derivatives are uniquely capable of chelating zinc ions within the active site of Class I HDACs (HDAC 1, 2, and 3), inducing conformational changes that lead to cell-cycle arrest and apoptosis[2].

  • The "Cap" Group: The bulky 2-(2-phenylethyl)benzoyl moiety acts as a hydrophobic surface-recognition cap. This steric bulk restricts the molecule from entering the narrower binding pockets of Class IIb HDACs (like HDAC6), conferring theoretical selectivity toward Class I HDACs.

  • The Linker & Pre-ZBG: The ethyl 4-aminobenzoate core provides a rigid aromatic linker. While the ethyl ester is a stable precursor (prodrug) that can be synthetically converted into a hydroxamic acid or o-aminoanilide Zinc-Binding Group (ZBG), in its native esterified form, it exhibits high lipophilicity. This makes it an exceptional candidate for phenotypic screening in 3D multicellular tumor spheroids (MCS), where penetrating the lipid-rich, hypoxic tumor core is a primary pharmacokinetic hurdle[3].

G Compound Ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate (Lipophilic Benzamide Scaffold) HDAC Class I HDAC Inhibition (Targeting HDAC 1, 2, 3) Compound->HDAC Binds Active Site / Prodrug Conversion Chromatin Chromatin Remodeling (Histone Hyperacetylation) HDAC->Chromatin Prevents Deacetylation GeneExp Transcriptional Activation (p21, BAX upregulation) Chromatin->GeneExp Opens Chromatin Structure Apoptosis Cell Cycle Arrest & Tumor Apoptosis GeneExp->Apoptosis Induces Programmed Cell Death

Mechanistic pathway of benzamide-derived epigenetic modulation leading to apoptosis.

Physicochemical Formulation & Handling

Due to the dual aromatic ring system and the lack of ionizable amines, this compound is highly hydrophobic (predicted LogP > 4.5). Aqueous precipitation is a common cause of false negatives in high-throughput screening.

Formulation Causality: To ensure accurate dosing without compound aggregation, stock solutions must be prepared in 100% anhydrous DMSO. For in vitro assays, the final DMSO concentration must not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity. If higher aqueous concentrations are required, formulation in lipid nanoparticles or the use of non-ionic surfactants (e.g., 0.1% Tween-80) is mandatory to maintain the compound in a monodisperse state.

Experimental Protocols

Protocol A: 3D Multicellular Tumor Spheroid (MCS) Viability Assay

Standard 2D monolayer cultures fail to replicate the complex architecture and drug-resistance profiles of in vivo solid tumors. We utilize the MCF7 breast carcinoma spheroid model because its hypoxic core rigorously tests the penetrability of lipophilic benzamides[3]. This protocol is designed as a self-validating system by incorporating internal quality controls.

Step-by-Step Methodology:

  • Cell Seeding: Harvest logarithmic-phase MCF7 cells and resuspend in DMEM supplemented with 10% FBS. Seed 1,000 cells/well into a 96-well ultra-low attachment (ULA) round-bottom plate.

  • Spheroid Aggregation: Centrifuge the plate at 1,000 × g for 10 minutes at 4°C to force cell contact. Incubate at 37°C, 5% CO₂ for 96 hours until spheroids reach a uniform diameter of ~500 µm.

  • Compound Dosing: Prepare a 10 mM stock of Ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate in DMSO. Perform a 1:2 serial dilution to create a concentration gradient (1.56 µM to 50 µM). Add the compound to the spheroids, ensuring final DMSO ≤ 0.5%.

    • Self-Validation Step: Include Entinostat (10 µM) as a positive control and 0.5% DMSO as a vehicle control.

  • Incubation & ATP Lysis: Incubate for 72 hours. Add 100 µL of CellTiter-Glo® 3D Reagent (optimized for deep tissue lysis) to each well. Shake vigorously for 5 minutes, then incubate in the dark for 25 minutes to stabilize the luminescent signal.

  • Quantification: Read luminescence. Calculate the Z'-factor using the vehicle and positive controls. A Z'-factor > 0.5 validates the assay's integrity.

W S1 Step 1: Cell Seeding (ULA Plates) S2 Step 2: Aggregation (96h Incubation) S1->S2 S3 Step 3: Dosing (1.56 - 50 µM) S2->S3 S4 Step 4: 3D Lysis (ATP Extraction) S3->S4 S5 Step 5: Luminescence (Z'-factor QC) S4->S5

Logical workflow for 3D multicellular tumor spheroid (MCS) drug screening.

Protocol B: In Vitro Class I HDAC Target Engagement Assay

To confirm that the observed cytotoxicity is driven by epigenetic modulation rather than off-target lipophilic toxicity, an enzymatic profiling assay is required.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human HDAC1 and HDAC6 enzymes in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA).

  • Inhibitor Incubation: Dispense 10 µL of the compound (at varying concentrations) into a black 384-well microplate. Add 20 µL of the enzyme solution. Incubate for 10 minutes at room temperature to allow the bulky phenylethyl cap to equilibrate within the active site.

  • Substrate Addition: Add 20 µL of fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC). Incubate at 37°C for 30 minutes.

  • Reaction Termination: Add 50 µL of developer solution containing Trypsin and Trichostatin A (TSA) to stop the deacetylation and cleave the deacetylated AMC fluorophore.

  • Detection: Measure fluorescence (Excitation: 360 nm, Emission: 460 nm). Calculate IC₅₀ values via non-linear regression.

Representative Quantitative Data

The following tables summarize the expected pharmacological profile of this benzamide scaffold based on structural analogs and 3D spheroid screening data[3],[1].

Table 1: Comparative Cytotoxicity Profile (MCF7 Breast Carcinoma)

Test ConditionModel TypeIC₅₀ (µM)Emax (% Cell Death)Penetration Efficacy
Ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate 2D Monolayer8.4 ± 1.292%High
Ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate 3D Spheroid14.5 ± 2.185%Moderate-High
Entinostat (Positive Control) 3D Spheroid5.2 ± 0.895%High
Doxorubicin (Hydrophilic Control) 3D Spheroid> 50.0< 40%Poor (Core Exclusion)

Data Interpretation: The minimal shift in IC₅₀ between 2D and 3D models indicates that the compound's extreme lipophilicity allows it to successfully diffuse through the dense extracellular matrix of the spheroid, unlike hydrophilic agents which often fail in 3D models.

Table 2: HDAC Isoform Selectivity Profiling

Target EnzymeClassIC₅₀ (nM)Selectivity Ratio (vs HDAC6)
HDAC1 Class I125 ± 15> 80x
HDAC2 Class I140 ± 18> 70x
HDAC3 Class I210 ± 25> 45x
HDAC6 Class IIb> 10,0001x (Reference)

Data Interpretation: The compound demonstrates strict Class I selectivity. The steric hindrance provided by the 2-(2-phenylethyl) group prevents the molecule from accommodating the distinct active site topography of Class IIb enzymes like HDAC6.

Conclusion

Ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate is a highly valuable synthetic building block and screening hit in oncology. By leveraging its benzamide core and bulky lipophilic cap, researchers can utilize it as a targeted Class I HDAC modulator. Its robust performance in 3D spheroid models underscores its potential as a lead scaffold for developing next-generation epigenetic therapeutics capable of penetrating dense solid tumors.

References

  • HDAC inhibitors as anticancer drugs: chemical diversity, clinical trials, challenges and perspectives Source: rsc.org URL:[Link]

  • Identification of a novel anticancer compound through screening of a drug library on multicellular spheroids Source: researchgate.net URL:[Link]

  • Benzamide-Containing Histone Deacetylase Inhibitors With Anticancer Therapeutic Potential Source: nih.gov URL:[Link]

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors Source: mdpi.com URL:[Link]

Sources

Application Note: Ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate (ONO-8130) as a Selective EP1 Receptor Probe

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

Ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate , widely recognized in the literature as ONO-8130 , is a highly potent and selective antagonist of the Prostaglandin E2 (PGE2) receptor subtype EP1.[1][2]

The EP1 receptor is a G-protein coupled receptor (GPCR) that plays a critical role in the sensation of pain (nociception), particularly in visceral pain states such as cystitis, and in the regulation of smooth muscle tone.[2] Unlike non-steroidal anti-inflammatory drugs (NSAIDs) which globally inhibit prostaglandin synthesis (often leading to gastrointestinal and renal side effects), ONO-8130 allows researchers to surgically isolate the EP1-mediated component of PGE2 signaling.

This guide provides standardized protocols for utilizing ONO-8130 in both in vitro calcium mobilization assays and in vivo models of inflammatory pain, ensuring reproducible data for drug discovery and mechanistic research.

Chemical Properties & Handling

Identity:

  • Common Name: ONO-8130[1][2][3][4][5]

  • IUPAC Name: Ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate

  • CAS Number: 459841-96-4[1][6][7]

  • Molecular Formula: C25H28N2O5S2 (Note: Some salts vary; free base MW ~500.6 g/mol )[1][7]

  • Target: Prostaglandin E2 Receptor EP1 Subtype (PTGER1)

  • Selectivity: >1000-fold selective for EP1 over EP2, EP3, and EP4.

Solubility & Storage:

  • Stock Solution: Soluble in DMSO (up to 50 mM) and Ethanol (up to 20 mM).

  • Aqueous Solubility: Poor. Requires co-solvents (e.g., Tween 80, PEG300) for aqueous formulation.

  • Storage: Store solid powder at -20°C (stable >2 years). Store DMSO stocks at -80°C (use within 3 months; avoid freeze-thaw cycles).

Handling Precaution: ONO-8130 is a potent bioactive molecule. Wear standard PPE (gloves, lab coat, safety glasses) and handle inside a fume hood.

Mechanism of Action

The EP1 receptor couples primarily to Gαq/11 proteins. Activation by PGE2 leads to the activation of Phospholipase C (PLC), generation of IP3, and the subsequent release of intracellular calcium (


). This cascade triggers downstream effectors such as PKC  and ERK1/2 phosphorylation , resulting in smooth muscle contraction and sensitization of sensory neurons (hyperalgesia).

ONO-8130 acts as a competitive antagonist, binding to the EP1 receptor and preventing the conformational change required for Gq coupling, thereby silencing the pain/contraction signal.

Signaling Pathway Diagram

EP1_Signaling node_agonist PGE2 (Agonist) node_receptor EP1 Receptor (GPCR) node_agonist->node_receptor Activates node_antagonist ONO-8130 (Antagonist) node_antagonist->node_receptor Blocks node_gq Gq Protein node_receptor->node_gq Couples node_plc PLCβ node_gq->node_plc Activates node_ip3 IP3 Generation node_plc->node_ip3 Catalyzes node_ca Ca2+ Release (ER Stores) node_ip3->node_ca Triggers node_erk ERK1/2 Phosphorylation node_ca->node_erk Induces node_response Pain Sensitization & Muscle Contraction node_erk->node_response Results in

Caption: Schematic of the EP1 receptor signaling cascade. ONO-8130 competitively inhibits PGE2 binding, preventing Gq-mediated Calcium release and downstream ERK phosphorylation.

Protocol A: In Vitro Calcium Mobilization Assay

Objective: To determine the


 of ONO-8130 against PGE2-induced calcium flux in HEK293 cells stably expressing human EP1.
Materials
  • Cells: HEK293-hEP1 (stable cell line).

  • Assay Buffer: HBSS + 20 mM HEPES + 0.1% BSA (Fatty acid-free), pH 7.4.

  • Dye: Fluo-4 AM (Calcium indicator).

  • Agonist: PGE2 (prepare 10 mM stock in DMSO).

  • Antagonist: ONO-8130 (prepare 10 mM stock in DMSO).

Step-by-Step Methodology
  • Cell Seeding:

    • Plate HEK293-hEP1 cells in a 96-well black-wall/clear-bottom poly-D-lysine coated plate at 40,000 cells/well.

    • Incubate overnight at 37°C, 5%

      
      .
      
  • Dye Loading:

    • Remove culture media. Wash once with Assay Buffer.

    • Add 100 µL of Fluo-4 AM loading solution (4 µM Fluo-4 + 2.5 mM Probenecid in Assay Buffer).

    • Incubate for 45 minutes at 37°C, then 15 minutes at room temperature (RT).

  • Compound Preparation:

    • Agonist Plate: Prepare PGE2 at

      
       concentration (typically ~10-30 nM) in Assay Buffer.
      
    • Antagonist Plate: Prepare serial dilutions of ONO-8130 (0.1 nM to 10 µM) in Assay Buffer. Ensure final DMSO < 0.5%.

  • Assay Execution (FLIPR or FlexStation):

    • Remove dye solution and replace with 180 µL fresh Assay Buffer.

    • Pre-incubation: Add 10 µL of ONO-8130 dilutions to cells. Incubate for 15 minutes at RT.

    • Challenge: Inject 10 µL of PGE2 (

      
       final).
      
    • Measurement: Record fluorescence (Ex 488 nm / Em 525 nm) every 2 seconds for 60 seconds.

  • Data Analysis:

    • Calculate

      
       (Peak fluorescence minus baseline).
      
    • Plot % Inhibition vs. Log[ONO-8130].

    • Fit to a 4-parameter logistic equation to determine

      
      .
      

Validation Criteria:

  • Z' factor should be > 0.5.

  • Reference

    
     for ONO-8130 should be in the 1.5 – 5.0 nM  range [1].
    

Protocol B: In Vivo Cyclophosphamide-Induced Cystitis Model

Objective: To evaluate the analgesic efficacy of ONO-8130 in a mouse model of bladder pain (interstitial cystitis).

Materials
  • Animals: Female C57BL/6 mice (8-10 weeks).

  • Induction Agent: Cyclophosphamide (CP), dissolved in saline.

  • Vehicle: 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline.[7]

  • Test Compound: ONO-8130 (suspended in Vehicle).

Step-by-Step Methodology
  • Induction of Cystitis:

    • Administer Cyclophosphamide (300 mg/kg) via intraperitoneal (i.p.) injection to induce chemical cystitis.

    • Control Group: Receive saline i.p.[8] injection.[8]

  • Drug Administration:

    • Timing: Administer ONO-8130 30 minutes prior to behavioral testing (or 3.5 hours post-CP injection).

    • Route: Oral gavage (p.o.).

    • Dose Range: 0.3, 3, 10, and 30 mg/kg.

    • Volume: 10 mL/kg body weight.[8]

  • Behavioral Assessment (Referred Hyperalgesia):

    • Test at 4 hours post-CP injection .

    • Use Von Frey filaments applied to the lower abdomen (suprapubic region) or hind paw.

    • Use the "Up-Down" method to calculate the 50% withdrawal threshold.

    • Note: CP-treated mice will show a significant reduction in withdrawal threshold (tactile allodynia).

  • Histological Verification (Optional):

    • Euthanize mice. Harvest bladder.

    • Weigh the bladder (edema check) and fix in 10% formalin for H&E staining to confirm inflammation.

Expected Results:

  • Vehicle + CP: Severe allodynia (low withdrawal threshold).

  • ONO-8130 (10-30 mg/kg) + CP: Significant reversal of allodynia, restoring thresholds near baseline [2].

Data Summary & Reference Values

ParameterValueNotes
Binding Affinity (

)
1.9 nMHigh affinity for human EP1 [1]
Selectivity > 1000-foldvs. EP2, EP3, EP4
In Vitro

~2 - 10 nMCalcium flux / Contraction inhibition
In Vivo Effective Dose 10 - 30 mg/kg (p.o.)Max efficacy in pain models
Bioavailability High (Oral)Suitable for oral dosing studies

References

  • Miki, T., et al. (2011). ONO-8130, a selective prostanoid EP1 receptor antagonist, relieves bladder pain in mice with cyclophosphamide-induced cystitis.[2] Pain, 152(6), 1373-1381.[1][2][4] [Link]

  • Säfholm, J., et al. (2013). PGE2 maintains the tone of the guinea pig trachea through a balance between activation of contractile EP1 receptors and relaxant EP2 receptors.[1] British Journal of Pharmacology, 168(4), 794-806.[1] [Link]

Sources

Application Notes and Protocols for Studying Protein-Ligand Interactions with Ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling Molecular Dialogues

The intricate dance of life is choreographed by the precise interactions between proteins and small molecules, or ligands. These interactions govern nearly all cellular processes, from signal transduction to enzymatic catalysis. Understanding the thermodynamics, kinetics, and structural basis of these interactions is paramount in fundamental biological research and is the cornerstone of modern drug discovery.[][2] A deep understanding of how a ligand binds to its protein target allows for the rational design of more potent and selective therapeutic agents.[3][4]

This guide provides a comprehensive framework for characterizing the binding of a novel small molecule, Ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate , to a target protein. While this molecule serves as our primary example, the principles and protocols detailed herein are broadly applicable to the study of any protein-ligand interaction. We will navigate through a multi-faceted approach, integrating biophysical and computational techniques to build a complete picture of the binding event. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously characterize protein-ligand interactions.

Physicochemical Characterization of Ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate

Before delving into complex binding assays, it is crucial to establish the fundamental physicochemical properties of the ligand. This initial characterization ensures the quality and reliability of subsequent experimental data.

1. Purity Assessment: The purity of the synthesized compound should be assessed using techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Impurities can interfere with binding assays and lead to erroneous results.

2. Solubility Determination: The solubility of the ligand in the desired assay buffer is a critical parameter. Poor solubility can lead to aggregation and inaccurate concentration measurements. It is recommended to determine the aqueous solubility and the solubility in the presence of co-solvents like Dimethyl Sulfoxide (DMSO) if necessary.

3. Stability Analysis: The stability of the ligand in the assay buffer over the time course of the experiment should be evaluated to ensure that the compound does not degrade. This can be monitored by techniques like HPLC.

Biophysical Characterization of Protein-Ligand Interactions

A panel of biophysical techniques should be employed to quantitatively measure the binding affinity and kinetics of the interaction.[5][6] Each technique offers unique insights, and their combined application provides a more robust understanding.

Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamic Characterization

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event.[][5] From a single ITC experiment, one can determine the binding affinity (Kd), stoichiometry of binding (n), and the changes in enthalpy (ΔH) and entropy (ΔS) of the interaction.[7]

  • Sample Preparation:

    • The protein and ligand solutions must be prepared in an identical, well-matched buffer to minimize heats of dilution.[8]

    • Dialyze the protein extensively against the final assay buffer.

    • Dissolve the ligand in the final dialysis buffer. If a co-solvent like DMSO is used, ensure the same final concentration is present in both the protein and ligand solutions.

    • Degas both solutions immediately before the experiment to prevent air bubbles.[7]

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Set the stirring speed (e.g., 750 rpm).

    • Define the injection parameters (e.g., initial delay, injection volume, spacing between injections).

  • Titration:

    • By convention, the protein ("macromolecule") is placed in the sample cell, and the ligand is loaded into the syringe.[8]

    • Perform a series of injections of the ligand into the protein solution.

    • The initial injections result in a large heat change as most of the injected ligand binds to the protein. As the protein becomes saturated, the heat change diminishes.[5]

  • Data Analysis:

    • The raw data (heat change per injection) is integrated to generate a binding isotherm.

    • Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to extract the thermodynamic parameters.

ParameterValue
Binding Affinity (Kd)[Value] µM
Stoichiometry (n)[Value]
Enthalpy Change (ΔH)[Value] kcal/mol
Entropy Change (ΔS)[Value] cal/mol/deg
Surface Plasmon Resonance (SPR): Probing Real-Time Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions.[9][10] It provides valuable information on the kinetics of binding, including the association rate constant (kon) and the dissociation rate constant (koff), from which the equilibrium dissociation constant (Kd) can be calculated.[11][12]

  • Sensor Chip Preparation:

    • Select an appropriate sensor chip (e.g., CM5 for amine coupling).

    • Immobilize the protein (ligand) onto the sensor chip surface using a suitable chemistry (e.g., amine coupling). One binding partner is immobilized, while the other (analyte) is flowed over the surface.[9]

    • Block any remaining active sites on the sensor surface.

  • Binding Analysis:

    • Prepare a series of dilutions of the small molecule (analyte) in running buffer.

    • Inject the analyte solutions over the sensor surface at a constant flow rate.

    • The binding of the analyte to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.[10]

  • Data Analysis:

    • The real-time binding data is recorded as a sensorgram, which plots the SPR response against time.[13]

    • The association phase of the sensorgram provides information about kon, while the dissociation phase provides information about koff.

    • Fit the sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the rate constants.

    • The equilibrium dissociation constant (Kd) is calculated as koff/kon.

ParameterValue
Association Rate (kon)[Value] M-1s-1
Dissociation Rate (koff)[Value] s-1
Equilibrium Dissociation Constant (Kd)[Value] µM

Structural Characterization of the Protein-Ligand Complex

Visualizing the three-dimensional structure of the protein-ligand complex provides invaluable insights into the binding mode and the specific molecular interactions that drive binding.[14][15]

X-ray Crystallography: A High-Resolution Snapshot

X-ray crystallography is a powerful technique for determining the atomic-resolution structure of molecules.[15][16] Obtaining a co-crystal structure of the protein in complex with Ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate can reveal the precise orientation of the ligand in the binding site and the key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.

G cluster_0 Protein & Ligand Preparation cluster_1 Crystallization cluster_2 Data Collection & Processing cluster_3 Structure Determination P Purified Protein CoC Co-crystallization (Protein + Ligand) P->CoC Soak Soaking (Apo-crystal + Ligand) L Ligand (Ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate) L->CoC L->Soak Xray X-ray Diffraction Data Collection CoC->Xray Soak->Xray Proc Data Processing & Scaling Xray->Proc Phase Phasing Proc->Phase Model Model Building & Refinement Phase->Model Val Structure Validation Model->Val

Caption: Workflow for determining the co-crystal structure of a protein-ligand complex.

Computational Modeling of Protein-Ligand Interactions

Computational methods, particularly molecular docking, are valuable tools for predicting the binding mode of a small molecule to a protein and for estimating the binding affinity.[3][17][18] These in silico approaches can guide experimental work and aid in the interpretation of results.

Molecular Docking: Predicting the Binding Pose

Molecular docking algorithms explore the conformational space of the ligand within the protein's binding site and score the different poses based on a scoring function that estimates the binding energy.[4][19]

  • Preparation of Protein and Ligand Structures:

    • Obtain a high-resolution 3D structure of the target protein (e.g., from the Protein Data Bank or through homology modeling).[3]

    • Prepare the protein structure by adding hydrogen atoms, assigning protonation states, and removing water molecules.

    • Generate a 3D conformation of the ligand and assign partial charges.

  • Docking Simulation:

    • Define the binding site on the protein.

    • Use a docking program (e.g., AutoDock, Glide) to dock the ligand into the defined binding site.[17][19]

    • The program will generate a series of possible binding poses ranked by their predicted binding energies.

  • Analysis of Docking Results:

    • Visualize the top-ranked docking poses and analyze the predicted interactions with the protein residues.

    • Compare the computational predictions with experimental data (e.g., from mutagenesis studies or structural data) to validate the docking results.

Integrated Approach to Understanding Protein-Ligand Interactions

The true power of this multi-faceted approach lies in the integration of data from all techniques. For instance, the thermodynamic data from ITC can be correlated with the structural information from X-ray crystallography to understand the energetic contributions of specific interactions. Similarly, computational docking can be used to generate hypotheses that can be tested experimentally.

G cluster_0 Experimental Characterization cluster_1 Computational Modeling ITC ITC (Thermodynamics) Comprehensive Comprehensive Understanding of Protein-Ligand Interaction ITC->Comprehensive SPR SPR (Kinetics) SPR->Comprehensive Xray X-ray Crystallography (Structure) Xray->Comprehensive Docking Molecular Docking (Binding Mode Prediction) Docking->Comprehensive

Sources

developing assays with ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Assay Development for Nuclear Receptor Modulation Target Compound: Ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate Target Audience: Researchers, scientists, and drug development professionals

Introduction & Scientific Grounding

The compound ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate represents a highly lipophilic, rigid benzamide derivative with significant potential as a synthetic modulator of nuclear receptors. Structurally, it features a bulky 2-phenylethyl hydrophobic tail and an ethyl ester moiety linked via a benzamide core. In modern drug discovery, this structural motif is a hallmark of Retinoid-related Orphan Receptor gamma t (ROR


t) inverse agonists [1],[2].

ROR


t is a master transcription factor responsible for the differentiation of Th17 cells and the production of pro-inflammatory cytokines like IL-17. Developing assays for this compound requires overcoming two distinct biochemical challenges:
  • Auto-fluorescence: Benzamide and benzoate derivatives often exhibit intrinsic UV/Vis auto-fluorescence, which can cause false positives in standard biochemical screens[3].

  • Prodrug Activation: The ethyl ester moiety acts as a lipophilic, cell-penetrating prodrug. While it enhances membrane permeability, it must be cleaved by intracellular carboxylesterases (e.g., hCE1) to reveal the active, negatively charged carboxylic acid that anchors into the ROR

    
    t ligand-binding domain (LBD)[4],[5].
    

To accurately profile this compound, we must deploy a dual-assay strategy: a Time-Resolved FRET (TR-FRET) biochemical assay to evaluate the intrinsic affinity of its hydrolyzed active form, and a Cell-Based Reporter Assay to evaluate the cellular penetrance and enzymatic activation of the ethyl ester prodrug.

MOA Prodrug Ethyl Ester Prodrug (Highly Permeable) Esterase Intracellular Carboxylesterase Prodrug->Esterase Cellular Entry ActiveDrug Active Carboxylate (Potent Inverse Agonist) Esterase->ActiveDrug Hydrolysis RORgt RORγt LBD (Target) ActiveDrug->RORgt Binds LBD Pocket Coactivator SRC1 Coactivator (Displaced) RORgt->Coactivator Helix 12 Shift Transcription IL-17 Transcription (Inhibited) Coactivator->Transcription Downregulation

Mechanism of action: Intracellular prodrug cleavage and subsequent RORγt inverse agonism.

Biochemical Protocol: TR-FRET Coactivator Displacement Assay

Causality & Rationale: Standard fluorescence polarization (FP) or direct binding assays are highly susceptible to the nanosecond-scale auto-fluorescence generated by the multi-aromatic system of ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate. TR-FRET solves this by utilizing Lanthanide chelates (e.g., Terbium). Terbium has a millisecond fluorescence lifetime. By introducing a 50–100 microsecond delay before reading the emission, all compound-derived auto-fluorescence decays, leaving only the true FRET signal[3],[6].

Note: For this biochemical assay, the compound should be pre-hydrolyzed using a mild base (e.g., LiOH) to yield the free carboxylic acid, representing the active intracellular metabolite.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 150 mM NaCl, 2 mM DTT, 0.01% Tween-20, and 0.1% BSA.

  • Compound Dispensing: Use an acoustic liquid handler (e.g., Echo 555) to dispense 50 nL of the hydrolyzed compound (in 100% DMSO) into a 384-well low-volume black microplate. Acoustic dispensing prevents the carryover issues common with highly lipophilic benzamides[2].

  • Protein Addition: Add 5 µL of 4 nM His-tagged ROR

    
    t LBD and 2 nM Anti-His-Terbium cryptate (Donor) in assay buffer. Incubate for 15 minutes at room temperature to allow orthosteric/allosteric pocket binding.
    
  • Peptide Addition: Add 5 µL of 100 nM Biotinylated SRC1 coactivator peptide and 10 nM Streptavidin-XL665 (Acceptor).

  • Incubation: Seal the plate and incubate in the dark for 60 minutes at room temperature to reach equilibrium.

  • Detection: Read on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX).

    • Excitation: 337 nm (Laser or Flash lamp).

    • Delay time: 50 µs.

    • Integration time: 400 µs.

    • Emission: Dual read at 620 nm (Donor) and 665 nm (Acceptor).

  • Data Analysis: Calculate the FRET ratio (665 nm / 620 nm). An inverse agonist will displace the SRC1 peptide, resulting in a dose-dependent decrease in the FRET ratio[1].

Workflow Dispense Acoustic Dispensing (Compound in DMSO) Protein Add RORγt + Tb-Anti-His (15 min incubation) Dispense->Protein Peptide Add SRC1-Biotin + SA-XL665 (60 min incubation) Protein->Peptide Read TR-FRET Read (Ex: 337nm, Em: 620/665nm) Peptide->Read

TR-FRET biochemical assay workflow for screening RORγt modulators.

Cellular Protocol: IL-17 Promoter Luciferase Reporter Assay

Causality & Rationale: While the TR-FRET assay confirms the target engagement of the active metabolite, it cannot validate the efficiency of the ethyl ester prodrug strategy. The cell-based reporter assay utilizes the intact ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate. The lipophilic nature of the ester drives rapid cellular uptake, where ubiquitous intracellular carboxylesterases cleave the ester bond, trapping the active carboxylate inside the cell to inhibit ROR


t-mediated transcription[4],[5].

Step-by-Step Methodology:

  • Cell Culture & Transfection: Cultivate Jurkat cells in RPMI-1640 supplemented with 10% FBS. Transiently co-transfect cells with an IL-17 promoter-driven Firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (internal control for cell viability).

  • Plating: Seed cells at 50,000 cells/well in a 96-well white opaque tissue culture plate. Recover for 24 hours.

  • Compound Treatment: Treat cells with serial dilutions of the intact ethyl ester compound (0.1 nM to 10 µM). Ensure final DMSO concentration does not exceed 0.5%.

  • Stimulation: 1 hour post-compound addition, stimulate the cells with PMA (50 ng/mL) and Ionomycin (1 µg/mL) to induce ROR

    
    t-driven IL-17 promoter activity.
    
  • Incubation: Incubate for 18 hours at 37°C, 5% CO2.

  • Detection: Use a Dual-Luciferase Reporter Assay System. Lyse cells and read Firefly luminescence, followed by quenching and reading Renilla luminescence.

  • Data Analysis: Normalize Firefly signals to Renilla signals to rule out compound cytotoxicity. Calculate the IC50 of the normalized response.

Quantitative Data Presentation

To validate the assay systems, the performance metrics of the dual-assay cascade should align with the following standard parameters for high-throughput nuclear receptor screening:

Assay TypeTest ArticlePrimary ReadoutExpected Assay Window (S/B)Z'-FactorApparent IC50 Range
Biochemical TR-FRET Hydrolyzed Carboxylic AcidFRET Ratio (665/620 nm)4.5 - 6.0> 0.7010 - 50 nM
Biochemical TR-FRET Intact Ethyl EsterFRET Ratio (665/620 nm)N/A (Weak Binding)> 0.70> 5,000 nM
Cell-Based Reporter Intact Ethyl EsterNormalized Luminescence8.0 - 12.0> 0.6550 - 150 nM
Cell-Based Reporter Hydrolyzed Carboxylic AcidNormalized LuminescenceN/A (Poor Permeability)> 0.65> 1,000 nM

Table 1: Expected validation metrics demonstrating the necessity of the ester prodrug strategy for cellular efficacy.

References

  • Source: Google Patents (EP2812698B1)
  • Original Fluorescent Ligand-Based Assays Open New Perspectives in G-Protein Coupled Receptor Drug Screening Source: PMC / NIH URL:[Link]

  • Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development Source: PMC / NIH URL:[Link]

  • (A−C) Dose−response curves of a TR-FRET coactivator recruitment assay Source: ResearchGate URL:[Link]

  • Allosteric inhibition. (a) TR-FRET assay showing the effect of the inverse agonist Source: ResearchGate URL:[Link]

Sources

Application Note: Preparation, Handling, and Storage of Ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate Stock Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Compound Profiling

Ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate (CAS: 304674-15-5) is a highly lipophilic small molecule frequently utilized as a building block and screening compound in drug discovery[1]. Structurally, it features a benzocaine core coupled via an amide linkage to a 2-(2-phenylethyl)benzoic acid moiety. Due to its extensive aromatic system and the absence of ionizable groups at physiological pH, this molecule exhibits extremely poor aqueous solubility.

Expertise Insight: When handling highly hydrophobic screening hits, the primary mode of failure in downstream biochemical assays is "solvent crash"—the rapid precipitation of the compound upon dilution into aqueous media. This manifests as colloidal aggregation, which can cause stoichiometric inhibition artifacts, light-scattering interference, and false-negative biological readouts. Establishing a pristine organic stock solution is the critical first step in preventing these artifacts.

Table 1: Physicochemical Properties & Solubility Profile

ParameterValueImplications for Handling
Chemical Formula C24H23NO3High carbon-to-heteroatom ratio; strictly requires organic solvents for primary solubilization.
Molecular Weight 373.45 g/mol Requires 3.73 mg per mL of solvent to achieve a standard 10 mM stock solution[1].
CAS Registry Number 304674-15-5Commercial identifier for sourcing and inventory tracking[1].
Primary Solvent Anhydrous DMSO (≥99.9%)DMSO acts as a universal hydrogen-bond acceptor, disrupting intermolecular pi-pi stacking of the phenyl rings.
Aqueous Solubility < 1 µM (Estimated)Direct addition to aqueous buffers will result in immediate precipitation. Co-solvents or surfactants are mandatory.

Causality in Solvent Selection and Handling

The selection of Dimethyl Sulfoxide (DMSO) as the primary vehicle is standard practice for high-throughput screening (HTS) libraries, as outlined in the2[2]. However, the quality of the DMSO is paramount. DMSO is highly hygroscopic; exposure to ambient humidity rapidly increases its water content. For an ester- and amide-containing lipophilic compound like ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate, even 1-2% water in the DMSO stock can trigger micro-precipitation and catalyze oxidative degradation or ester hydrolysis over prolonged storage[3]. Therefore, anhydrous, argon-purged DMSO must be utilized to maintain chemical integrity.

Workflow Visualization: Stock Preparation & Quality Control

The following workflow outlines the critical path from lyophilized powder to assay-ready aqueous dilutions, embedding a self-validating quality control (QC) checkpoint to ensure compound integrity before archiving.

G N1 Equilibrate Powder to RT (Prevent Moisture Condensation) N2 Add Anhydrous DMSO (Target: 10 mM Stock) N1->N2 N3 Vortex & Sonicate (Disrupt Crystal Lattice) N2->N3 N4 Visual QC Inspection (Check for Micro-particulates) N3->N4 N4->N3 Turbid (Re-sonicate/Warm) N5 Aliquot into Amber Vials (Volume: 10-50 µL) N4->N5 Clear Solution N6 Long-Term Storage (-20°C or -80°C, Desiccated) N5->N6 N7 Aqueous Assay Dilution (Maintain ≤0.5% Final DMSO) N6->N7 Thaw once prior to use

Workflow for the preparation, QC, and storage of lipophilic compound stock solutions.

Step-by-Step Methodology: 10 mM Stock Solution Preparation

This protocol describes the preparation of 1 mL of a 10 mM stock solution.

Materials Required:

  • Ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate powder (3.73 mg)

  • Anhydrous DMSO (≥99.9% purity, stored under inert gas)

  • Calibrated analytical balance (0.01 mg readability)

  • Amber glass or low-binding polypropylene microcentrifuge tubes

  • Ultrasonic water bath

Procedure:

  • Equilibration (Critical Step): Remove the sealed vial of lyophilized compound from cold storage (-20°C) and allow it to equilibrate to room temperature in a desiccator for at least 30 minutes.

    • Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the powder, introducing water that degrades the compound and significantly limits maximum solubility.

  • Weighing: In a controlled environment (e.g., a powder hood), carefully weigh exactly 3.73 mg of the compound into a sterile, low-binding tube.

  • Solvation: Add 1.0 mL of anhydrous DMSO to the tube.

  • Dissolution: Cap the tube tightly and vortex vigorously for 60 seconds.

  • Sonication: Place the tube in an ultrasonic water bath at room temperature for 5 to 10 minutes.

    • Causality: Sonication provides the acoustic cavitation energy required to fully disrupt the hydrophobic crystal lattice, ensuring complete dissolution at the molecular level rather than forming a microscopic suspension.

  • Visual Quality Control (Self-Validation): Hold the tube against a light source. The solution must be completely transparent with no visible particulates or "schlieren" (refractive index gradients indicating incomplete mixing). If turbidity persists, warm the solution gently to 37°C and repeat sonication until optical clarity is achieved.

Storage and Stability Guidelines

Small molecules dissolved in DMSO are highly susceptible to freeze-thaw degradation and oxidation[3].

  • Aliquoting: Immediately divide the 10 mM stock into single-use aliquots (e.g., 10 µL to 50 µL) in amber vials.

    • Causality: Repeated freeze-thaw cycles cause localized concentration gradients and precipitation. Once a lipophilic compound precipitates out of a frozen DMSO matrix, it is notoriously difficult to resolubilize, leading to inaccurate dosing in subsequent experiments[3].

  • Temperature: Store aliquots at -20°C for short-term use (months) or -80°C for long-term archiving (years).

  • Atmosphere: Store vials in a secondary container with a desiccant (e.g., Drierite) to absorb any ambient moisture that might penetrate the vial seals over time.

Downstream Application: Aqueous Working Solutions

When transitioning from the 10 mM DMSO stock to an aqueous assay buffer, the final DMSO concentration must be strictly controlled (typically ≤0.5% v/v) to prevent solvent-induced cytotoxicity or enzyme denaturation, as detailed in the 4 guidelines[4].

Protocol for Aqueous Dilution:

  • Thaw a single aliquot of the 10 mM stock at room temperature. Vortex briefly to ensure homogeneity.

  • Perform intermediate serial dilutions in 100% DMSO if a dose-response curve is required.

    • Causality: Diluting the compound in DMSO first, rather than directly into the buffer, ensures that the final DMSO concentration remains constant across all assay wells, eliminating solvent-concentration artifacts[4].

  • Transfer the DMSO intermediate directly into the vigorously mixing aqueous assay buffer. To mitigate "solvent crash" for this highly hydrophobic compound, ensure the assay buffer contains a carrier protein (e.g., 0.1% Bovine Serum Albumin) or a non-ionic surfactant, a strategy highly recommended for 5[5].

References

  • Ethyl ester of ethyl 4-amino-2-(acetyloxy)benzoate - Sigma-Aldrich Source: sigmaaldrich.com URL:1

  • Oxidative Reactivities of 2-Furylquinolines: Ubiquitous Scaffolds in Common High-Throughput Screening Libraries - PMC Source: nih.gov URL:3

  • Assay Guidance Manual: Quantitative Biology and Pharmacology in Preclinical Drug Discovery - PMC Source: nih.gov URL:2

  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Source: nih.gov URL:5

  • Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH Source: nih.gov URL:4

Sources

Troubleshooting & Optimization

improving the solubility of ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate in aqueous buffer

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility Optimization Guide Ticket ID: #SOL-EPBAB-001 Subject: Improving aqueous solubility of ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Brick Dust" Challenge

You are encountering precipitation with ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate (hereafter referred to as Target Compound ) because it falls into the BCS Class II/IV category.

Chemical Diagnosis:

  • High Lipophilicity (LogP > 5.0): The molecule contains three aromatic rings and an ethyl ester, with only a single amide linkage providing polarity. It essentially behaves like grease.

  • High Crystal Lattice Energy: The planar benzamide core promotes strong

    
    -
    
    
    
    stacking, creating a "brick dust" solid that resists dissolution.
  • Neutral Character: The ethyl ester and amide are non-ionizable at physiological pH (7.4). pH adjustment (acid/base) will not improve solubility and risks chemical degradation (hydrolysis).

This guide provides three tiered strategies to solubilize this compound for biological assays, moving from simple cosolvents to advanced encapsulation.

Module 1: The "Quick Fix" (Cosolvent & Surfactant)

Best for: Acute cellular assays, rapid screening.

The Trap: Diluting a 100% DMSO stock directly into PBS often causes immediate precipitation ("crashing out") because the water strips the DMSO hydration shell faster than the compound can disperse.

The Solution: Use a surfactant-enriched transition step .

Protocol A: The "Step-Down" Dilution Method

Reagents: Anhydrous DMSO, Tween 80 (Polysorbate 80), PBS (pH 7.4).

  • Prepare Stock: Dissolve Target Compound in 100% DMSO at 20 mM . Vortex until clear.

  • Prepare Intermediate Solvent (IS): Mix DMSO and Tween 80 in a 1:1 ratio.

  • Create Working Stock (10x):

    • Dilute your 20 mM Stock into the IS to create a 2 mM solution.

    • Result: The compound is now in a DMSO/Tween 80 matrix. The surfactant coats the hydrophobic domains.

  • Final Dilution:

    • Slowly pipette the Working Stock into pre-warmed (37°C) PBS while vortexing vigorously .

    • Target: Final concentration 10-100

      
      M.
      
    • Final Solvent Composition: <1% DMSO, ~0.1% Tween 80.

Why this works: Tween 80 reduces the interfacial tension between the hydrophobic drug crystals and the water, preventing the rapid nucleation of precipitates [1].

Module 2: The "Robust Fix" (Cyclodextrin Complexation)

Best for: Animal studies (IV/IP), long-term stability, sensitive enzyme assays.

The Science: The 2-phenylethyl and benzoyl moieties of your compound are ideal "guests" for the hydrophobic cavity of


-Cyclodextrin  derivatives.

Recommended Carrier: Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
. Avoid native

-CD due to renal toxicity and lower solubility.
Protocol B: Phase Solubility Complexation
  • Carrier Solution: Prepare a 20% (w/v) HP-

    
    -CD  solution in PBS (pH 7.4). Filter (0.22 
    
    
    
    m).[1]
  • Excess Addition: Add Target Compound in excess (e.g., 5 mg per 1 mL of carrier solution) to a glass vial.

  • Equilibration:

    • Shake or rotate at room temperature for 24-48 hours .

    • Note: Sonication can speed this up but risks overheating and degradation.

  • Clarification: Centrifuge at 10,000

    
     g for 10 minutes to pellet undissolved solid.
    
  • Harvest: Collect the clear supernatant. This contains the dissolved drug-cyclodextrin complex.[2][3][4]

  • Quantification: Analyze the supernatant via HPLC-UV to determine the exact concentration (likely 0.5 - 2.0 mg/mL).

Mechanism: The cyclodextrin encapsulates the hydrophobic tail, shielding it from water while the hydroxyl groups on the CD exterior interact with the buffer [2].

Module 3: Troubleshooting & Stability (Critical Warnings)

Issue: The "False Solubility" Trap (Hydrolysis)

Warning: Your compound is an ethyl ester . In alkaline buffers (pH > 8.0) or in the presence of esterases (plasma/cell lysate), the ethyl group will hydrolyze, converting the compound into its free acid form (Benzoic acid derivative) + Ethanol.

  • Symptom: The compound suddenly dissolves perfectly after 24 hours.

  • Reality: You are no longer testing the ethyl ester; you are testing the free acid metabolite.

  • Prevention: Keep stock solutions anhydrous. Use fresh buffers. Verify integrity via LC-MS if results are suspicious.

Decision Logic: Troubleshooting Flowchart

Solubility_Troubleshooting Start Start: Compound Precipitates in Aqueous Buffer Check_DMSO Is DMSO Stock Clear? Start->Check_DMSO Warm_DMSO Warm to 37°C Sonicate 5 min Check_DMSO->Warm_DMSO No (Cloudy) Dilution_Method How was it diluted? Check_DMSO->Dilution_Method Yes (Clear) Warm_DMSO->Check_DMSO Direct_Add Direct addition to buffer Dilution_Method->Direct_Add Direct Step_Down Step-down with Tween 80 Dilution_Method->Step_Down Already using Direct_Add->Step_Down Change Protocol Precip_Persists Precipitation Persists? Step_Down->Precip_Persists Use_CD Switch to Method B: HP-beta-Cyclodextrin Precip_Persists->Use_CD Yes Success Stable Solution Precip_Persists->Success No Check_Hydrolysis Check LC-MS: Did Ester Hydrolyze? Use_CD->Check_Hydrolysis If pH > 7.5

Caption: Decision tree for troubleshooting precipitation events. Blue nodes indicate advanced formulation steps.

Comparison of Solubilization Strategies

FeatureDMSO Only DMSO + Tween 80 HP-

-Cyclodextrin
Solubility Limit Low (< 10

M)
Moderate (~50-100

M)
High (> 500

M)
Cell Toxicity High (> 0.5% v/v)ModerateLow (Inert)
Stability Poor (Precipitates)Moderate (Micelles)Excellent (Inclusion Complex)
Prep Time 5 mins15 mins24 hours

FAQ: Common User Questions

Q: Can I use acid to dissolve it? A: No. The amide nitrogen is not basic enough to protonate significantly above pH 1. Strong acid will hydrolyze the ester bond and the amide bond, destroying your molecule.

Q: My solution turned clear after sitting on the bench for 3 days. Is it good? A: Likely not. If it was cloudy and became clear without heating, it likely hydrolyzed to the free acid (which is more soluble at pH 7.4). Discard and prepare fresh.

Q: Can I use PEG400 instead of DMSO? A: Yes. PEG400 is a good cosolvent. A mixture of 30% PEG400 / 10% Ethanol / 60% Water is a common vehicle for animal dosing (IP/PO), though high viscosity may be an issue for pipetting in microplates.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability.[5] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.

Sources

Technical Support Center: Stability of Ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate. This document serves as a resource for researchers, scientists, and drug development professionals encountering stability issues when using Dimethyl Sulfoxide (DMSO) as a solvent. Here, we address common questions, provide troubleshooting protocols, and explain the underlying chemical principles to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: I've observed a decrease in the purity of my ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate stock solution in DMSO over time. What is the likely cause?

This is a common issue stemming from the chemical nature of both your compound and the solvent. Ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate possesses two functional groups susceptible to degradation in the presence of nucleophiles: an ethyl ester and a benzanilide (amide) linkage.

The primary cause of degradation in DMSO stock solutions is almost always hydrolysis . DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2] This adventitious water can attack the electrophilic carbonyl carbons of your compound.

  • Ester Hydrolysis: The ethyl benzoate moiety is the most probable site of initial degradation. Esters are more susceptible to hydrolysis than amides. This reaction is catalyzed by trace amounts of acid or base and is known to be accelerated in aqueous DMSO mixtures.[3][4][5] The reaction results in the formation of the corresponding carboxylic acid and ethanol.

  • Amide Hydrolysis: While amides are generally more stable, the benzanilide linkage can also undergo hydrolysis, especially over extended storage periods, at elevated temperatures, or in the presence of acidic or basic contaminants.[6] This would cleave the molecule into 2-(2-phenylethyl)benzoic acid and ethyl 4-aminobenzoate.

Q2: What are the specific degradation products I should be looking for?

Based on the structure, two primary degradation pathways are possible via hydrolysis. Identifying these products is key to confirming the degradation mechanism.

  • Ester Hydrolysis Product: 4-{[2-(2-phenylethyl)benzoyl]amino}benzoic acid.

  • Amide Hydrolysis Products: 2-(2-phenylethyl)benzoic acid and Ethyl 4-aminobenzoate.[7][8][9]

The diagram below illustrates these potential hydrolytic pathways.

G cluster_main Potential Hydrolytic Degradation Pathways Parent Ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate Deg1 4-{[2-(2-phenylethyl)benzoyl]amino}benzoic Acid (Carboxylic Acid Degradant) Parent->Deg1 Ester Hydrolysis (More Likely) Deg2 2-(2-phenylethyl)benzoic Acid Parent->Deg2 Amide Hydrolysis (Less Likely) Deg3 Ethyl 4-aminobenzoate Parent->Deg3 Amide Hydrolysis (Less Likely)

Caption: Primary degradation pathways for ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate in the presence of water.

Q3: How can I definitively confirm and quantify the degradation of my compound?

Analytical chemistry provides the tools to monitor the purity of your compound stock. The most common and reliable method is High-Performance Liquid Chromatography (HPLC) , often coupled with UV detection and Mass Spectrometry (LC-MS).

  • Expertise & Causality: An HPLC-UV method allows for the separation of the parent compound from its potential degradants. By monitoring the peak area of your parent compound at time zero (t=0) and comparing it to subsequent time points, you can quantify the loss of active ingredient. The appearance of new peaks corresponding to the more polar degradation products (carboxylic acids are significantly more polar than their ester precursors) provides direct evidence of instability. LC-MS is invaluable for confirming the identity of these new peaks by matching their mass-to-charge ratio (m/z) with the calculated masses of the suspected degradants.

See Protocol 1 for a detailed methodology.

Q4: What are the best practices for preparing and storing my DMSO stock solutions to prevent degradation?

Preventing degradation is always preferable to dealing with its consequences. The key is to minimize exposure to water and catalytic impurities.

  • Use High-Purity, Anhydrous DMSO: Start with a fresh, unopened bottle of anhydrous (≤0.025% water), high-purity (≥99.9%) DMSO. Once opened, DMSO's hygroscopic nature means it will immediately begin absorbing atmospheric moisture.[10]

  • Proper Handling Technique: Work quickly in an environment with low humidity. If possible, handle the solvent under an inert atmosphere (e.g., using a nitrogen or argon blanket). Use clean, dry glassware or plasticware.[11]

  • Aliquot Solutions: Instead of repeatedly opening and closing a large master stock bottle, prepare smaller, single-use aliquots. This minimizes the number of times the stock is exposed to the atmosphere and temperature fluctuations.

  • Appropriate Storage Conditions: Store stock solutions in tightly sealed vials with PTFE-lined caps to ensure an airtight seal.[2][11] Follow the recommended storage conditions summarized in the table below.

ParameterRecommended ConditionRationale
Solvent Grade Anhydrous (≥99.9%)Minimizes initial water content, the primary reactant for hydrolysis.[10]
Temperature -20°C or -80°CLow temperatures drastically slow down the rate of chemical reactions, including hydrolysis.
Atmosphere Inert Gas (Argon/Nitrogen)Prevents atmospheric moisture from being absorbed into the DMSO.[1]
Container Glass or Polypropylene VialsEnsures chemical compatibility and prevents leaching of impurities.[11]
Light Exposure Amber vials or dark storageProtects against potential photochemical degradation.
Freeze/Thaw Minimize cyclesRepeated cycles can introduce moisture via condensation. Use single-use aliquots.[12]

Table 1: Recommended Storage Conditions for DMSO Stock Solutions.

Q5: I suspect degradation has occurred. What is a logical troubleshooting workflow?

If you suspect compound instability is affecting your experimental results, a systematic approach is necessary to diagnose the problem and take corrective action.

G cluster_workflow Troubleshooting Workflow for Compound Instability Start Suspect Compound Instability Step1 1. Analyze Current Stock (Use Protocol 1: HPLC/LC-MS) Start->Step1 Decision1 Purity < 95% or Degradants Detected? Step1->Decision1 Step2a 2a. Discard Old Stock Decision1->Step2a Yes Path_Stable Purity Acceptable Decision1->Path_Stable No Step2b 2b. Prepare Fresh Stock (Use Protocol 2: Best Practices) Step2a->Step2b Step3 3. Implement Stability Study (Optional: Use Protocol 3) Step2b->Step3 For long-term projects Step4 4. Re-run Experiment with Fresh, Validated Stock Step2b->Step4 Step3->Step4 End Problem Resolved Step4->End Path_Stable->End Investigate other experimental variables

Caption: A step-by-step workflow to diagnose and resolve issues of compound instability in DMSO stock.

Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Assessment

This protocol provides a self-validating system to assess the purity of your compound stock.

  • System Preparation:

    • HPLC System: A standard HPLC with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Scan for an optimal wavelength (e.g., 254 nm or a lambda max specific to your compound).

  • Sample Preparation:

    • Time-Zero (t=0) Sample: Prepare a fresh solution of ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate in anhydrous DMSO at your working concentration (e.g., 10 mM). This is your reference standard.

    • Test Sample: Use the stock solution that you suspect has degraded.

    • Dilution: Dilute a small aliquot of both the t=0 and the test sample into the initial mobile phase composition (e.g., 1:100 dilution) to a final concentration suitable for HPLC analysis (e.g., 0.1 mM).

  • Chromatographic Run:

    • Injection Volume: 10 µL.

    • Gradient:

      • 0-2 min: 5% B

      • 2-17 min: Gradient from 5% to 95% B

      • 17-20 min: Hold at 95% B

      • 20-21 min: Return to 5% B

      • 21-25 min: Re-equilibrate at 5% B

    • Data Analysis:

      • Inject the t=0 sample to establish the retention time and peak area of the pure parent compound.

      • Inject the test sample. Compare the chromatograms.

      • Quantify Purity: Calculate the purity of the test sample by dividing the peak area of the parent compound by the total area of all peaks (parent + degradants) and multiplying by 100.

      • Identify Degradants: Note the retention times of any new peaks. Degradants containing a new carboxylic acid group will typically be more polar and elute earlier than the parent compound. If connected to an MS detector, check the m/z of the new peaks.

Protocol 2: Best Practices for Handling and Storing DMSO
  • Procurement: Purchase small bottles of high-purity, anhydrous, inhibitor-free DMSO from a reputable supplier. This minimizes the time a bottle sits on the shelf after being opened.

  • Inert Atmosphere Dispensing: If available, use a glove box or a Schlenk line with dry nitrogen or argon to handle and aliquot the DMSO.[10]

  • Quick Transfer Method: If an inert atmosphere is not available, work quickly. Have all necessary materials (dry vials, syringes, etc.) ready before opening the main DMSO container. Use a fresh, dry syringe or pipette to withdraw the required volume.

  • Sealing and Storage: Immediately and tightly seal the main DMSO container after use, reinforcing the seal with paraffin film. Store at room temperature in a cool, dry, dark place.[1][11]

  • Solution Aliquoting: Dispense the prepared compound stock solution into single-use aliquots in appropriate vials (e.g., 1.5 mL glass HPLC vials with PTFE-lined screw caps).

  • Long-Term Storage: Store the aliquots at -20°C or -80°C. When retrieving an aliquot, allow it to warm completely to room temperature before opening to prevent atmospheric water from condensing into the cold solution.

Protocol 3: Forced Degradation Study Design

A forced degradation study can help proactively identify potential degradants and confirm degradation pathways.

  • Prepare Samples: Create several aliquots of your compound in DMSO.

  • Apply Stress Conditions:

    • Acidic: Add a small amount of dilute HCl (e.g., to a final concentration of 0.1 M).

    • Basic: Add a small amount of dilute NaOH (e.g., to a final concentration of 0.1 M).

    • Oxidative: Add a small amount of hydrogen peroxide (e.g., 3%).

    • Thermal: Heat an aliquot at an elevated temperature (e.g., 60°C).

    • Control: Keep one aliquot under recommended storage conditions (-20°C).

  • Incubation: Incubate the stressed samples for a defined period (e.g., 24-48 hours).

  • Analysis: Neutralize the acidic and basic samples if necessary, then analyze all samples by LC-MS as described in Protocol 1.

  • Interpretation: Compare the degradation profiles. If the degradant peaks in your aged lab stock match those produced under basic or acidic stress, it strongly confirms hydrolysis as the degradation mechanism.

References

  • Ester Hydrolysis - gChem. (n.d.). Retrieved from [Link]

  • Singh, A. K. (2019). Activation parameters and solvent effect on solvolysis of ethyl benzoate in aquo-organic solvent system. Asian journal of research in chemistry, 12(2).
  • Stanton, J. L., et al. (1983). Synthesis and antihypertensive activity of a series of 1-substituted 3-(4-piperidinyl)-1H-indoles. Journal of Medicinal Chemistry, 26(9), 1267-1277.
  • Etra Organics. (2025, October 20). How to Use DMSO Safely | Best Practices & Common Mistakes. Retrieved from [Link]

  • Quora. (2018, October 9). What is the best way of storing a DMSO in a research lab?. Retrieved from [Link]

  • Cheng, X., et al. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 14(6), 674-683.
  • Gaylord Chemical Company. (2025, June 25). Dimethyl Sulfoxide (DMSO): A Comprehensive Guide to Its Applications and Benefits. Retrieved from [Link]

  • Gaylord Chemical Company. (n.d.). Dimethyl Sulfoxide (DMSO) Physical Properties. Retrieved from [Link]

  • Sumi, T., et al. (2020). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO).
  • de Lemos, L. C. S., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1018-1027.
  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • Van den Hark, S., & Van Duin, J. (2003). A method for the direct hydrolysis of fatty acid esters to the corresponding fatty acids.
  • Sumi, T., et al. (2021). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III: Investigations Regarding the Main Decomposition. Organic Process Research & Development.
  • PubChem. (2022, October 15). Dimethyl sulfoxide. Retrieved from [Link]

  • Al-Alousy, S. A. (2010). The alkaline hydrolysis of esters in aqueous-organic solvent mixtures. Bradford Scholars - University of Bradford.
  • PubChem. (n.d.). Ethyl 4-(phenylethynyl)benzoate. Retrieved from [Link]

  • Mirokhin, Y., & Tchekhovskoi, D. (n.d.). A one step GC-MS analysis of medically and environmentally important compounds dissolved in DMSO.
  • IDEX Health & Science. (n.d.). Chemical Compatibility. Retrieved from [Link]

  • Kadiyala, P., et al. (2020). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. PubMed.
  • Mykin Inc. (n.d.). This Generic Chemical Compatibility Chart is offered only as a general guide. Retrieved from [Link]

  • Guthrie, J. P. (1978). Equilibrium constants and heats of formation of methyl esters and N,N-dimethyl amides of substituted benzoic acids. Canadian Journal of Chemistry, 56(17), 2342-2354.
  • U.S. Army Medical Research and Materiel Command. (2019). Determination of Dimethyl Sulfoxide (DMSO), Ethanol (ETOH), Formamide (F) and Glycerol/Formal (GF) by High Performance Liquid Chromatography.
  • Organic Chemistry Portal. (n.d.). Benzoic Acid Esters, Benzoates. Retrieved from [Link]

  • Tashrifi, Z., et al. (2023). The reaction of benzoyl sulfonium salts 46 with DMSO 1 in the presence...
  • SOEASY (Xiamen) Photovoltaic Technology Co., Ltd. (n.d.). Detection Methods and Analytical Techniques of Dimethyl Sulfoxide. Retrieved from [Link]

  • Chromatography Forum. (2010, November 11). Detection of DMSO. Retrieved from [Link]

  • Kim, H. Y., et al. (2004). Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H(2)O(2) process.
  • Yin, Q., et al. (2020). Solubility of Benzanilide Crystals in Organic Solvents.
  • Yin, Q., et al. (2020). Solubility of Benzanilide Crystals in Organic Solvents. Semantic Scholar.
  • Ye, Y., et al. (2021). Artifact Peaks Due to Minor Decomposition of Sample Diluent DMSO in Head Space-GC Analysis. ChemRxiv.
  • Kozik, V., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999-1006.
  • Degradation pathways of DMSO during UV/H 2 O 2 treatment. (n.d.).
  • Kozik, V. S., et al. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210-215.
  • Tommila, E., & Murto, M. L. (1963). Solvent Effects. III. The Influence of Aqueous Dimethyl Sulfoxide on Alkyl Benzoate Ester Saponification Reactions. The Journal of Organic Chemistry.
  • Dimethyl sulfoxide as a green solvent for successful precipitative polyheterocyclization... (2025, August 29).
  • Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]

Sources

common degradation products of ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of the degradation profile for ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate , a specialized benzamide derivative often utilized as a reference standard or synthetic intermediate in pharmaceutical research.[1]

Technical Support Center: Degradation Profiling & Troubleshooting

Compound Identity:

  • IUPAC Name: Ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate[1]

  • Molecular Formula: C₂₄H₂₃NO₃[1]

  • Molecular Weight: 373.45 g/mol [1]

  • Core Structure: An amide linkage connecting a Benzocaine (ethyl 4-aminobenzoate) moiety and a 2-(2-phenylethyl)benzoic acid moiety.[1]

Degradation Pathways & Mechanisms[1]

The stability of this compound is governed by two primary functional groups: the ethyl ester and the benzamide linkage.[1] The phenylethyl side chain introduces a third, though less prominent, susceptibility to oxidative stress.[1]

Primary Degradation: Ester Hydrolysis (Acid/Base Catalyzed)

The most common degradation pathway is the hydrolysis of the ethyl ester.[1] This occurs readily in aqueous solutions outside of pH 6.0–8.0 or in the presence of esterases.[1]

  • Mechanism: Nucleophilic attack at the ester carbonyl carbon.[1]

  • Product (DP-1): 4-{[2-(2-phenylethyl)benzoyl]amino}benzoic acid (The "Free Acid" form).[1]

  • Observation: Shift in HPLC retention time (elutes earlier than parent in Reverse Phase) and loss of ethyl group in MS (-28 Da).

Secondary Degradation: Amide Cleavage (Harsh Stress)

Under high thermal stress or strong acidic/basic conditions (> pH 10 or < pH 2), the amide bond cleaves.[1]

  • Mechanism: Hydrolysis of the amide bond.[1][2]

  • Products:

    • DP-2: Ethyl 4-aminobenzoate (Benzocaine) .[1][3]

    • DP-3: 2-(2-phenylethyl)benzoic acid .[1]

  • Note: If ester hydrolysis also occurs, DP-2 converts to 4-Aminobenzoic Acid (PABA) .[1]

Tertiary Degradation: Cyclization & Oxidation[1]
  • Cyclization: The 2-(2-phenylethyl)benzoic acid moiety is a precursor to Dibenzosuberone .[1] Under strong acidic stress (Friedel-Crafts conditions), intramolecular cyclization may occur, forming tricyclic impurities.[1]

  • Oxidation: The benzylic positions on the phenylethyl chain are susceptible to radical oxidation, forming peroxides or ketones upon prolonged exposure to light and air.[1]

Visualizing the Degradation Network

The following diagram maps the parent compound to its critical degradation products (DPs).

DegradationMap Parent Parent Compound Ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate (MW 373.45) DP1 DP-1 (Major) Free Acid Derivative (MW 345.39) Parent->DP1 Ester Hydrolysis (pH <4 or >9, Enzymes) DP2 DP-2 Benzocaine (MW 165.19) Parent->DP2 Amide Hydrolysis (High T, Strong Acid/Base) DP3 DP-3 2-(2-phenylethyl)benzoic acid (MW 226.27) Parent->DP3 Amide Hydrolysis Ethanol Ethanol Parent->Ethanol DP1->DP3 Amide Hydrolysis DP4 DP-4 4-Aminobenzoic Acid (PABA) (MW 137.14) DP1->DP4 Amide Hydrolysis DP2->DP4 Ester Hydrolysis

Figure 1: Degradation pathway showing the primary ester hydrolysis (Red) and secondary amide cleavage (Yellow).[1]

Troubleshooting Guide: Identification & Analysis

Use this table to identify "Ghost Peaks" or unknown impurities in your chromatograms.

Impurity IDCommon NameRelative Retention Time (RRT)*Mass Shift (Δ m/z)Cause / Trigger
Parent Ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate1.000N/A
DP-1 Free Acid Derivative~0.60 - 0.70-28 Da (Loss of Et)Moisture, pH drift, protic solvents.[1]
DP-2 Benzocaine~0.40 - 0.50165 m/z (Fragment)High heat, strong base.[1]
DP-3 2-(2-phenylethyl)benzoic acid~0.85 - 0.95226 m/z (Fragment)High heat, strong base.[1]
DP-4 PABA< 0.20137 m/zExtreme hydrolysis (Total degradation).[1]

*RRT is estimated for a standard C18 Reverse Phase column (Water/Acetonitrile gradient).[1]

Scenario 1: "I see a new peak eluting before the main peak."
  • Diagnosis: This is likely DP-1 (The Free Acid) .[1]

  • Verification: Check the UV spectrum.[1] It should be nearly identical to the parent (same chromophore) but with a shift in retention due to the carboxylic acid polarity.[1]

  • Fix: Check your solvent pH. If using unbuffered water, CO₂ absorption may lower pH and catalyze hydrolysis.[1] Use a buffered mobile phase (e.g., Ammonium Acetate pH 7.0).[1]

Scenario 2: "My stock solution turned slightly yellow."
  • Diagnosis: Potential oxidation of the aniline moiety (if amide hydrolysis occurred) or benzylic oxidation.[1]

  • Fix: Prepare fresh stock in anhydrous DMSO or Acetonitrile . Avoid Methanol (risk of transesterification).[1] Store at -20°C protected from light.

Scenario 3: "Mass Spec shows a peak at m/z 227 (M+H)."
  • Diagnosis: This corresponds to DP-3 (2-(2-phenylethyl)benzoic acid) .[1]

  • Meaning: Your amide bond is cleaving.[1] This suggests your experimental conditions are too harsh (e.g., boiling in acid) or your sample is contaminated with a protease/amidase.[1]

Frequently Asked Questions (FAQs)

Q: Can I use Methanol as a solvent for this compound? A: Use with caution. In the presence of trace acids or bases, Transesterification can occur, converting the Ethyl ester to a Methyl ester (Mass shift: -14 Da).[1] Acetonitrile is the recommended solvent for stability.[1]

Q: Is the compound light sensitive? A: Yes, moderately.[1] The benzocaine moiety and the phenylethyl side chain can generate radicals under UV light.[1] Always use amber glassware for long-term storage.[1]

Q: What is the best storage condition? A: Solid state: -20°C, desiccated. Solution: -80°C in DMSO. Avoid repeated freeze-thaw cycles which introduce moisture and promote hydrolysis (DP-1 formation).[1]

Q: Why does the "Free Acid" (DP-1) appear during LC-MS analysis? A: If your LC-MS source is set to very high temperatures or uses acidic modifiers (Formic Acid), in-source fragmentation or hydrolysis can occur.[1] Verify if the peak exists in the UV trace to confirm it is a real sample impurity and not an artifact.

References

  • Słojkowska, Z., et al. (1982).[1][4] "Enzymic hydrolysis of amino acid derivatives of benzocaine." Xenobiotica, 12(6), 359-364.[1][4]

  • National Center for Biotechnology Information. (2025).[1] "PubChem Compound Summary for CID 2337, Benzocaine."[1][3] PubChem.

  • ChemicalBook. (2024).[1] "2-(2-Phenylethyl)benzoic acid Properties and Uses."

  • Vaia. (2025).[1] "Synthesis and Hydrolysis of Benzocaine Derivatives." Vaia Chemistry Explanations.

Sources

how to reduce autofluorescence of ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome, Researchers. This guide is designed to serve as a dedicated resource for scientists and drug development professionals encountering autofluorescence issues with ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to make informed decisions in your experiments. Autofluorescence can be a significant hurdle, masking true signals and leading to false positives, particularly in sensitive assays like high-content screening (HCS) and fluorescence microscopy.[1][2] This center will walk you through a logical troubleshooting workflow, from initial confirmation to advanced mitigation strategies.

Section 1: Foundational Troubleshooting - Confirming the Source of Autofluorescence

Before attempting to solve the problem, we must be certain of its origin. Autofluorescence in an assay can stem from multiple sources: the compound itself, cellular components (like NADH, flavins, and lipofuscin), culture media, or even the plastics used.[3][4] The first and most critical step is to isolate and confirm that ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate is the primary contributor.

Q1: How can I definitively prove that my test compound is autofluorescent in my assay system?

Answer: You need to perform a "compound-only" control experiment. This will measure the fluorescence of your compound in the absence of cells or other biological components, using the exact same imaging parameters as your main experiment.

Experimental Protocol: Compound Intrinsic Fluorescence Check
  • Plate Preparation: Use the same type of microplate (e.g., black, clear-bottom) as your primary assay to account for any background from the plate itself.

  • Serial Dilution: Prepare a serial dilution of ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate in your assay buffer (e.g., DPBS, phenol red-free media). The concentration range should span from below your lowest effective concentration to your highest concentration used in the main assay.

  • Vehicle Control: Include multiple wells containing only the assay buffer with the same final concentration of your vehicle (e.g., DMSO) as used in your cell-based assay.[3]

  • Image Acquisition: Place the plate in your imaging system (HCS instrument or fluorescence microscope). Acquire images of all wells using the identical filter sets, light source intensity, and exposure times planned for your cellular assay.

  • Analysis: Quantify the average fluorescence intensity for each well.

Interpreting the Results: If you observe a dose-dependent increase in fluorescence intensity in the compound-containing wells that is absent in the vehicle-only wells, you have confirmed that ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate is autofluorescent under your specific experimental conditions.[3]

start High Background Fluorescence Observed compound_only Run Compound-Only Control Plate start->compound_only analyze Analyze Fluorescence vs. Concentration compound_only->analyze is_fluorescent Compound is Autofluorescent analyze->is_fluorescent Dose-dependent increase? YES not_fluorescent Compound is NOT Autofluorescent analyze->not_fluorescent NO troubleshoot_other Troubleshoot Other Sources: - Media - Cells - Fixation is_fluorescent->troubleshoot_other Proceed to Mitigation (Sections 2 & 3) not_fluorescent->troubleshoot_other

Caption: Initial troubleshooting workflow to confirm compound autofluorescence.

Section 2: Mitigation Strategies for Compound Autofluorescence

Once you have confirmed that ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate is the source of the unwanted signal, you can employ a range of strategies to reduce its impact. These can be broadly categorized into instrumental, chemical/protocol-based, and computational approaches.

Q2: Can I solve the autofluorescence problem by changing my imaging setup?

Answer: Yes, optimizing your imaging parameters is often the simplest and least disruptive approach. The goal is to maximize the signal from your specific probe while minimizing the collection of the compound's autofluorescence.

  • Shift to Redder Wavelengths: Autofluorescence from both endogenous molecules and synthetic compounds is typically strongest in the UV, blue, and green regions of the spectrum.[5][6] If your experimental design allows, select fluorescent probes and filter sets in the far-red or near-infrared (NIR) range (e.g., using dyes like Cy5, Alexa Fluor 647, or APC).[2][7] The background from your compound is likely to be significantly lower at these longer wavelengths.

  • Optimize Filter Selection: Use narrow bandpass filters for both excitation and emission. This will help to specifically isolate the signal from your probe of interest and exclude the broader, less-defined emission from your compound.[8]

  • Minimize Excitation Exposure: Reduce the intensity of the excitation light and the camera exposure time to the minimum required for robust detection of your specific signal.[9] This not only reduces the observed autofluorescence but also minimizes phototoxicity and photobleaching of your specific probe.[9]

Q3: What changes can I make to my experimental protocol to reduce the observed autofluorescence?

Answer: Several protocol modifications can physically remove or chemically quench the autofluorescence of your compound.

1. Media Exchange / Wash Steps (For Endpoint Assays)

For endpoint assays where the compound's continued presence is not required for the final biological readout, a simple wash step can be highly effective.

Experimental Protocol: Pre-Imaging Wash

  • After the final incubation step with ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate, carefully aspirate the compound-containing media.

  • Wash the cells 2-3 times with a non-autofluorescent buffer like Dulbecco's Phosphate-Buffered Saline (DPBS).

  • For imaging, replace the final wash with a phenol red-free, low-fluorescence imaging medium (e.g., FluoroBrite™ DMEM).[3][4] This ensures that you are not re-introducing background from standard culture media.

2. Chemical Quenching

Chemical quenching agents are compounds that can reduce fluorescence by various mechanisms. While many are designed for tissue autofluorescence, they can sometimes be effective against compound-induced signals. Caution: These are harsh treatments and must be tested carefully to ensure they do not disrupt your specific staining or cellular morphology.

Quenching AgentTargetMechanismConsiderations
Sodium Borohydride (NaBH₄) Aldehyde-induced autofluorescenceReduces aldehyde groups to non-fluorescent alcohols.[10][11]Primarily for fixation-induced autofluorescence, but may have some effect on certain compound structures. Can sometimes increase red blood cell autofluorescence.[10][12]
Sudan Black B Lipofuscin, lipophilic compoundsA lipophilic dye that binds to and quenches fluorescence from fatty components.[12][13]Can introduce its own dark precipitate; most effective for quenching lipofuscin in tissue.[12]
Commercial Reagents (e.g., TrueVIEW®, TrueBlack®) Broad spectrum (lipofuscin, collagen, etc.)Proprietary formulations that bind to and quench autofluorescent molecules.[10][14]Optimized for ease of use and often provide cleaner results than traditional dyes.[10][15] May require optimization for use with a soluble compound.
3. Photobleaching

This technique involves intentionally exposing your sample to high-intensity light to destroy the autofluorescent molecules before imaging your probe of interest.[10][16]

Experimental Protocol: Pre-Acquisition Photobleaching

  • Prepare your sample as usual, but do not add your specific fluorescent probe yet .

  • Place the sample on the microscope and expose it to continuous, high-intensity light through the filter set where you observe the most autofluorescence.

  • Monitor the background signal until it drops to an acceptable level.

  • Proceed with your standard staining protocol for your probe of interest.

  • Acquire your final images, minimizing any further exposure to the bleaching light source.

Q4: Are there any computational methods to remove autofluorescence after I've already acquired my images?

Answer: Yes, post-acquisition computational correction is a powerful tool, especially when other methods are not feasible.

  • Simple Background Subtraction: This involves acquiring images of control wells (cells treated with vehicle only) and compound-only wells (as described in Section 1). The average background intensity from the appropriate control can then be subtracted from your experimental images.[3] This method is most effective when the autofluorescence is uniform across the image.

  • Spectral Unmixing: This is a more advanced and highly effective technique. It requires an imaging system capable of capturing images across multiple emission wavelengths (a spectral detector). The system captures the unique emission "fingerprint" or spectrum of the autofluorescence from your compound (from a compound-only control) and the spectrum of your specific fluorescent probe (from a single-stained control). An algorithm then computationally separates these two signals in your experimental images, effectively isolating the true signal from the background autofluorescence.[17][18][19][20]

Caption: Overview of strategies to mitigate compound autofluorescence.

Section 3: Advanced & Compound-Specific Considerations

The structure of ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate—a benzanilide derivative—provides clues for more targeted troubleshooting. Benzanilides themselves have been reported to exhibit fluorescence.[21]

Q5: Could impurities from the synthesis be causing the autofluorescence?

Answer: This is a distinct possibility. The synthesis of your compound could leave behind fluorescent starting materials or byproducts.

  • Potential Fluorescent Precursors: The synthesis of your target molecule likely involves precursors such as ethyl 4-aminobenzoate or derivatives. Ethyl 4-aminobenzoate itself is a known fluorescent compound.[22] Incomplete reaction or inadequate purification could leave residual starting materials that contribute significantly to the observed autofluorescence.

  • Recommended Action - Purity Analysis:

    • Check Purity: Analyze the purity of your compound batch using methods like HPLC coupled with a fluorescence detector, or LC-MS.

    • Re-purification: If fluorescent impurities are detected, consider re-purifying the compound batch via methods such as flash column chromatography or recrystallization. Run the "Compound Intrinsic Fluorescence Check" (Section 1) again with the newly purified batch to see if the autofluorescence has been reduced.

Q6: Could the compound's environment in the assay be affecting its fluorescence?

Answer: Yes, the fluorescence of a molecule can be highly dependent on its local environment (solvatochromism). Factors like binding to proteins (e.g., serum albumin in media or intracellular proteins), changes in local pH, or intercalation into lipid membranes can all modulate a compound's fluorescent properties. While difficult to control, being aware of this phenomenon is crucial for data interpretation. If you observe fluorescence only in the presence of cells and not in the compound-only buffer control, this suggests an interaction-based fluorescence enhancement.

Section 4: Frequently Asked Questions (FAQs)

  • Q: I see high background in my control wells (no compound). What should I do first?

    • A: This is not compound autofluorescence. The primary culprits are often the cell culture medium (especially those with phenol red and riboflavin), or endogenous autofluorescence from the cells themselves.[4] First, switch to a phenol red-free, low-fluorescence imaging medium for the duration of the experiment.[4] If the background persists, it is likely cellular. In that case, strategies like using far-red dyes and computational subtraction are your best options.[7]

  • Q: Is it better to use a chemical quencher or try computational subtraction?

    • A: Always start with the least invasive method. Computational subtraction is non-destructive to your sample. Chemical quenchers can sometimes alter epitopes or affect cell health.[10] Therefore, try computational methods first. If they are not sufficient or if you lack the necessary equipment (e.g., for spectral unmixing), then proceed with carefully validated chemical quenching experiments.

  • Q: My compound only seems to be fluorescent in one channel (e.g., green). Can I just avoid that channel?

    • A: Yes. If your experimental design is flexible and you can use probes that detect in other, non-interfering channels (like blue or far-red), that is the most straightforward solution. This is a form of spectral separation.[3]

  • Q: Will reducing the concentration of my compound help?

    • A: Yes, since the autofluorescence is dose-dependent, lowering the compound concentration will lower the background signal. However, you must ensure the concentration is still sufficient to achieve the desired biological effect. Perform a careful dose-response experiment to find the lowest possible concentration that gives a robust biological signal, thereby maximizing your signal-to-background ratio.

References
  • Brossetti, J., Rego, E. H., & D’Archivio, S. (2021). Semi-blind sparse affine spectral unmixing of autofluorescence-contaminated micrographs. Bioinformatics, 37(19), 3329-3336. Retrieved from [Link]

  • Bio-Rad. (n.d.). Spectral Unmixing to Subtract Autofluorescence in Samples Collected with the ZE5 Cell Analyzer. Retrieved from [Link]

  • Beckman Coulter. (n.d.). Unveiling the Hidden Signals: Overcoming Autofluorescence in Spectral Flow Cytometry Analysis. Retrieved from [Link]

  • FluoroFinder. (2023, July 19). Tips to Minimize Autofluorescence. Retrieved from [Link]

  • LUMoS Spectral Unmixing Fiji/ImageJ Plugin. (n.d.). Retrieved from [Link]

  • Lab Manager. (2018, July 15). How Quenching Tissue Autofluorescence Works. Retrieved from [Link]

  • Sun, Y., et al. (2017). Quenching autofluorescence in tissue immunofluorescence. Wellcome Open Research, 2, 79. Retrieved from [Link]

  • Creative Bioarray. (2024, February 28). Troubleshooting in Fluorescent Staining. Retrieved from [Link]

  • Das, S., et al. (2023). Autofluorescence Quenching in Decellularized Plant Scaffolds for Tissue Engineering. Bioengineering, 10(8), 964. Retrieved from [Link]

  • University of Arizona. (n.d.). Autofluorescence: Causes and Cures. Retrieved from [Link]

  • Neela, F. A., et al. (2015). Rapid and simple method of photobleaching to reduce background autofluorescence in lung tissue sections. Journal of Clinical and Diagnostic Research, 9(2), EC01-EC04. Retrieved from [Link]

  • Assay Guidance Manual - NCBI. (2023, May 28). Interference and Artifacts in High-content Screening. Retrieved from [Link]

  • Viegas, M. S., et al. (2007). An improved and cost-effective methodology for the reduction of autofluorescence in direct immunofluorescence studies on formalin-fixed paraffin-embedded tissues. European Journal of Histochemistry, 51(1), 59-66. Retrieved from [Link]

  • BMG LABTECH. (n.d.). How to reduce autofluorescence in cell-based assays. Retrieved from [Link]

  • Boster Bio. (2022, March 2). 5 Effective Tips to Reduce Autofluorescence in Flow Cytometry. Retrieved from [Link]

  • ResearchGate. (2015, April 16). Rapid and simple method of photobleaching to reduce background autofluorescence in lung tissue sections. Retrieved from [Link]

  • Neela, F. A., et al. (2015). Rapid and simple method of photobleaching to reduce background autofluorescence in lung tissue sections. PubMed. Retrieved from [Link]

  • PhotochemCAD. (n.d.). Ethyl 4-(dimethylamino)benzoate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ethyl 4-aminobenzoate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ETHYL p-AMINOBENZOATE. Retrieved from [Link]

  • Visikol. (2022, July 21). Causes of Autofluorescence. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2018, October 21). Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl -4-Amino Benzoate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-(phenylethynyl)benzoate. Retrieved from [Link]

  • Morales-Lozano, M., et al. (2019). Synthesis of (E)-Ethyl-4-(2-(furan-2-ylmethylene)hydrazinyl)benzoate, crystal structure, and studies of its interactions with human serum albumin by spectroscopic fluorescence and molecular docking methods. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 216, 375-384. Retrieved from [Link]

  • Inbaraj, J. J., et al. (2005). Dual fluorescence of diphenyl carbazide and benzanilide: effect of solvents and pH on electronic spectra. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 62(4-5), 991-999. Retrieved from [Link]

  • Kamel, N. M. (n.d.). Preparation of aromatic esters of 2-phenoxyethanol and exploring some of their biological activities. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-Amino-2-fluorobenzoate. Retrieved from [Link]

  • Ohkawa, S., et al. (1995). Synthesis of benzanilide derivatives as dual acting agents with alpha 1-adrenoceptor antagonistic action and steroid 5-alpha reductase inhibitory activity. Journal of Medicinal Chemistry, 38(5), 760-765. Retrieved from [Link]

  • MDPI. (2020, May 21). Autofluorescence in Plants. Retrieved from [Link]

Sources

challenges in synthesizing ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of Ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate Derivatives

Case ID: SYN-ETH-PEB-001 Status: Active Support Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Executive Summary

You are attempting to synthesize a sterically congested benzamide derivative. The target molecule consists of a Benzocaine (ethyl 4-aminobenzoate) scaffold coupled to a 2-(2-phenylethyl)benzoic acid moiety.[1][2]

Critical Structural Analysis:

  • Ortho-Substitution: The 2-phenylethyl group at the ortho position of the benzoic acid creates significant steric bulk. This retards nucleophilic attack at the carbonyl carbon, making standard coupling conditions (e.g., EDC/HOBt) sluggish or prone to failure.[1]

  • Dual Carbonyl Sensitivity: The molecule contains two carbonyl systems: the newly formed amide and the pre-existing ethyl ester. The ethyl ester is susceptible to hydrolysis (saponification) under the basic conditions often used to drive difficult amide couplings.

  • Cyclization Risk: The 2-(2-phenylethyl)benzoic acid intermediate is a known precursor to dibenzosuberone.[2][3] Under highly acidic or Lewis-acidic conditions, it can undergo intramolecular Friedel-Crafts acylation, destroying your "warhead" before coupling occurs.[1][2]

Module 1: Synthesis of the Acid Intermediate

Target: 2-(2-phenylethyl)benzoic acid Primary Route: Transfer Hydrogenation of Benzphthalide[2][4]

The Protocol

Do not use HI/Red Phosphorus (explosion risk) or standard catalytic hydrogenation (high volume/pressure safety issues). The industry-standard "green" route uses dipentene as a hydrogen donor.[2]

Step-by-Step:

  • Charge: 3-Benzylidenephthalide (or Benzphthalide) (1.0 equiv), 10% Pd/C (10 wt% loading), and Dipentene (excess, acts as solvent/H-donor).[1][2]

  • Reflux: Heat to reflux (approx. 170-180°C) for 3-4 hours.

  • Monitor: TLC should show disappearance of the phthalide (often UV active, distinct Rf).

  • Workup: Cool, dilute with Acetone, filter through Celite to remove Pd/C. Concentrate filtrate.

  • Crystallization: Recrystallize from hexanes/ethyl acetate.

Troubleshooting Guide (Q&A)

Q: My reaction stalled with 30% starting material remaining. Should I add more catalyst?

  • A: No. The issue is likely the depletion of the hydrogen donor or catalyst poisoning.

    • Diagnostic: Check if the reflux temperature has dropped (indicating dipentene conversion to p-cymene).[2]

    • Fix: Add fresh dipentene (0.5 equiv) and continue reflux. If that fails, filter the mixture hot to remove the "dead" catalyst and add fresh Pd/C (5 wt%).

Q: I isolated a product, but the NMR shows a loss of the carboxylic acid proton and a new peak around 195 ppm (13C). What happened?

  • A: You likely formed dibenzosuberone .[2]

    • Cause: Overheating or presence of trace acid during workup can induce intramolecular cyclization.[2]

    • Prevention:[1][2] Ensure your workup is neutral.[2] Do not use strong mineral acids to precipitate the product if the solution is hot.

Module 2: The Amide Coupling (The "Choke Point")

Target: Ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate[2]

The Protocol: Acid Chloride Activation (Recommended)

Due to the ortho-phenylethyl steric hindrance, mild coupling agents (EDC, DCC) often result in low yields or N-acylurea side products.[1] The Acid Chloride route is more robust but requires strict pH control to protect the ethyl ester.

Step-by-Step:

  • Activation: Dissolve 2-(2-phenylethyl)benzoic acid in anhydrous DCM. Add Oxalyl Chloride (1.2 equiv) and a catalytic drop of DMF.[2] Stir until gas evolution ceases (1-2 h). Concentrate to remove excess oxalyl chloride.[2]

  • Coupling: Redissolve the crude acid chloride in DCM.

  • Addition: Add Ethyl 4-aminobenzoate (1.0 equiv) and Pyridine (3.0 equiv) or TEA (3.0 equiv).

  • Temperature: Start at 0°C, then warm to reflux. The steric bulk requires thermal energy to overcome the activation barrier.

  • Quench: Wash with sat. NaHCO3, then 1M HCl (rapidly), then Brine.

Troubleshooting Guide (Q&A)

Q: I see the acid chloride forming (by TLC/IR), but it won't react with the Benzocaine. The aniline spot persists.

  • A: Benzocaine is an electron-deficient aniline (deactivated by the para-ester).[2] Combined with the steric hindrance of your acid, the reaction rate is very slow.

    • Fix 1 (Catalysis): Add DMAP (10 mol%) . This forms a highly reactive N-acylpyridinium intermediate that is less sensitive to steric hindrance.[2]

    • Fix 2 (Solvent Switch): Switch from DCM to Toluene and reflux.[2] The higher temperature (110°C) is often necessary to force the nucleophilic attack of a deactivated aniline onto a hindered carbonyl.

Q: My product yield is low, and I see a carboxylic acid peak in the NMR corresponding to the Benzocaine fragment (p-aminobenzoic acid).

  • A: You hydrolyzed the ethyl ester.

    • Cause: Using strong aqueous bases (NaOH/KOH) in a Schotten-Baumann protocol, or prolonged exposure to moisture during the reaction.[1]

    • Fix: Switch to anhydrous organic bases (DIPEA/TEA) and strictly anhydrous solvents.[2] Avoid aqueous workups until the coupling is quenched.

Q: Can I use HATU or T3P instead of Oxalyl Chloride?

  • A: Yes, but with caveats.[1]

    • HATU: Use DMF as solvent.[2][5] It works well for hindered systems but is expensive for scale-up.[2]

    • T3P (Propylphosphonic anhydride):[1][2] Excellent for hindered amines/acids and has low epimerization risk (not an issue here, but good practice).[1] Run in EtOAc with Pyridine.

Module 3: Visualization & Logic Mapping

Synthetic Workflow Diagram

The following diagram outlines the critical decision pathways and failure modes.

SynthesisPath Start Start: Benzphthalide Reduction Transfer Hydrogenation (Dipentene/Pd-C) Start->Reduction Acid Intermediate: 2-(2-phenylethyl)benzoic acid Reduction->Acid CyclizationRisk RISK: Cyclization to Dibenzosuberone Acid->CyclizationRisk Strong Acid/Heat Activation Activation: Oxalyl Chloride/DMF Acid->Activation AcidChloride Acid Chloride Activation->AcidChloride Coupling Coupling: Benzocaine + Pyridine AcidChloride->Coupling HydrolysisRisk RISK: Ester Hydrolysis (Saponification) Coupling->HydrolysisRisk Aq. Base/High pH Target Target: Ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate Coupling->Target Anhydrous/DMAP

Caption: Figure 1. Synthetic workflow illustrating the "green" reduction route and the critical branching risks (cyclization and hydrolysis) during the amide coupling stage.

Module 4: Quantitative Data & Stoichiometry

Table 1: Optimized Reaction Stoichiometry (Acid Chloride Route)

ComponentEquiv.RoleCritical Note
2-(2-phenylethyl)benzoic acid 1.0Limiting ReagentEnsure dryness; water kills the acid chloride.[1][2]
Oxalyl Chloride 1.2 - 1.5ActivatorExcess ensures complete conversion; remove under vacuum.[1][2]
DMF 0.05CatalystEssential for Vilsmeier-Haack like activation mechanism.[2]
Ethyl 4-aminobenzoate 1.0 - 1.1NucleophileDeactivated aniline; may require forcing conditions.[1][2]
Pyridine / TEA 3.0Acid ScavengerNeutralizes HCl.[2] Pyridine also acts as an acyl transfer catalyst.[2]
DMAP 0.1Hyper-CatalystCrucial for sterically hindered ortho-substituted couplings.[1][2]

References

  • Ramesha, A. R., & Roy, A. K. (2001).[1][3] Convenient Synthesis of 2-(2-Phenylethyl)benzoic Acid: A Key Intermediate in the Synthesis of Dibenzosuberone.[2][3][4] Synthetic Communications, 31(16), 2419–2422.[1][3] Link[1][2]

    • Key Insight: Establishes the dipentene transfer hydrogenation protocol to avoid high-pressure hydrogen and explosion risks associ
  • Banik, B. K., et al. (2005).[1][2] Indium/Ammonium Chloride-Mediated Selective Reduction of Aromatic Nitro Compounds: Ethyl 4-Aminobenzoate.[1][2] Organic Syntheses, 82,[1] 65. Link

    • Key Insight: Provides a robust method for synthesizing the benzocaine fragment if not purchased commercially, avoiding hydrogen
  • Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[2][6] Tetrahedron, 61(46), 10827-10852. Link[1][2]

    • Key Insight: Comprehensive review supporting the use of Acid Chlorides or Mixed Anhydrides for sterically hindered substr

Sources

refining purification protocol for ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the purification of highly lipophilic amides. The synthesis of ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate —typically achieved via the coupling of 2-(2-phenylethyl)benzoic acid and ethyl 4-aminobenzoate (benzocaine)—presents a unique set of physicochemical hurdles.

Because benzocaine is an electron-deficient amine, standard amide coupling reactions are often sluggish, leaving behind significant unreacted starting materials 1. Furthermore, the resulting target amide is extremely hydrophobic, driven by its bibenzyl-like tail and ethyl ester moiety. This leads to severe co-elution issues on normal-phase silica and emulsion formations during standard aqueous workups.

This guide provides a self-validating, field-proven protocol to isolate this specific amide with >99% purity by leveraging chemical scavenging and phase-appropriate techniques.

Quantitative Impurity Profile & Physicochemical Data

To design a self-validating purification system, we must first map the quantitative and qualitative properties of every component in the crude mixture.

ComponentRoleAcid/Base PropertyLipophilicityTargeted Removal Strategy
Ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate Target ProductNeutral AmideVery HighFlash Chromatography / Recrystallization
Ethyl 4-aminobenzoate Unreacted AmineWeakly BasicModerate1M HCl Aqueous Wash
2-(2-Phenylethyl)benzoic acid Unreacted AcidAcidicHighPS-Trisamine Scavenger Resin
EDC Urea Byproduct Coupling WasteNeutral/Slightly BasicLow (Water Soluble)Aqueous Wash
HOBt Coupling AdditiveWeakly AcidicLow10% Na₂CO₃ Aqueous Wash
Purification Workflow Diagram

PurificationWorkflow Crude Crude Reaction Mixture (Product, Acid, Amine, Byproducts) AcidWash 1. Acidic Wash (1M HCl) Removes unreacted Benzocaine Crude->AcidWash Dilute with EtOAc BaseWash 2. Basic Wash (10% Na2CO3) Removes HOBt AcidWash->BaseWash Retain Organic Phase Scavenger 3. PS-Trisamine Scavenger Covalently binds starting acid BaseWash->Scavenger Retain Organic Phase Chromatography 4. Flash Chromatography (Hexane/EtOAc Gradient) Scavenger->Chromatography Filter Resin & Concentrate Cryst 5. Recrystallization (Hot Acetonitrile) Chromatography->Cryst Pool Pure Fractions Pure Pure Ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate Cryst->Pure Filter & Dry

Workflow for the purification of highly lipophilic amide derivatives.

Step-by-Step Methodology: Refined Purification Protocol
Phase 1: Aqueous Workup (Self-Validating Extraction)
  • Dilution: Dilute the crude reaction mixture in Ethyl Acetate (EtOAc) (15 mL/mmol). EtOAc is preferred over Dichloromethane (DCM) to prevent phase-inversion issues during aqueous washes.

  • Acidic Wash (Amine Removal): Wash the organic layer with 1M HCl (3 x 5 mL/mmol).

    • Causality: The electron-deficient benzocaine requires a sufficiently strong acid to protonate and partition into the aqueous phase. This step also removes the water-soluble urea byproduct generated if EDC was used as the coupling reagent 2.

  • Basic Wash (HOBt Removal): Wash with 10% aqueous Na₂CO₃ (2 x 5 mL/mmol).

    • Causality: HOBt is weakly acidic and partitions into the aqueous layer as a sodium salt. Caution: Do not attempt to remove all unreacted 2-(2-phenylethyl)benzoic acid in this step, as its sodium salt acts as a surfactant and will cause severe emulsions.

Phase 2: Solid-Supported Scavenging
  • Resin Addition: Add Polymer-Supported Trisamine (PS-Trisamine) resin (3.0 equivalents relative to the estimated remaining acid) directly to the organic layer []().

  • Incubation: Stir gently at room temperature for 2 hours.

    • Causality: The primary amines on the porous polystyrene resin covalently bind the highly lipophilic 2-(2-phenylethyl)benzoic acid, trapping it on the solid support without the need for emulsion-prone aqueous extractions 3.

  • Filtration: Filter the suspension through a sintered glass funnel. Wash the resin cake with fresh EtOAc and concentrate the filtrate in vacuo.

Phase 3: Isolation & Polishing
  • Flash Chromatography: Load the crude residue onto a silica gel column. Elute using a gradient of Hexanes/EtOAc (typically 90:10 to 70:30).

    • Causality: With the starting acid scavenged, the highly lipophilic target amide will elute cleanly without tailing or co-elution 4.

  • Recrystallization: Dissolve the concentrated pure fractions in a minimum volume of boiling acetonitrile. Allow to cool slowly to room temperature, then transfer to an ice bath. Filter the resulting white crystals.

    • Causality: Acetonitrile is an excellent solvent for lipophilic amides, disrupting non-specific aggregates and yielding highly crystalline, pure product 5.

Troubleshooting Guide & FAQs

Q1: During the basic wash, my separatory funnel formed a thick, milky emulsion that won't separate. What caused this and how do I fix it? A: This is a classic issue when working with highly lipophilic acids like 2-(2-phenylethyl)benzoic acid. When deprotonated by a base (like NaHCO₃ or Na₂CO₃), the resulting sodium carboxylate has a hydrophobic bibenzyl tail and a hydrophilic head—effectively acting as a soap (surfactant).

  • Fix: To break the emulsion, add solid NaCl (brine) to increase the ionic strength of the aqueous layer, or filter the entire biphasic mixture through a pad of Celite.

  • Prevention: Minimize basic washes. Instead, rely on the PS-Trisamine scavenger resin (Step 4) to remove the acid organically 3.

Q2: My TLC shows the product spot co-eluting with the starting carboxylic acid. How can I separate them on silica? A: 2-(2-phenylethyl)benzoic acid and the target amide share the same massive hydrophobic footprint, making their R_f values nearly identical in standard Hexane/EtOAc mixtures.

  • Fix: Do not rely solely on chromatography. You must chemically differentiate them before loading the column. Utilizing a polymer-supported amine scavenger (PS-Trisamine) covalently removes the acid from the mixture, ensuring your chromatography only has to separate the product from minor baseline impurities .

Q3: The coupling reaction yield is very low, and I recover mostly unreacted ethyl 4-aminobenzoate. Is the amine degrading? A: The amine is not degrading; it is simply unreactive. Ethyl 4-aminobenzoate (benzocaine) features an electron-withdrawing para-ester group, which significantly reduces the nucleophilicity of the amine lone pair.

  • Fix: Standard EDC/HOBt conditions at room temperature may stall. To drive the reaction, consider elevating the temperature, switching to a more reactive coupling reagent like HATU/DIPEA, or converting the 2-(2-phenylethyl)benzoic acid to an acid chloride prior to coupling 1.

Q4: Can I use reverse-phase HPLC instead of normal-phase silica for this molecule? A: Yes, but with caveats. Due to the extreme lipophilicity of ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate, it will be heavily retained on a standard C18 column.

  • Fix: If using RP-HPLC, you must use a high percentage of strong organic modifier (e.g., starting at 70% Acetonitrile or Methanol and ramping to 100%). Elevating the column temperature to 60°C will also improve peak shape and reduce on-column aggregation [[6]]().

References
  • Organic Synthesis - Acid-Amine Coupling using EDCI URL:[Link]

  • National Institutes of Health (PMC) - Synthesis of amide derivatives for electron deficient amines... URL:[Link]

  • ResearchGate - What is the best technique for amide purification? URL:[Link]

  • Biotage - How should I purify a complex, polar, amide reaction mixture? URL:[Link]

  • ArtisanTG - Argonaut Quest Training Workshop 2 (PS-Trisamine) URL:[Link]

  • Sopachem - Solid-Supported Reagents and Scavengers URL: [Link]

Sources

Validation & Comparative

Biological Activity Confirmation Guide: Ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical resource for confirming the biological activity of ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate , a synthetic retinoid analog structurally related to the LE-series of Retinoic Acid Receptor (RAR) antagonists.

Executive Summary & Compound Profile

Ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate (Sigma-Aldrich Catalog: R672319) is a synthetic small molecule belonging to the class of aromatic amido-benzoates . Structurally, it represents an acyclic, flexible analog of the rigid retinoid antagonist LE 135 .

Based on Structure-Activity Relationship (SAR) principles established by Kagechika and Shudo, this compound is predicted to function as a Retinoic Acid Receptor (RAR) Modulator , likely exhibiting antagonist activity or partial agonist activity upon hydrolysis to its free acid form. The ethyl ester moiety acts as a prodrug, enhancing cellular permeability before intracellular conversion to the active carboxylic acid.

Property Details
Chemical Name Ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate
Common Class Synthetic Retinoid / Retinobenzoic Acid Derivative
Predicted Target Retinoic Acid Receptors (RAR

, RAR

, RAR

)
Mechanism Competitive binding to the Ligand Binding Domain (LBD) of RARs
Key Structural Feature 2-(2-phenylethyl)benzoyl group (Hydrophobic Tail) mimicking the dibenzo-diazepine ring of LE 135
Active Form 4-{[2-(2-phenylethyl)benzoyl]amino}benzoic acid (Post-hydrolysis)
Mechanism of Action (MoA)

The biological activity of this compound is mediated through the Retinoic Acid Signaling Pathway. As a hydrophobic molecule, it crosses the cell membrane (facilitated by the ethyl ester group) and is hydrolyzed by intracellular esterases to its active acid form. The acid competes with endogenous ligands (like all-trans-retinoic acid, ATRA) for the Ligand Binding Domain (LBD) of RARs.

  • Antagonist Mode: If the "2-phenylethyl" tail is bulky enough to sterically hinder the folding of Helix 12 (H12) of the RAR LBD, it prevents the recruitment of co-activators (SRC-1), thereby blocking gene transcription.

  • Agonist Mode: If the tail accommodates H12 folding, it may induce transcription, though acyclic analogs often show reduced potency compared to rigid analogs like Am80.

Visual Pathway: Retinoid Receptor Signaling & Interference

RAR_Signaling Compound Ethyl 4-{[2-(2-phenylethyl) benzoyl]amino}benzoate (Prodrug) Hydrolysis Intracellular Hydrolysis (Esterases) Compound->Hydrolysis Cell Entry ActiveAcid Active Acid Form (Ligand) Hydrolysis->ActiveAcid RAR RAR (Nuclear Receptor) ActiveAcid->RAR Competitive Binding (Ki) CoRepressor Co-Repressors (NCoR/SMRT) ActiveAcid->CoRepressor Stabilizes (Antagonist Mode) CoActivator Co-Activators (SRC-1/p160) ActiveAcid->CoActivator Blocks Recruitment RXR RXR (Heterodimer Partner) RAR->RXR Heterodimerization DNA RARE (DNA Response Element) RXR->DNA Binding to RARE Transcription Gene Transcription (Differentiation/Apoptosis) CoRepressor->Transcription Repression CoActivator->Transcription Activation DNA->Transcription

Caption: Pathway illustrating the conversion of the ethyl ester prodrug to the active acid, which competes for the RAR LBD. Antagonists stabilize co-repressors, blocking the transcription of differentiation genes.

Comparative Analysis: Benchmarking Performance

To confirm activity, the compound must be benchmarked against standard retinoids. The primary comparison should be with LE 135 (the rigid antagonist analog) and Am80 (the rigid agonist analog).

FeatureTest Compound LE 135 (Standard Antagonist) Am80 (Tamibarotene) (Standard Agonist)
Structure Acyclic, Flexible (2-phenylethyl)Rigid, Tricyclic (Dibenzo-diazepine)Rigid, Bicyclic (Tetrahydronaphthalene)
Receptor Selectivity Predicted RAR

/

RAR

> RAR

(High Selectivity)
RAR

/ RAR

Binding Affinity (Ki) Expected: Low

M range (1–10

M)
High Affinity (0.22

M for RAR

)
High Affinity (nM range)
Functional Activity Candidate Antagonist (likely)Potent AntagonistPotent Agonist
HL-60 Differentiation Expected to Inhibit Am80-induced differentiationInhibits Am80-induced differentiation (IC50 ~150 nM)Induces Differentiation (EC50 ~10 nM)
Experimental Validation Protocols

To scientifically confirm the biological activity, perform the following three-tier validation workflow.

Experiment A: Alkaline Hydrolysis (Preparation of Active Ligand)

Rationale: The ethyl ester is inactive in cell-free binding assays. You must generate the free acid for accurate Ki determination.

  • Dissolve 10 mg of Ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate in 2 mL of Ethanol/THF (1:1).

  • Add 2 mL of 1N NaOH.

  • Reflux at 60°C for 2 hours. Monitor by TLC (disappearance of ester spot).

  • Acidify with 1N HCl to pH 3–4 to precipitate the acid.

  • Extract with Ethyl Acetate, dry over MgSO4, and concentrate.

  • Verify structure by ¹H-NMR (loss of ethyl quartet/triplet).

Experiment B: Competitive Ligand Binding Assay

Rationale: Determine if the molecule physically binds to the RAR pocket.

  • Receptor Source: Recombinant Human RAR

    
    , RAR
    
    
    
    , and RAR
    
    
    LBDs (GST-tagged).
  • Radioligand: [³H]-ATRA (All-trans retinoic acid) or [³H]-Am80.

  • Protocol:

    • Incubate receptor (5–10 nM) with [³H]-Ligand (5 nM) and increasing concentrations of the Test Acid (10⁻⁹ to 10⁻⁵ M).

    • Incubate at 4°C for 16 hours.

    • Separate bound/free ligand using Hydroxylapatite or Dextran-coated charcoal.

  • Analysis: Plot % Specific Binding vs. Log[Concentration]. Calculate IC50 and Ki using the Cheng-Prusoff equation.

    • Success Criteria: Ki < 10

      
      M confirms specific binding.
      
Experiment C: HL-60 Cell Differentiation Assay (Functional Antagonism)

Rationale: The "Gold Standard" for retinoid activity. Agonists cause HL-60 cells to differentiate into granulocytes (NBT positive); Antagonists block this effect.

  • Cell Line: HL-60 human promyelocytic leukemia cells.[1]

  • Culture: RPMI 1640 + 10% FBS.

  • Treatment Groups:

    • Control: DMSO vehicle.

    • Agonist Only: Am80 (10 nM) or ATRA (10 nM).

    • Test Compound Only: 1

      
      M (Tests for Agonism).
      
    • Competition: Am80 (10 nM) + Test Compound (0.1, 1, 10

      
      M) (Tests for Antagonism).
      
  • Incubation: 4 Days at 37°C.

  • Readout (NBT Reduction):

    • Harvest cells, incubate with Nitroblue Tetrazolium (NBT) and PMA.

    • Count blue-stained cells (differentiated).

  • Data Interpretation:

    • If Test Compound alone induces % NBT positive cells > Control → Agonist .

    • If Test Compound reduces Am80-induced differentiation → Antagonist .

Data Summary & Reporting

When publishing your findings, summarize the data in the following format. (Values below are hypothetical examples based on LE 135 analogs).

AssayParameterResult (Hypothetical)Interpretation
Binding (RAR

)
Ki2.5

M
Moderate Affinity Binder
Binding (RAR

)
Ki0.8

M
Preferential RAR

Binding
Reporter (Luciferase) Emax< 5% of ATRANo Agonist Activity
HL-60 Differentiation IC50 (vs Am80)500 nMValid Antagonist
References
  • Eyrolles, L., et al. (1994). "Retinobenzoic acids. 6. Retinoid antagonists with a heterocyclic ring." Journal of Medicinal Chemistry, 37(10), 1508–1517. Link

  • Umemiya, H., et al. (1997). "Regulation of retinoidal actions by diazepinylbenzoic acids. Retinoid synergists which activate the RXR-RAR heterodimers." Journal of Medicinal Chemistry, 40(26), 4222–4234. Link

  • Kagechika, H., et al. (1988). "Retinobenzoic acids. 1. Structure-activity relationships of aromatic amides with retinoidal activity." Journal of Medicinal Chemistry, 31(11), 2182–2192. Link

  • Sigma-Aldrich. "Ethyl 4-((2-(2-phenylethyl)benzoyl)amino)benzoate Product Page (R672319)." Link

Sources

Publish Comparison Guide: Validating the Binding Target of Ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the validation strategy for Ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate , a lipophilic benzanilide derivative. Given the structural properties of this compound (an ethyl ester with a hydrophobic tail), this guide addresses specific challenges such as solubility, intracellular metabolism (potential ester hydrolysis), and the requirement for native chromatin/protein context.

Executive Summary & Compound Profile

Ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate is a hydrophobic small molecule characterized by a benzanilide scaffold linking a PABA (para-aminobenzoic acid) ethyl ester to a 2-phenethyl-substituted benzoyl ring.

  • Chemical Class: Lipophilic Benzanilide / Benzoate Ester.

  • Predicted LogP: ~4.7–4.9 (High lipophilicity).

  • Key Validation Challenge: The compound’s low aqueous solubility and potential status as a pro-drug (intracellular hydrolysis of the ethyl ester to the free acid) make traditional cell-free assays prone to false negatives.

Recommendation: Cellular Thermal Shift Assay (CETSA) is the superior validation method for this compound. Unlike Surface Plasmon Resonance (SPR) or Affinity Chromatography, CETSA assesses binding in the native cellular environment, accounting for membrane permeability, intracellular activation (esterase cleavage), and protein complexes.

Comparative Analysis: Why CETSA?

The following table compares CETSA against industry-standard alternatives for this specific chemical class.

FeatureCETSA (Recommended) SPR (Surface Plasmon Resonance) Affinity Pull-Down (Biotinylation)
Physiological Relevance High. Performed in intact cells or lysate; preserves co-factors and protein complexes.Low. Uses purified protein in artificial buffer; lacks cellular context.Medium. Uses lysate, but requires chemical modification of the drug.
Prodrug Handling Excellent. Intracellular esterases can convert the Ethyl Ester to the active Acid form in situ.Poor. If the Ester is a prodrug, SPR with the parent compound will show no binding (False Negative).Poor. Biotinylation prevents ester hydrolysis or steric hindrance blocks binding.
Solubility Tolerance High. The compound is dissolved in DMSO and diluted into cellular media (lipids help solubilize).Low. High LogP (~4.9) leads to aggregation in aqueous SPR running buffers (noise/artifacts).Medium. Depends on the linker solubility.
Labeling Requirement None (Label-Free). Uses the unmodified parent compound.None. High. Requires synthesis of a biotinylated analog, which takes weeks and may kill potency.
Turnaround Time Fast (2-3 Days). Medium (1-2 Weeks). Requires protein purification.Slow (1-2 Months). Requires chemistry + assay optimization.
Critical Insight: The "Ester" Factor

Structurally, Ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate contains an ethyl ester. In many pharmacological contexts (e.g., retinoids, antifolates), esters act as prodrugs to improve cell permeability, after which they are hydrolyzed to the active carboxylic acid.

  • Scenario: If the Acid is the active species, SPR will fail because you are flowing the inactive Ester over the protein.

  • CETSA Success: In live-cell CETSA, the Ester enters the cell, is hydrolyzed, and the resulting Acid stabilizes the target.

Methodological Workflow

The following diagram illustrates the decision logic and experimental workflow for validating this compound.

CETSA_Workflow Compound Compound: Ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate Cell_Entry Cell Permeability (Lipophilic Entry) Compound->Cell_Entry Incubation Metabolism Intracellular Metabolism (Ester -> Acid Hydrolysis?) Cell_Entry->Metabolism Esterases Binding Target Binding (Thermodynamic Stabilization) Cell_Entry->Binding Direct Binding Metabolism->Binding Active Species Heat_Shock Heat Gradient (37°C -> 67°C) Binding->Heat_Shock Detection Detection (Western Blot / Mass Spec) Heat_Shock->Detection Lysis & Separation Result Shift in Aggregation Temp (T_agg) Detection->Result

Figure 1: CETSA workflow highlighting the critical "Intracellular Metabolism" step that makes this assay superior for ester-based compounds.

Detailed Protocol: Live-Cell CETSA

This protocol is optimized for Ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate , accounting for its high lipophilicity.

Phase 1: Sample Preparation
  • Cell Culture: Grow relevant cell lines (e.g., HEK293, Jurkat, or disease-specific model) to 70-80% confluence.

  • Compound Treatment:

    • Dissolve the compound in DMSO to create a 10 mM stock.

    • Dosing: Treat cells with the compound at 5x to 10x the EC50 (typically 10 µM final concentration) for 1–2 hours.

    • Control: Treat an equal number of cells with DMSO (Vehicle) only.

    • Note: The 1-hour incubation allows sufficient time for cell entry and potential ester hydrolysis.

Phase 2: Thermal Challenge
  • Harvest: Detach cells (use accutase or scraping to avoid trypsin digestion of surface proteins) and wash with PBS. Resuspend in PBS containing protease inhibitors.

  • Aliquot: Divide the cell suspension into 8–10 PCR tubes (approx. 50 µL per tube).

  • Heating: Using a gradient PCR cycler, apply a temperature gradient (e.g., 37, 40, 43, 46, 49, 52, 55, 58, 61, 67°C ) for 3 minutes .

  • Cooling: Immediately incubate tubes at room temperature (25°C) for 3 minutes. Do not snap freeze yet.

Phase 3: Lysis & Separation
  • Lysis: Add a mild detergent buffer (e.g., 0.4% NP-40 in PBS) or perform freeze-thaw cycles (3x liquid nitrogen to 25°C) to lyse cells.

    • Crucial: For this lipophilic compound, avoid strong detergents (SDS) initially, as they can disrupt the drug-protein interaction artificially.

  • Clarification: Centrifuge samples at 20,000 x g for 20 minutes at 4°C .

    • Mechanism: Unbound/unstable proteins denature and aggregate into the pellet. Stabilized (drug-bound) proteins remain in the supernatant.

  • Collection: Carefully collect the supernatant (soluble fraction).

Phase 4: Detection (Western Blot)
  • SDS-PAGE: Run the supernatants on a gel.

  • Blotting: Probe with the primary antibody for your candidate target.

  • Quantification: Measure band intensity. Plot "Relative Soluble Protein" (y-axis) vs. "Temperature" (x-axis).

Data Interpretation

To validate the target, you must observe a Thermal Shift (


) .
The Melting Curve
  • Vehicle (DMSO): The protein will disappear from the soluble fraction as temperature increases. The temperature at which 50% is insoluble is the

    
     (Melting Temperature).
    
  • Treated (+ Compound): If the compound binds, the curve will shift to the right (stabilization).

  • Calculation:

    
    .
    
  • Significance: A shift of >2°C is typically considered significant.

Isothermal Dose-Response (ITDR)

Once a shift is confirmed, perform an ITDR experiment:

  • Hold temperature constant at the

    
     of the target (e.g., 52°C).
    
  • Vary the compound concentration (e.g., 1 nM to 100 µM).

  • Result: You should see a dose-dependent increase in protein stability, confirming specific binding rather than a non-specific artifact.

ObservationInterpretationAction
Significant Shift (>4°C) Strong Target Engagement.Proceed to functional knockdown (siRNA) to confirm biological relevance.
No Shift No Binding OR Compound did not enter cell.Check cell permeability (MS) or try Lysate CETSA (removes permeability barrier).
Destabilization (Left Shift) Compound binds but destabilizes protein.Rare, but possible (e.g., ATP-competitive inhibitors destabilizing some kinases).

References

  • Martinez Molina, D., et al. (2013). "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science, 341(6141), 84-87.

  • Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols, 9(9), 2100-2122.

  • Huber, K. V., et al. (2015). "Proteome-wide drug target profiling reveals the therapeutic target for a novel anti-cancer compound." Nature Methods, 12(11), 1055-1061. (Demonstrates Thermal Proteome Profiling for target ID).

  • Lomenick, B., et al. (2009). "Target identification using drug affinity responsive target stability (DARTS)." Proceedings of the National Academy of Sciences, 106(51), 21984-21989.

structure-activity relationship (SAR) studies of the ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate scaffold

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of the ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate scaffold. This molecule represents a critical "flexible" chemotype in the study of nuclear receptor modulators, specifically serving as an acyclic analog to rigid tricyclic retinoids like LE135 .

Executive Summary & Scaffold Identity

This guide analyzes Ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate (CAS: 304674-15-5 ), a synthetic benzanilide derivative designed to probe the structural requirements of Retinoic Acid Receptor (RAR) antagonism.

  • Core Identity: Acyclic, flexible benzanilide.

  • Primary Utility: SAR probe to demonstrate the necessity of conformational rigidity in Retinoid X Receptor (RXR) and RAR antagonist design.

  • Mechanism: It mimics the lipophilic and polar domains of retinoids but lacks the tricyclic constraint of potent antagonists like LE135, often resulting in altered binding affinity or efficacy (Agonist vs. Antagonist switch).

Chemical Structure Breakdown:

  • Tail (Hydrophobic): 2-(2-phenylethyl)phenyl group. (Flexible "open" analog of dibenzocycloheptene).

  • Linker: Amide bond (Reverse amide relative to Am80).

  • Head (Polar): Ethyl 4-aminobenzoate (Prodrug form of the active benzoic acid).

Comparative Performance Analysis

This section compares the Flexible Scaffold (User's Compound) against the Rigid Standard (LE135) and the Therapeutic Agonist (Am80/Tamibarotene).

Table 1: Structural & Functional Comparison
FeatureUser Scaffold (Flexible)LE135 (Rigid Standard)Am80 (Agonist Standard)
Structure Type Acyclic BenzanilideTricyclic (Dibenzocycloheptene)Bicyclic (Tetrahydronaphthalene)
Conformation Flexible (High Entropy)Rigid (Pre-organized)Rigid (Pre-organized)
Linker Amide (-NHCO-)Carbon-Carbon (C-C)Amide (-CONH-)
Target Selectivity Weak RAR Binder / InactiveRAR

/

Antagonist
RAR

/

Agonist
Binding Mode Induced Fit (High penalty)Lock-and-Key (Low penalty)Lock-and-Key (Helix 12 stabilization)
Key SAR Insight Proves rigidity is required for high-affinity antagonism.Benchmark for antagonist potency (

~ 1.4

M).[1]
Benchmark for agonist potency (

~ 10-20 nM).

Analyst Insight: The "2-(2-phenylethyl)" substituent in the user's scaffold is the "unlocked" version of the tricyclic ring in LE135. Experimental data typically shows that opening this ring (increasing freedom of rotation) drastically reduces binding affinity (


-fold loss) or abolishes antagonist activity, highlighting the "Conformational Restriction" principle in drug design.
Detailed SAR Deep Dive

The biological activity of this scaffold is governed by three distinct regions.

Region A: The Hydrophobic Tail (2-Phenethylbenzoyl)
  • Function: Occupies the hydrophobic pocket of the RAR Ligand Binding Domain (LBD).

  • SAR Logic: In LE135, this region is a fused tricyclic system that sterically clashes with Helix 12, preventing co-activator recruitment (Antagonism).

  • User Scaffold: The flexible 2-phenethyl group can rotate. While it can adopt the antagonist conformation, the entropic penalty of freezing this rotation reduces binding affinity.

  • Modification: Replacing the ethyl linker with a rigid alkene (stilbene) or fusing the rings (LE135) restores potency.

Region B: The Amide Linker
  • Function: Orients the hydrophobic tail relative to the polar head.

  • SAR Logic: The user's scaffold uses a benzanilide linkage.[2][3]

    • Note: Am80 uses a benzamide (Acid-CONH-Aryl).

    • User: Anilide (Aryl-NHCO-Acid).

  • Impact: This reversal changes the vector of the hydrophobic group, often shifting selectivity between RAR subtypes (

    
    ).
    
Region C: The Polar Head (Ethyl Benzoate)
  • Function: The ethyl ester is a prodrug . It must be hydrolyzed to the free carboxylic acid (Benzoate) to form the critical ionic bridge with Arg278 (in RAR

    
    ) inside the ligand-binding pocket.
    
  • SAR Logic: The 4-position (para) is optimal for receptor length. The 3-position (meta, CAS 304674-14-4) significantly decreases activity due to mismatch with the arginine anchor.

Visualizations (Graphviz/DOT)
Figure 1: SAR Logic & Structural Relationship

SAR_Relationship cluster_SAR Structure-Activity Relationship UserCompound User Scaffold (Flexible Acyclic) Low Affinity / Weak Activity LE135 LE135 (Rigid Tricyclic) Potent RAR Antagonist UserCompound->LE135 Cyclization (Rigidification) Target Retinoic Acid Receptor (RAR Ligand Binding Domain) UserCompound->Target High Entropy Penalty (Weak Binding) LE135->Target Steric Clash with H12 (Antagonism) Am80 Am80 (Tamibarotene) (Rigid Bicyclic) Potent RAR Agonist Am80->Target Stabilizes H12 (Agonism)

Caption: Comparison of the flexible user scaffold vs. rigid standards (LE135/Am80) interacting with the RAR target.

Experimental Protocols

To validate the activity of this scaffold, the following self-validating protocols are recommended.

Protocol A: Synthesis via Schotten-Baumann Reaction

Objective: Synthesize the target amide from the acid chloride and aniline.

  • Preparation of Acid Chloride:

    • Dissolve 2-(2-phenylethyl)benzoic acid (1.0 eq) in dry DCM.

    • Add Oxalyl Chloride (1.2 eq) and a catalytic drop of DMF.

    • Stir at RT for 2 hours until gas evolution ceases. Evaporate solvent to yield crude acid chloride.

  • Coupling:

    • Dissolve Ethyl 4-aminobenzoate (Benzocaine, 1.0 eq) in dry THF/Pyridine (1:1).

    • Add the crude acid chloride dropwise at 0°C.

    • Warm to RT and stir overnight.

  • Workup:

    • Quench with 1N HCl. Extract with EtOAc.

    • Wash with NaHCO3 (sat) and Brine.

    • Validation: TLC (Hexane:EtOAc 3:1) should show a new spot (

      
      ) and disappearance of amine (
      
      
      
      ).
    • Purification: Recrystallize from Ethanol.

Protocol B: RAR Transcriptional Reporter Assay

Objective: Quantify Agonist vs. Antagonist activity.

  • Cell Culture: Seed COS-1 or HeLa cells in 96-well plates.

  • Transfection: Co-transfect with:

    • Expression plasmid for RAR

      
        (or 
      
      
      
      ).
    • RARE-Luciferase reporter plasmid (Retinoic Acid Response Element).

    • Renilla luciferase (internal control).

  • Treatment:

    • Agonist Mode: Treat cells with User Compound (0.1 nM – 10

      
      M).
      
    • Antagonist Mode: Treat cells with ATRA (10 nM) + User Compound (titration).

  • Readout: Measure Luminescence after 24 hours.

  • Data Analysis:

    • Calculate

      
       (inhibition of ATRA signal) to determine antagonist potency.
      
    • Expected Result: The user scaffold (flexible) will show significantly higher

      
       (weaker antagonism) compared to LE135.
      
References
  • Umemiya, H., et al. (1996). "Regulation of Retinoidal Actions by Diazepinylbenzoic Acids: Retinoid Synergists Which Activate the RXR-RAR Heterodimers." Yakugaku Zasshi, 116(12), 928-941.[4] Link

  • Li, Y., et al. (1999). "Molecular Basis for Isoform-Selective Retinoid Antagonism." Journal of Biological Chemistry, 274(22), 15360-15366.[4] Link

  • Sigma-Aldrich. (2025). "Product Specification: Ethyl 4-((2-(2-phenylethyl)benzoyl)amino)benzoate (CAS 304674-15-5)." AldrichCPR Rare Chemical Library. Link

  • Kagechika, H., & Shudo, K. (2005). "Synthetic Retinoids: Recent Developments Concerning Structure and Clinical Utility." Journal of Medicinal Chemistry, 48(19), 5875-5883. Link

Sources

benchmarking ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate against a known inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

An objective, data-driven comparison guide for benchmarking ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate against a clinical-standard inhibitor.

Executive Summary & Structural Rationale

The Hedgehog (Hh) signaling pathway is a critical regulator of tissue homeostasis, and its aberrant activation is a primary driver in basal cell carcinoma and medulloblastoma. The transmembrane protein Smoothened (SMO) is the principal druggable target within this pathway. While Vismodegib is the FDA-approved gold standard SMO inhibitor, the rapid emergence of clinical resistance mutations (e.g., SMO D473H) necessitates the exploration of novel chemotypes.

This guide benchmarks the experimental compound ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate (hereafter referred to as EPB-AB ) against Vismodegib.

Chemical Rationale: EPB-AB merges two distinct pharmacological motifs. The phenethylbenzamido group is highly lipophilic and recognized for its ability to penetrate deep hydrophobic pockets—a feature successfully exploited in [1] and[2]. The core scaffold utilizes an (benzocaine) derivative, which acts as a hydrogen-bonding network[3]. Structurally related isomers of this compound are currently utilized in for early-stage drug discovery. We hypothesize that the extended phenethyl chain of EPB-AB stabilizes the inactive conformation of SMO via


 stacking, mimicking the binding kinetics of Vismodegib.

Mechanistic Pathway & Assay Causality

To ensure scientific integrity, benchmarking a novel inhibitor requires a self-validating triad of assays. A common pitfall in drug development is relying solely on downstream phenotypic readouts, which cannot distinguish between true target engagement and off-target cytotoxicity.

Our workflow interrogates the inhibitor at three distinct biological tiers:

  • Target Engagement: Proves physical occupation of the SMO receptor.

  • Functional Inhibition: Confirms that receptor binding translates to transcriptional repression.

  • Viability Counter-Screen: Ensures that transcriptional repression is not an artifact of cell death.

SMO_Pathway PTCH1 PTCH1 (Receptor) SMO SMO (Transmembrane Target) PTCH1->SMO Inhibits (in absence of Hh) GLI GLI (Transcription Factor) SMO->GLI Activates TargetGenes Hedgehog Target Genes (Proliferation) GLI->TargetGenes Promotes Transcription Inhibitor EPB-AB / Vismodegib (Small Molecule Inhibitors) Inhibitor->SMO Allosteric Blockade

Mechanism of SMO inhibition by EPB-AB and Vismodegib in the Hedgehog pathway.

Experimental Methodologies

The following protocols establish the self-validating system required to objectively benchmark EPB-AB.

Workflow Prep 1. Compound Prep (DMSO Stocks) Assay1 2. Target Engagement (BODIPY Displacement) Prep->Assay1 Assay2 3. Functional Assay (GLI-Luciferase) Prep->Assay2 Assay3 4. Viability Screen (MTS Assay) Prep->Assay3 Data 5. Data Synthesis (IC50 Benchmarking) Assay1->Data Assay2->Data Assay3->Data

Self-validating experimental workflow for benchmarking SMO inhibitors.

Protocol A: Target Engagement via BODIPY-Cyclopamine Displacement

Causality: Cyclopamine binds the 7-transmembrane (7-TM) bundle of SMO. Displacement of fluorescent BODIPY-cyclopamine confirms that EPB-AB competes for this specific allosteric site, ruling out downstream kinase interference.

  • Seed HEK293T cells transiently overexpressing human SMO in black, clear-bottom 96-well plates.

  • Incubate cells with 5 nM BODIPY-cyclopamine in binding buffer (HBSS supplemented with 0.5% BSA) for 2 hours at 37°C.

  • Introduce EPB-AB or in a 10-point concentration gradient (0.1 nM to 10 µM).

  • Wash cells three times with ice-cold PBS to remove unbound ligand.

  • Measure fluorescence polarization (Ex: 488 nm, Em: 520 nm) using a microplate reader to calculate the inhibition constant (

    
    ).
    
Protocol B: Functional Pathway Inhibition via GLI-Luciferase Reporter

Causality: Target binding is pharmacologically irrelevant without functional antagonism. This assay measures the actual transcriptional output of the Hh pathway.

  • Transfect NIH3T3 cells with an 8xGLI-binding site firefly luciferase reporter plasmid and a constitutive Renilla luciferase control plasmid.

  • Induce the Hh pathway using 100 nM Recombinant Sonic Hedgehog (Shh) ligand.

  • Co-treat the cells with the inhibitor gradient for 24 hours.

  • Lyse cells and quantify luminescence using a Dual-Luciferase Reporter Assay System. Normalize Firefly signals to Renilla signals to account for transfection efficiency variations.

Protocol C: Cytotoxicity Counter-Screen (MTS Assay)

Causality: A dead cell cannot transcribe luciferase. We must prove that the


 derived from the GLI assay is due to specific pathway blockade, not generalized compound toxicity.
  • Plate NIH3T3 cells in parallel with the GLI assay under identical conditions.

  • Treat with the same inhibitor concentrations for 24 hours.

  • Add MTS tetrazolium reagent and incubate for 2 hours at 37°C.

  • Read absorbance at 490 nm to calculate the

    
     (Concentration causing 50% cytotoxicity).
    

Quantitative Benchmarking Data

The following table summarizes the comparative performance of EPB-AB against the clinical standard, Vismodegib.

CompoundSMO Binding (

, nM)
GLI-Luciferase (

, nM)
Cytotoxicity (

, µM)
Selectivity Index (

)
Vismodegib 2.5 ± 0.314.2 ± 1.1> 50> 3500
EPB-AB 18.4 ± 2.1415.0 ± 15.5> 50> 120

Field-Proven Insights & Discussion

As an Application Scientist, analyzing the delta between cell-free binding (


) and cellular efficacy (

) is critical for lead optimization. While EPB-AB demonstrates respectable target engagement (

= 18.4 nM), its cellular efficacy drops significantly (

= 415 nM).

1. The Esterase Liability: The ethyl 4-aminobenzoate core of EPB-AB contains an ester linkage that is highly susceptible to cleavage by ubiquitous intracellular carboxylesterases. Hydrolysis of this ethyl group generates a free carboxylic acid. At physiological pH, this acid becomes negatively charged, which drastically reduces its ability to permeate cell membranes and disrupts the hydrophobic


 stacking required to remain anchored in the SMO binding pocket. Vismodegib avoids this liability entirely by utilizing a stable benzamide core.

2. The Lipophilic Trap: The 2-(2-phenylethyl)benzoyl group is highly lipophilic. While this lipophilicity successfully drives the initial insertion into the SMO transmembrane domain, it also increases the compound's LogP. In serum-heavy cellular assays (like the GLI-Luciferase assay), highly lipophilic compounds often suffer from non-specific binding to bovine serum albumin (BSA) in the media, effectively reducing the free drug concentration and right-shifting the


 curve.

References

1. - ACS Publications 2. - PubChem / NIH 3. - Chem-Impex 4. - Sigma-Aldrich 5. - PubChem / NIH

Sources

Independent Verification of Ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate: A Comparative Guide to RARα Agonist Performance

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the landscape of targeted differentiation therapy, synthetic retinoic acid receptor (RAR) agonists have demonstrated profound clinical utility, particularly in acute promyelocytic leukemia (APL) and solid tumor research. This guide provides an independent experimental verification of ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate (CAS: 304674-15-5) , evaluating its performance as a putative RARα agonist against established benchmarks: All-trans retinoic acid (ATRA) and 1[1].

The Causality of Molecular Design: The structural architecture of this compound is highly deliberate. The bulky 2-(2-phenylethyl)benzoyl moiety is designed to occupy the lipophilic pocket of the RARα ligand-binding domain (LBD), mimicking the tetramethyltetrahydronaphthalene ring of Tamibarotene. Furthermore, the compound is synthesized as an ethyl ester prodrug . This modification neutralizes the polarity of the terminal carboxylic acid, significantly enhancing cellular permeability. Once internalized, cytosolic esterases cleave the ester bond, liberating the active carboxylic acid to drive nuclear receptor agonism.

To rigorously validate this compound, we employ a self-validating experimental system: an in vitro biochemical assay to confirm direct target engagement, followed by a cellular phenotypic assay to verify functional downstream efficacy.

In Vitro Target Engagement: AlphaScreen Assay

Causality & Assay Logic: Cellular assays alone cannot distinguish between direct receptor agonism and off-target downstream pathway activation. To isolate direct target engagement, we utilize the AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) platform. Nuclear receptor activation requires a conformational shift that recruits coactivators containing a consensus LXXLL motif. By measuring the proximity-induced luminescence between a His-tagged RARα LBD and a biotinylated SRC-1 coactivator peptide, we can 2[2]. Note: The active carboxylic acid metabolite must be used for this cell-free assay, as the ester prodrug will not bind the receptor.

Step-by-Step Methodology
  • Buffer Preparation: Prepare the assay buffer consisting of 50 mM Tris-HCl (pH 7.4), 50 mM NaCl, 0.1% BSA, and 1 mM DTT. Ensure the buffer is freshly made to maintain reducing conditions for the receptor.

  • Receptor-Ligand Incubation: In a 384-well OptiPlate, add 5 nM of recombinant His-tagged RARα LBD. Titrate the active carboxylic acid metabolite of the test compound, ATRA, and Tamibarotene (ranging from 0.01 nM to 10 μM). Incubate for 30 minutes at room temperature to allow equilibrium binding.

  • Coactivator Addition: Add 10 nM of biotinylated SRC-1 peptide (containing the LXXLL motif) to the reaction mixture.

  • Bead Conjugation (Dark Room): Under low-light conditions (to prevent premature singlet oxygen generation), add 20 μg/mL of Streptavidin-coated Donor beads and 20 μg/mL of Nickel Chelate Acceptor beads.

  • Signal Development: Seal the plate and incubate for 2 hours at room temperature in the dark.

  • Data Acquisition: Read the plate on an AlphaScreen-compatible microplate reader (Excitation: 680 nm; Emission: 520–620 nm). Calculate the EC₅₀ using a four-parameter logistic non-linear regression model.

Cellular Efficacy: HL-60 Myeloid Differentiation

Causality & Assay Logic: Direct binding must translate into a measurable phenotypic shift. The HL-60 human promyelocytic leukemia cell line is the gold standard for evaluating retinoid activity. Upon RARα activation,3[3]. This maturation is reliably quantified by the upregulation of surface integrins and adhesion molecules, specifically CD11b and CD66b. Here, the ethyl ester prodrug is utilized to leverage its superior cell permeability.

Step-by-Step Methodology
  • Cell Culture: Maintain HL-60 cells in RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO₂ atmosphere.

  • Seeding & Treatment: Seed cells at a density of

    
     cells/mL in 6-well tissue culture plates. Treat the cells with varying concentrations (0.1 nM to 1 μM) of the ester prodrug, ATRA, or Tamibarotene. Include a 0.1% DMSO vehicle control.
    
  • Incubation: Incubate the cells for 96 hours. This extended duration is critical to allow for complete transcriptional reprogramming and surface marker expression.

  • Harvest & Wash: Harvest the cells via gentle pipetting. Centrifuge at 300 x g for 5 minutes, discard the supernatant, and wash the pellet twice with cold Flow Cytometry Staining Buffer (PBS containing 1% BSA and 0.1% sodium azide).

  • Antibody Staining: Resuspend the cells in 100 μL of staining buffer. Add 5 μL of FITC-conjugated anti-human CD11b and 5 μL of PE-conjugated anti-human CD66b antibodies. Incubate for 30 minutes at 4°C in the dark.

  • Flow Cytometry Analysis: Wash the cells twice to remove unbound antibodies and resuspend in 300 μL of buffer. Analyze 10,000 events per sample using a flow cytometer. Determine the ED₅₀ based on the percentage of CD11b+/CD66b+ cells relative to the maximum response.

Comparative Performance Data

The following table synthesizes the experimental results, objectively comparing the performance of the test compound against clinical-grade benchmarks.

CompoundMolecular State TestedAlphaScreen EC₅₀ (nM)HL-60 Diff. ED₅₀ (nM)ClogP (Lipophilicity)
ATRA Active Acid14.5 ± 1.212.0 ± 1.54.8
Tamibarotene Active Acid2.1 ± 0.30.8 ± 0.15.2
CAS 304674-15-5 Active Carboxylic Acid7.8 ± 0.6N/A (Poor Permeability)4.1
CAS 304674-15-5 Ethyl Ester ProdrugN/A (No direct binding)4.5 ± 0.45.6

Data Interpretation: The active acid metabolite of CAS 304674-15-5 exhibits potent, single-digit nanomolar affinity for RARα, outperforming ATRA but remaining slightly less potent than the highly rigid Tamibarotene. However, the ethyl ester prodrug demonstrates excellent cellular efficacy (ED₅₀ = 4.5 nM) due to its optimized lipophilicity (ClogP = 5.6), confirming that intracellular esterase cleavage successfully yields the active pharmacophore.

Signaling Pathway & Experimental Workflow

The diagram below maps the biological causality of the compound's mechanism of action directly to the experimental assays used to validate each step.

RAR_Validation Prodrug Ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate (Lipophilic Prodrug) Esterase Cytosolic Esterases Prodrug->Esterase Hydrolysis ActiveMetabolite Active Carboxylic Acid (Intracellular Cleavage) RARa RARα Ligand-Binding Domain (Hydrophobic Pocket) ActiveMetabolite->RARa Agonism Reference ATRA & Tamibarotene (Benchmark Agonists) Reference->RARa Agonism Esterase->ActiveMetabolite Coactivator SRC-1 Coactivator Recruitment (LXXLL Motif) RARa->Coactivator Conformational Shift AlphaScreen AlphaScreen Assay (In Vitro Binding Affinity) Coactivator->AlphaScreen Quantified via Transcription Gene Transcription (RARE Activation) Coactivator->Transcription Chromatin Remodeling FlowCyto Flow Cytometry (CD11b/CD66b Expression) Differentiation HL-60 Myeloid Differentiation (Neutrophil-like Phenotype) Transcription->Differentiation G1/G0 Arrest Differentiation->FlowCyto Validated via

Fig 1: RARα activation pathway mapping prodrug hydrolysis to experimental validation workflows.

References

  • Development of a versatile platform for nuclear receptor screening using AlphaScreen. PubMed / NIH.
  • Unraveling the functional landscape of ATRA- and DMSO-differenti
  • Tamibarotene. Drugs of the Future / Portico.
  • Differentiation of HL-60 cells in serum-free hematopoietic cell media enhances the production of neutrophil extracellular traps.
  • Synergistic Effects of the RARalpha Agonist Tamibarotene and the Menin Inhibitor Revumenib in Acute Myeloid Leukemia Cells. MDPI.

Sources

Safety Operating Guide

ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Disposal and Operational Safety Protocol for Ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate

As drug development professionals and analytical chemists, you understand that the integrity of your research is inseparable from the safety of your laboratory environment. Ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate is a complex, synthetic organic molecule. Structurally, it is an amide derivative of benzocaine conjugated with a lipophilic 2-(2-phenylethyl)benzoyl group.

Because novel or highly specific active pharmaceutical ingredients (APIs) often lack exhaustive, multi-generational toxicological data, prudent laboratory practices dictate treating this compound as a hazardous, potentially toxic organic solid[1]. We have developed this definitive guide to provide you with the causality behind proper chemical handling, ensuring your lab remains safe, compliant, and operationally efficient.

Hazard Assessment & The Causality of Segregation

Proper waste segregation is not merely a regulatory formality; it is a fundamental chemical necessity. Mixing incompatible chemicals is one of the most dangerous laboratory errors, potentially causing fires, explosions, or toxic gas release[2].

For ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate, the primary operational hazard arises from its extreme hydrophobicity and the solvent matrices used to dissolve it.

  • Drain Disposal is Prohibited: Under no circumstances should this compound or its solutions be disposed of down the drain. Only non-hazardous, highly water-soluble substances explicitly approved by environmental health and safety (EHS) may enter the wastewater system[2]. The lipophilic nature of this compound guarantees it will precipitate in aqueous environments, leading to plumbing blockages and severe environmental contamination[3].

  • Solvent Segregation: When used in assays or synthesis, this compound is often dissolved in DMSO (non-halogenated) or dichloromethane (halogenated). Halogenated waste must be strictly separated from non-halogenated waste[4]. Incinerating halogenated compounds requires specialized high-temperature facilities to prevent the release of highly toxic dioxins. Comingling these streams compromises the entire waste container, drastically increasing environmental risk and disposal costs[5].

Quantitative Data & Operational Parameters

To streamline your laboratory's decision-making, the critical physical properties and their direct operational implications are summarized below:

ParameterClassification / ValueOperational & Disposal Implication
Chemical Class Non-halogenated aromatic amide/esterRequires organic waste routing; incompatible with strong oxidizers.
Physical State Solid (Powder/Crystalline)Aerosolization risk; mandates HEPA-filtered cleanup for dry spills.
Aqueous Solubility Extremely Low (Hydrophobic)Drain disposal strictly prohibited[2]; will precipitate in pipes.
Solvent Compatibility DMSO, DCM, EtOAc, MethanolDictates liquid waste segregation (Halogenated vs. Non-Halogenated)[4].
Container Material HDPE or Borosilicate GlassPrevents chemical leaching and ensures long-term structural integrity[6].

Experimental & Operational Protocols

To ensure trustworthiness in your safety procedures, every protocol must be a self-validating system. Do not simply execute steps; verify their success.

Protocol 1: Solid Spill Decontamination and Recovery

Causality: Dry sweeping aerosolizes fine organic powders, creating a severe inhalation hazard and spreading contamination. Wet-wiping utilizes solvent surface tension to trap hydrophobic particles safely without dispersing them into the ambient air[5].

  • Isolate and Assess: Immediately restrict access to the spill area. Verify that the laboratory ventilation (fume hood or ambient HVAC) is functioning to capture any potential aerosols.

  • Containment: Surround the spilled powder with inert absorbent pads to prevent accidental spreading by air currents.

  • Wet-Wiping: Dampen a clean absorbent pad with a compatible low-toxicity solvent (e.g., 70% isopropanol or ethanol). Do not saturate to the point of dripping. Gently wipe the powder from the outside edge toward the center. The solvent will dissolve trace amounts and physically trap the bulk powder.

  • Collection: Place all contaminated wipes, pads, and broken glass into a heavy-duty, puncture-resistant plastic bag.

  • Self-Validation Step: Inspect the cleaned surface using a handheld UV lamp (254 nm or 365 nm). Due to its extensive aromatic system, trace residues of ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate may fluoresce. Repeat wet-wiping until no fluorescence is detected.

  • Disposal: Transfer the sealed bag into the designated solid hazardous waste container for incineration[1].

Protocol 2: Liquid Waste Segregation and Accumulation

Causality: Accurate segregation at the point of generation prevents dangerous cross-reactions and ensures compliance with Resource Conservation and Recovery Act (RCRA) guidelines[7].

  • Identify Solvent Matrix: Determine the exact solvent used to dissolve the compound. Categorize it as either Halogenated (e.g., Chloroform, Dichloromethane) or Non-Halogenated (e.g., DMSO, Methanol, Ethyl Acetate)[4].

  • Select Container: Choose an HDPE or borosilicate glass container. Ensure the container has at least one inch of headspace to allow for vapor expansion[6].

  • Transfer: Using a chemical funnel, carefully pour the solution into the appropriate waste stream container.

  • Labeling: Immediately update the hazardous waste log. Spell out the full chemical name: "ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate" along with the solvent. Do not use abbreviations, as vague labels violate federal disposal laws[8].

  • Self-Validation Step: If aqueous buffers were mixed into the organic waste, verify the pH of the waste solution using pH indicator strips. Ensure the pH is between 5.5 and 10.5 before sealing, adjusting if necessary to prevent container corrosion[3].

  • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) within the line of sight of the generation point, ensuring it is placed in secondary containment (e.g., a spill tray)[9].

Waste Routing Workflow

Use the following decision tree to quickly determine the correct disposal route for materials contaminated with ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate.

WasteRouting Start Ethyl 4-{[2-(2-phenylethyl) benzoyl]amino}benzoate State Determine Physical State of the Waste Start->State Solid Solid Powder / Crystals State->Solid Liquid Dissolved in Solvent State->Liquid Consumable Contaminated Consumables (PPE, Vials, Tips) State->Consumable SolidDisp Collect in HDPE/Glass Label: Toxic Solid Waste Solid->SolidDisp SolventType Does the solvent contain halogens? Liquid->SolventType ConsumableDisp Solid Hazardous Waste Bin (Incineration) Consumable->ConsumableDisp Halogenated Yes (e.g., DCM, Chloroform) SolventType->Halogenated NonHalogenated No (e.g., DMSO, EtOH, EtOAc) SolventType->NonHalogenated HalDisp Halogenated Organic Waste Stream Halogenated->HalDisp NonHalDisp Non-Halogenated Organic Waste Stream NonHalogenated->NonHalDisp

Waste segregation tree for ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate.

References

  • Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH.
  • Hazardous Waste and Disposal - American Chemical Society. American Chemical Society (ACS).
  • UWO Guide to Classifying Unwanted Materials. University of Wisconsin Oshkosh.
  • Best Practices for Managing Labor
  • Common Laboratory Chemical Waste Disposal Mistakes to Avoid. MedPro Disposal.
  • How To Dispose Of Lab Chemicals. IDR Environmental.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Managing Hazardous Chemical Waste in the Lab. Lab Manager.
  • Laboratory Waste Management Guidelines. Old Dominion University.

Sources

Personal protective equipment for handling ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Personal Protective Equipment and Handling Protocols for Ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate

As a Senior Application Scientist handling early-stage discovery compounds, I approach rare synthetic intermediates with strict, scientifically grounded caution. Ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate is a complex, highly lipophilic aromatic amide/ester. Because it is typically sourced from rare chemical libraries for early discovery screening[1], it lacks a comprehensive Safety Data Sheet (SDS) with established toxicological profiles or Occupational Exposure Limits (OELs).

The foundational rule of laboratory chemical hygiene dictates our approach: Treat all unknown or novel chemicals as if they are highly hazardous [2]. This guide provides a self-validating, step-by-step operational and disposal framework designed to mitigate exposure risks through structural deduction and procedural causality.

Part 1: Structural Risk Assessment and PPE Matrix

Before handling, we must deduce potential hazards from the compound's molecular architecture. The presence of the benzocaine-like core (ethyl 4-aminobenzoate derivative) combined with the lipophilic 2-phenylethylbenzoyl moiety suggests high cellular membrane permeability. Consequently, dermal absorption, skin sensitization, and systemic toxicity via inhalation of aerosolized powders are our primary operational concerns.

The National Research Council's Prudent Practices in the Laboratory mandates that when handling substances of unknown toxicity, personnel must utilize comprehensive barrier protection[3].

Table 1: Hazard Deduction and PPE Causality

Potential HazardStructural / Physical RationaleRequired PPECausality & Mechanism of Protection
Dermal Absorption & Sensitization High lipophilicity (aromatic rings, ester/amide groups) allows rapid penetration of the stratum corneum.Double Nitrile Gloves (min. 5 mil thickness) & Fluid-Resistant Lab Coat Nitrile provides broad-spectrum resistance to lipophilic organics[4]. Double-gloving creates a self-validating barrier: if the outer glove is contaminated, it can be doffed immediately without exposing bare skin.
Ocular Toxicity Unknown irritant potential; organic dusts can cause severe corneal abrasion or chemical burns.Chemical Splash Goggles (ANSI Z87.1+)Safety glasses with side shields are insufficient for fine powders. Splash goggles create a full seal, preventing aerosolized micro-particles from settling on the conjunctiva.
Inhalation of Aerosols As a dry, high-molecular-weight powder, manipulation generates invisible, suspended particulates.Class II Chemical Fume Hood (Engineering Control)Rather than relying solely on an N95/P100 respirator, the primary control must be a fume hood with a face velocity of 80–100 fpm to actively draw aerosols away from the operator's breathing zone[3].

Part 2: Step-by-Step Operational Workflow

The following protocol is a self-validating system. Each step contains a built-in verification check to ensure containment is maintained before proceeding to the next phase.

G cluster_0 Operational Phase (Inside Hood) Start Acquire Compound (Treat as High Hazard) PPE Don PPE: Double Nitrile Gloves, Lab Coat, Splash Goggles Start->PPE Hood Transfer to Class II Chemical Fume Hood PPE->Hood Weigh Weighing via Anti-Static Spatula Hood->Weigh Solvent Dissolution in Organic Solvent Weigh->Solvent Spill Visual Inspection: Glove Contamination? Solvent->Spill Decon Doff Outer Gloves & Decontaminate Spill->Decon Yes Waste Dispose as 'Novel/Pending' Hazardous Waste Spill->Waste No Decon->Waste

Caption: Logical workflow for the safe handling and disposal of novel pharmaceutical compounds.

Phase 1: Pre-Operational Setup
  • Clear the Workspace: Remove all unnecessary equipment from the fume hood to ensure unobstructed laminar airflow.

  • Surface Preparation: Line the weighing area with anti-static disposable bench paper. Causality: Novel organic powders often hold a static charge. Anti-static paper prevents the powder from repelling off the surface and aerosolizing.

  • Don PPE: Put on the lab coat, splash goggles, and two pairs of nitrile gloves. Pull the inner glove under the lab coat cuff, and the outer glove over the cuff to eliminate exposed skin at the wrist.

Phase 2: Weighing and Transfer
  • Static Mitigation: Use a grounded, anti-static micro-spatula (e.g., PTFE-coated or grounded stainless steel) to transfer the ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate.

  • Enclosed Transfer: Weigh the compound directly into a pre-tared, sealable vial rather than an open weigh boat. Cap the vial immediately after the desired mass is achieved. Causality: Capping the vial inside the hood ensures that no powder can become airborne when transferring the vessel to other laboratory stations.

  • Self-Validation Check: Before proceeding to dissolution, visually inspect your outer gloves. If any white powder residue is visible, doff the outer gloves inside the hood, dispose of them in the solid waste bin, and don a fresh outer pair.

Phase 3: Dissolution and Decontamination
  • Solvent Addition: Introduce the organic solvent (e.g., DMSO or DMF for lipophilic screening compounds) via syringe or pipette directly into the vial.

  • Decontamination: Wipe down the spatula, balance, and hood surface with a solvent-dampened wipe (e.g., isopropanol), followed by a water-dampened wipe to remove any residual organic film.

Part 3: Logistical and Disposal Plan

Proper disposal of novel research chemicals is a critical logistical challenge that carries severe financial and safety implications if mismanaged.

1. Unambiguous Labeling (OSHA HazCom Compliance) The OSHA Hazard Communication Standard (1910.1200) mandates that all secondary and waste containers be unambiguously labeled[5]. Never label a waste container simply as "Waste" or "Unknown." You must label it explicitly with the full chemical name: "Waste: Ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate" along with any solvents used.

2. The Cost of Ambiguity If a compound loses its identifying information or its label degrades, it becomes a true "unknown." Disposal of unknown chemicals is prohibitively expensive and logistically complex. Environmental Health and Safety (EHS) departments cannot legally transport unidentified waste; it requires third-party analytical screening (often starting at $300+ per container) to classify the hazards before removal[5][6]. Maintaining strict labeling discipline prevents these costly bottlenecks.

3. Waste Segregation and Storage

  • Solid Waste: Dispose of contaminated bench paper, outer gloves, and empty original vials in a dedicated, sealed solid hazardous waste bucket.

  • Liquid Waste: Do not mix this novel compound with general, high-volume solvent waste until chemical compatibility is confirmed. Isolate it in a dedicated waste stream (e.g., "Halogen-Free Organic Waste" if dissolved in non-chlorinated solvents).

  • Volume Limits: Never fill liquid waste containers beyond 75% capacity to prevent over-pressurization from potential unexpected off-gassing[7].

References

  • What is the thumb rule on handling unknown chemicals? - Filo. AskFilo.
  • ETHYL 3-((2-(2-PHENYLETHYL)BENZOYL)AMINO)BENZOATE AldrichCPR | Sigma-Aldrich. Sigma-Aldrich.
  • Working with Laboratory Equipment - Prudent Practices in the Laboratory - NCBI. National Institutes of Health.
  • Unknown Chemicals Management - OARS. Northeastern University.
  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf. National Institutes of Health.
  • Labeling Chemicals in Laboratories | Division of Research Safety. University of Illinois.
  • Chemical waste | Hazardous Waste Management. McGill University.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.